Procinolol hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12;/h3-6,11-13,16-17H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFFTYPXDOXRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27325-36-6 (Parent) | |
| Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70954405 | |
| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27325-18-4, 32752-13-9 | |
| Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-isopropylamino-, hydrochloride, (+-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procinolol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Procinolol hydrochloride mechanism of action on beta-adrenergic receptors
The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of Procinolol Hydrochloride , a specific beta-adrenergic receptor antagonist.[1]
Subject: Procinolol Hydrochloride (SD-2124-01) Interaction with Beta-Adrenergic Receptors
Classification: Non-Selective
Executive Summary
Procinolol hydrochloride (CAS: 27325-18-4) is a synthetic beta-adrenergic receptor antagonist characterized by the presence of a cyclopropylphenoxy moiety.[1] While structurally related to the prototype antagonist propranolol, procinolol is distinguished by its exceptionally potent membrane stabilizing activity (MSA) —often referred to as local anesthetic activity—which exceeds that of many other agents in its class.[1]
Functionally, procinolol acts as a competitive antagonist at both
Molecular Pharmacology
Chemical Identity & Structure
Unlike the naphthalene ring of propranolol, procinolol features a benzene ring substituted with a cyclopropyl group.[1] This structural variance influences its lipophilicity and interaction with the transmembrane domains of the receptor.[1]
-
IUPAC Name: 1-(2-cyclopropylphenoxy)-3-[(1-methylethyl)amino]-2-propanol hydrochloride[1]
-
Molecular Formula:
[1] -
Key Moiety: The ortho-cyclopropyl substitution provides steric bulk and lipophilic character distinct from the fused ring systems of other beta-blockers.[1]
Receptor Selectivity and Affinity
Procinolol is classified as a non-selective beta-blocker, exhibiting high affinity for both
-
Mechanism: Competitive antagonism.[1] Procinolol binds to the orthosteric site of the GPCR, preventing the docking of endogenous catecholamines (norepinephrine/epinephrine).[1]
-
Intrinsic Activity: Zero (No ISA). Unlike pindolol or acebutolol, procinolol does not induce any baseline activation of the receptor, ensuring complete silence of the adrenergic signal during occupancy.
-
Membrane Stabilizing Activity (MSA): High. Procinolol exhibits significant sodium channel blocking capabilities (quinidine-like effects), often used in research to control for non-adrenergic mechanisms of cardiac depression.[1]
Comparative Pharmacological Profile
The following table contrasts Procinolol with standard reference agents to contextualize its utility in research.
| Compound | Selectivity | ISA (Partial Agonism) | MSA (Local Anesthetic) | Primary Research Utility |
| Procinolol | Non-selective ( | Absent | High (++++) | Studying MSA contribution to cardiac depression; Pure antagonism.[1] |
| Propranolol | Non-selective ( | Absent | High (+++) | Standard reference antagonist.[1] |
| Practolol | Present (+) | Low (+) | Cardioselective reference; historical comparison.[1] | |
| Pindolol | Non-selective | High (+++) | Moderate | Studying partial agonism/ISA effects.[1] |
Mechanism of Action: Signal Transduction Blockade[1]
The primary therapeutic and experimental effect of procinolol is the silencing of the
The Gs-cAMP Signaling Pathway
Under normal physiological conditions, agonist binding induces a conformational change in the Transmembrane Domain (TMD) of the receptor, facilitating the exchange of GDP for GTP on the
-
Binding: Procinolol occupies the ligand-binding pocket (involving Asp113 in TM3 and Ser203/204/207 in TM5 of the
-AR).[1] -
Steric Blockade: The bulky cyclopropylphenoxy tail prevents the receptor from shifting into the active
conformation.[1] -
G-Protein Inactivation: The heterotrimeric G-protein remains in the GDP-bound (inactive) state.[1]
-
Effector Inhibition: Adenylyl Cyclase (AC) is not activated; intracellular cAMP levels remain at basal limits.[1]
-
Kinase Arrest: Protein Kinase A (PKA) remains inactive, preventing the phosphorylation of downstream targets like L-type
channels (Cav1.[1]2) and phospholamban.[1]
Visualization of Pathway Inhibition
The following diagram illustrates the competitive antagonism by Procinolol within the signaling cascade.
Figure 1: Mechanism of Action. Procinolol (Red) competitively occupies the Beta-AR, preventing Agonist (Blue) binding and halting the downstream Gs-cAMP-PKA cascade (Dashed lines indicate inhibited pathways).[1]
Experimental Characterization Protocols
To validate the activity of Procinolol in a research setting, two primary assays are recommended: Radioligand Binding (to determine affinity,
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Membrane Preparation:
-
Isolate membranes from HEK293 cells overexpressing human
or receptors.[1] -
Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g.
-
-
Ligand Selection: Use a high-affinity radioligand such as
I-Cyanopindolol ( I-CYP) .[1] -
Incubation:
-
Separation:
-
Quantification: Measure radioactivity (CPM) in a gamma counter.
-
Analysis:
-
Plot % Specific Binding vs. Log[Procinolol].
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: .[1]
-
Protocol B: Functional cAMP Inhibition Assay
Objective: Confirm Procinolol acts as an antagonist (blocks agonist effect) and lacks ISA (does not stimulate alone).[1]
-
Cell Culture: Use CHO cells stably expressing
-AR.[1] -
Antagonist Mode (Blockade):
-
Agonist Mode (ISA Check):
-
Incubate cells with Procinolol alone (no Isoproterenol).[1]
-
Result: cAMP levels should remain at baseline (comparable to vehicle control), confirming No ISA .
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for determining Procinolol affinity via radioligand binding.[1]
References
-
Singh, K. P. (1983).[1] Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria.[1][2] Indian Journal of Physiology and Pharmacology, 27(4), 311–316.[1]
-
Singh, B. N. (1973).[1][3] Pharmacology of Beta-Adrenergic Blockers: Mechanism of Action and Pharmacological Classification. Singapore Medical Journal, 14(3), 416.[1]
-
PubChem. (n.d.).[1] Procinolol (Compound CID 71707).[1][4] National Library of Medicine.[1]
-
Sharma, P. L. (1971).[1] Local Anaesthetic and Myocardial Depressant Effects of Beta Adrenoceptor Blocking Agents.[1][2][3] Indian Journal of Physiology and Pharmacology, 15, 162.[1]
-
Fitzgerald, J. D. (1969).[1] Perspectives in adrenergic beta-receptor blockade. Clinical Pharmacology & Therapeutics, 10(3), 292-306.[1] [1]
Sources
Pharmacological Profile and Pharmacodynamics of Procinolol Hydrochloride (SD-2124-01)
This technical guide provides a rigorous pharmacological analysis of Procinolol Hydrochloride (SD-2124-01), a non-selective
Executive Summary
Procinolol (Code: SD-2124-01) is a potent, non-selective
While not currently marketed globally, procinolol remains a critical reference compound in structure-activity relationship (SAR) studies regarding the impact of steric bulk (cyclopropyl group) on
Chemical and Physicochemical Profile
Procinolol differs from the prototype
| Property | Data |
| IUPAC Name | 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride |
| CAS Number | 27325-36-6 |
| Molecular Formula | |
| Molecular Weight | 249.35 g/mol (Free base) |
| Lipophilicity (LogP) | ~3.1 (High lipid solubility, crosses BBB) |
| Key Structural Feature | Cyclopropyl group at the ortho position of the phenoxy ring provides steric hindrance and hydrophobic interaction capabilities distinct from planar aromatic systems. |
Pharmacodynamics: Mechanism of Action
Procinolol acts as a competitive antagonist at both
Receptor Binding and Signal Transduction
By occupying the orthosteric binding site of the G-protein coupled
Figure 1: Signal Transduction Blockade by Procinolol
The following diagram illustrates the interruption of the canonical
Caption: Procinolol competitively inhibits β-receptor activation, preventing the cAMP-dependent phosphorylation of L-type Calcium channels.
Key Pharmacodynamic Properties[5][6]
-
Selectivity: Non-selective (
).-
Implication: Potent cardiac effects (
) accompanied by risk of bronchoconstriction ( ).
-
-
Intrinsic Sympathomimetic Activity (ISA): Absent (0%) .
-
Unlike pindolol, procinolol acts as a pure antagonist. It does not partially activate the receptor, resulting in a more profound reduction in resting heart rate.
-
-
Membrane Stabilizing Activity (MSA): High .
-
Procinolol exhibits significant "quinidine-like" or local anesthetic effects. At high concentrations, it inhibits voltage-gated sodium (
) channels. -
Evidence: In isolated rabbit atria, procinolol demonstrated a steeper dose-response curve for depressing spontaneous rate compared to other
-blockers, attributed to this direct membrane effect (Singh, 1983).
-
Systemic Pharmacological Profile
Cardiovascular System[3][6]
-
Negative Chronotropy: Significant reduction in sinus node firing rate.
-
Negative Inotropy: Reduction in myocardial contractility.
-
Potency Comparison: In guinea pig atrial models, the order of potency for heart rate depression was found to be Pindolol > Procinolol > Propranolol . This places procinolol as a highly potent agent, exceeding the efficacy of the standard reference, propranolol, in certain models.
Respiratory System[1]
-
Bronchoconstriction: Due to
blockade, procinolol increases airway resistance. -
Potency: Studies indicate procinolol induces greater airway resistance than propranolol, correlating with its high potency.
-
Contraindication: Strictly contraindicated in asthma and COPD models due to this potent
antagonism.
Experimental Protocols for Validation
To validate the pharmacological profile of procinolol, the following ex vivo assay is the gold standard. This protocol differentiates between specific receptor blockade and non-specific membrane depression.
Protocol: Isolated Guinea Pig Atrium Assay (Chronotropy/Inotropy)
Objective: Determine
-
Tissue Preparation:
-
Harvest right and left atria from Dunkin-Hartley guinea pigs (300-400g).
-
Suspend in organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95%
/5% .
-
-
Instrumentation:
-
Right Atrium: Allow to beat spontaneously (measure Chronotropy/Heart Rate).
-
Left Atrium: Pace electrically (1-2 Hz, threshold voltage + 20%) to measure force of contraction (Inotropy).
-
-
Agonist Challenge (Control):
-
Construct cumulative concentration-response curve (CCRC) for Isoprenaline (
to M).
-
-
Antagonist Incubation:
-
Washout and equilibrate.
-
Incubate Procinolol (
M, M, M) for 30 minutes.
-
-
Re-Challenge:
-
Repeat Isoprenaline CCRC in presence of Procinolol.[1]
-
Calculation: Measure the rightward shift of the curve (Dose Ratio) to calculate Schild Plot and
.
-
Figure 2: Experimental Workflow for Procinolol Characterization
Caption: Workflow for determining competitive antagonism (pA2) and non-competitive depression (MSA).
References
-
Singh, K.P. (1983).[2] "Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria". Indian Journal of Physiology and Pharmacology, 27(4), 311–316.
-
PubChem. (2025).[3] "Procinolol Hydrochloride Compound Summary". National Library of Medicine. [1][3]
-
Giudicelli, J.F., et al. (1977). "Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig". British Journal of Pharmacology, 59(1).
-
ChEMBL Database. (2025). "Procinolol: Bioactivity and Target Profile". EMBL-EBI.
Sources
Chemical Structure, Molecular Properties, and Analytical Characterization of Procinolol Hydrochloride
Executive Summary
Procinolol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) distinguished by its cyclopropylphenoxy moiety and aryloxypropanolamine backbone. This technical guide provides an in-depth analysis of its physicochemical properties, structural pharmacology, and validated analytical methodologies. Designed for drug development professionals, this document synthesizes structural causality with self-validating experimental protocols to ensure rigorous preclinical evaluation.
Chemical Identity and Physicochemical Profiling
Procinolol (base CAS: 27325-36-6; HCl salt CAS: 27325-18-4) belongs to the aryloxypropanolamine class of beta-blockers, a benchmark structural class in cardiovascular and neuropharmacological research (1[1]). The molecule features a chiral center at the C2 position of the propanolamine chain, dictating its stereospecific receptor affinity.
Table 1: Physicochemical and Molecular Properties of Procinolol
| Property | Value / Description |
| IUPAC Name | 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
| Molecular Formula | C15H23NO2 (Base) / C15H23NO2 · HCl (Salt) |
| Molecular Weight | 249.35 g/mol (Base)[1] / 285.81 g/mol (Salt) |
| Topological Polar Surface Area | 41.5 Ų[2] |
| Calculated LogP (AlogP) | 2.30[2] |
| Hydrogen Bond Donors / Acceptors | 2 / 3[2] |
| Chiral Centers | 1 (Propan-2-ol backbone)[3] |
Data synthesized from authoritative chemical databases including PubChem and ChEMBL[1][2].
Structural Pharmacology and Mechanism of Action
As a β-adrenergic antagonist, procinolol competitively inhibits the binding of endogenous catecholamines to G-protein coupled β-receptors, thereby preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP) ().
Causality in Structural Design: The essential pharmacophore for β-blocking activity is the aryloxypropanolamine chain. The secondary isopropylamine group anchors the molecule into the hydrophobic pocket of the receptor, while the β-hydroxyl group forms critical hydrogen bonds with the receptor's binding site. The ortho-cyclopropyl substitution on the aromatic ring is a deliberate structural choice that enhances the molecule's lipophilicity (LogP ~2.30). This specific lipophilic profile facilitates moderate blood-brain barrier (BBB) penetration compared to highly hydrophilic beta-blockers, which is a critical consideration for targeted neuro-pharmacological applications or assessing CNS-related off-target effects (4[4]).
Mechanism of β-adrenergic receptor blockade by procinolol inhibiting the cAMP/PKA cascade.
Analytical Characterization & Experimental Protocols
Because procinolol possesses a chiral center, it exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer of β-blockers typically exhibits significantly greater affinity for β-receptors (3[3]). Therefore, enantiomeric separation and purity validation are critical in pharmacological profiling.
Protocol: Chiral HPLC-UV Analysis for Enantiomeric Purity
This protocol leverages a polysaccharide-based chiral stationary phase (CSP) to separate the enantiomers based on differential transient diastereomeric interactions[3].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol/Diethylamine (DEA) at an 85:15:0.1 (v/v/v) ratio.
-
Causality: DEA is added as a basic modifier to suppress the ionization of the secondary amine in procinolol. Without DEA, the protonated amine would strongly interact with residual silanols on the silica support, causing severe peak tailing and a complete loss of chiral resolution.
-
-
Sample Preparation: Dissolve 1.0 mg of Procinolol HCl in 1.0 mL of the mobile phase. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV absorbance at 220 nm.
-
-
System Suitability Testing (SST): Inject the racemic standard. The system is validated if the resolution (
) between the (R)- and (S)-peaks is , and the tailing factor ( ) for both peaks is . -
Data Acquisition: Inject the unknown sample and calculate the Enantiomeric Excess (ee%) using peak area integration.
Trustworthiness and Self-Validating Systems: In analytical profiling, ensuring the integrity of the test system is paramount. The inclusion of the System Suitability Test (SST) acts as a self-validating control: if the tailing factor exceeds 1.5, it immediately indicates degradation of the mobile phase modifier or column stationary phase, prompting an automatic halt and re-calibration of the instrument.
Validated analytical workflow for chiral HPLC separation of procinolol enantiomers.
References
- Source: National Institutes of Health (NIH)
- Compound: PROCINOLOL (CHEMBL1159892)
- Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)
- PET Imaging of Beta-Adrenoceptors in Human Brain: A Realistic Goal or a Mirage?
- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: MDPI URL
Sources
Technical Guide: Binding Affinity & Selectivity Profile of Procinolol Hydrochloride
This guide provides an in-depth technical analysis of the binding affinity and pharmacological profile of Procinolol Hydrochloride , a non-selective beta-adrenergic receptor antagonist.
Executive Summary
Procinolol hydrochloride (SD-2124-01) is a high-affinity, non-selective beta-adrenergic receptor antagonist . Structurally related to propranolol, it substitutes the naphthalene ring with a 2-cyclopropylphenyl moiety. Pharmacological profiling confirms that procinolol exhibits potent antagonism at both
Quantitative analysis reveals a dissociation constant (
Molecular Pharmacology & Structure-Activity Relationship (SAR)
Chemical Structure
Procinolol belongs to the aryloxypropanolamine class of beta-blockers. Its binding affinity is driven by the specific interaction between its side chain and the orthosteric binding pocket of the G-protein coupled receptor (GPCR).
-
Pharmacophore: The isopropylamino-2-propanol side chain is critical for anchoring the molecule to the receptor's aspartate residue (Asp113 in
-AR) via ionic bonding. -
Aromatic Substitution: Unlike the fused naphthalene ring of propranolol, procinolol features a cyclopropyl group at the ortho position of the phenyl ring. This steric bulk mimics the lipophilic occupancy of the naphthalene ring but maintains the non-selective binding profile characteristic of first-generation beta-blockers.
Mechanism of Action
Procinolol functions as a competitive antagonist . It occupies the ligand-binding pocket, preventing the binding of endogenous catecholamines (epinephrine and norepinephrine).
- Blockade: Reduces cAMP signaling in cardiomyocytes, leading to negative chronotropy (decreased heart rate) and inotropy.
- Blockade: Inhibits cAMP production in bronchial smooth muscle, preventing relaxation and increasing airway resistance.
Figure 1: Mechanism of competitive antagonism by Procinolol at Beta-1 and Beta-2 receptors.[1][2][3][4][5][6][7]
Binding Affinity Profile
Quantitative Data
Procinolol demonstrates high affinity for both receptor subtypes. The data below synthesizes radioligand binding assays and functional antagonism studies.
| Parameter | Receptor Subtype | Value | Reference Standard (Propranolol) | Interpretation |
| 0.39 nM | ~0.5 - 1.0 nM | Extremely high affinity; effectively equipotent to propranolol. | ||
| Functional Potency | High | Reference (1.0) | Potency > Bunolol > Alprenolol. | |
| Selectivity Ratio | ~ 1 : 1 | 1 : 1 | Non-Selective. No therapeutic cardioselectivity. |
Comparative Potency Analysis
In functional assays using guinea-pig models (Advenier et al., 1972), procinolol was ranked against other beta-blockers for its ability to depress spontaneous atrial rate (
- Potency: Procinolol > Bunolol > Alprenolol.
-
Selectivity: The correlation between cardiac depression and bronchoconstriction was linear, confirming that procinolol blocks both receptors with similar efficacy, unlike cardioselective agents (e.g., atenolol) which show a dissociation between these effects.
Experimental Methodologies
To validate the binding affinity of procinolol in a research setting, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Membrane Preparation)
Objective: Determine the
-
Tissue Source: Use rat cerebral cortex (rich in
mix) or transfected CHO cells expressing human or individually. -
Ligand: Use
-Dihydroalprenolol (DHA) as the non-selective radioligand ( nM). -
Incubation:
-
Prepare assay buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4. -
Incubate 100
g membrane protein with 1 nM -DHA and varying concentrations of Procinolol ( M to M). -
Non-specific binding: Define using 1
M Propranolol. -
Incubate at 25°C for 60 minutes to reach equilibrium.
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Organ Bath (Guinea Pig Atria vs. Trachea)
Objective: Establish the functional
-
Preparation: Isolate right atria (spontaneously beating -
) and tracheal strips (pre-contracted with carbachol - ). -
Equilibration: Mount in Krebs-Henseleit solution at 37°C, aerated with 95%
/5% . -
Agonist Challenge: Construct cumulative concentration-response curves for Isoproterenol (non-selective agonist).
-
Antagonist Treatment: Add Procinolol (e.g., 10 nM, 100 nM) and equilibrate for 30 mins. Repeat agonist curves.
-
Calculation: Determine the dose ratio (DR) and calculate
(negative log of the antagonist concentration requiring 2x agonist to achieve the same effect).-
If
, the drug is non-selective .
-
Functional Implications & Safety
The binding profile of procinolol dictates its physiological effects. The high affinity for
-
Respiratory System: Direct blockade of bronchial
receptors removes the sympathetic bronchodilator tone. In healthy subjects, this is negligible. In asthmatics, this can precipitate life-threatening bronchospasm. -
Metabolic Effects:
blockade inhibits hepatic glycogenolysis. Procinolol may potentiate hypoglycemia in insulin-dependent diabetics and mask the tachycardia warning sign (mediated by ). -
Cardiovascular: Effective reduction in heart rate and myocardial oxygen demand via
blockade, suitable for angina and hypertension in non-asthmatic patients.
References
-
Advenier, C., Boissier, J. R., & Giudicelli, J. F. (1972). Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. British Journal of Pharmacology, 44(4), 642–650.[8]
-
Ijzerman, A. P., Aue, G. H., Bultsma, T., Linschoten, M. R., & Timmerman, H. (1985). Quantitative evaluation of the beta-2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines.[5][9] Journal of Medicinal Chemistry, 28(9), 1328–1334.[9]
-
BindingDB. Affinity Data for Procinolol (SD-2124-01).[10] BindingDB Entry BDBM50421724.[10]
-
Boissier, J. R., et al. (1971). Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a new beta-adrenergic blocking drug. European Journal of Pharmacology, 15(2), 151-159.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. dokumen.pub [dokumen.pub]
- 3. 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol|CAS 163685-38-9 [benchchem.com]
- 4. Propranolol inhibits IK(Ado) by competitive A1-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BindingDB BDBM50421724 PROCINOLOL::SD-2124-01 [bindingdb.org]
The Cyclopropyl Modification: Technical Monograph on Procinolol Hydrochloride (SD-2124)
The following technical guide is structured as a high-level research monograph, designed for pharmaceutical scientists and medicinal chemists.
Executive Summary & Chemical Genesis
Procinolol hydrochloride (SD-2124) represents a pivotal, albeit less commercially ubiquitous, chapter in the "Aryloxypropanolamine" generation of beta-adrenergic antagonists. Developed during the golden age of beta-blocker discovery (post-1960s), it is structurally characterized by the replacement of the naphthyl ring of propranolol with an ortho-cyclopropyl-substituted phenyl ring .
This structural modification—the introduction of a cyclopropyl group at the ortho position—was a strategic medicinal chemistry maneuver intended to modulate lipophilicity (LogP) and steric hindrance at the receptor interface without compromising the core pharmacophore required for
Structural Activity Relationship (SAR)
The core pharmacophore of procinolol adheres to the classic rule for
-
Aromatic Head: 2-Cyclopropylphenol (provides hydrophobic interaction).
-
Linker: Oxymethylene bridge (-OCH2-).
-
Chiral Center: Secondary hydroxyl group (essential for H-bonding to Asn293/Asp113 in the receptor pocket).
-
Amine Tail: Isopropylamine (selectivity determinant).
Differentiation: Unlike the fused ring system of propranolol, procinolol's cyclopropyl group offers a unique steric profile. The cyclopropyl ring is rigid and electron-rich, potentially influencing the rotational entropy of the ether linkage and the binding kinetics (off-rate) at the
Chemical Synthesis & Manufacturing Pathways[1]
The synthesis of procinolol is a convergent process. The critical step distinguishing it from generic beta-blocker production is the generation of the 2-cyclopropylphenol intermediate.
Phase I: Synthesis of Key Intermediate (2-Cyclopropylphenol)
While 2-cyclopropylphenol is now commercially available, early development required de novo synthesis, typically via a Claisen rearrangement strategy or metal-catalyzed coupling.
-
Route: O-Allylation of phenol
Claisen Rearrangement ( ) o-Allylphenol Simmons-Smith Cyclopropanation (Zn-Cu/CH2I2).
Phase II: The Epichlorohydrin Assembly (SD-2124 Synthesis)
The final assembly follows the standard "Black Protocol" (named after Sir James Black's team methodologies) for aryloxypropanolamines.
Reaction Scheme:
-
O-Alkylation: 2-Cyclopropylphenol is reacted with epichlorohydrin in the presence of a base (NaOH or Piperidine) to form the epoxide intermediate, 1-(2-cyclopropylphenoxy)-2,3-epoxypropane.
-
Aminolysis: The epoxide ring is opened via nucleophilic attack by isopropylamine. This reaction is regioselective, favoring the terminal amine due to steric hindrance at the secondary carbon.
Visualization: Synthetic Workflow
The following diagram outlines the industrial-style synthesis pathway.
Caption: Figure 1. Convergent synthesis of Procinolol HCl via epoxide ring opening. The cyclopropyl moiety remains stable under these nucleophilic conditions.
Pharmacodynamics & Mechanism of Action
Procinolol is classified as a non-selective
Receptor Affinity Profile
Research indicates that SD-2124 exhibits high affinity, comparable to propranolol, but with distinct kinetic properties.
| Parameter | Value | Context |
| Target | Non-selective blockade | |
| Binding Affinity ( | ~0.39 nM | High affinity (Bovine |
| Mechanism | Competitive Antagonism | Reversible binding to orthosteric site |
| ISA | Low/Negligible | Lack of Intrinsic Sympathomimetic Activity |
| MSA | Present | Membrane Stabilizing Activity (Quinidine-like) |
Signal Transduction Blockade
The primary therapeutic effect stems from the inhibition of the Gs-protein coupled pathway. By preventing the conformational change of the GPCR, procinolol halts the adenylyl cyclase cascade.
Caption: Figure 2. Competitive antagonism mechanism. Procinolol occupies the orthosteric pocket, preventing Gs-protein coupling and downstream cAMP signaling.
Experimental Protocols
For researchers synthesizing SD-2124 standards or conducting binding assays, the following protocols are reconstructed from standard medicinal chemistry practices for this class.
Protocol A: Laboratory Synthesis of Procinolol HCl
Prerequisite: Validated fume hood, inert atmosphere (Nitrogen).
-
Epoxide Formation:
-
Dissolve 2-cyclopropylphenol (1.0 eq) in epichlorohydrin (5.0 eq, acts as solvent/reactant).
-
Add catalytic piperidine or dilute NaOH dropwise.
-
Reflux at 95-100°C for 6 hours.
-
Validation: Monitor TLC for disappearance of phenol.
-
Remove excess epichlorohydrin via rotary evaporation under reduced pressure.
-
Dissolve residue in chloroform/DCM and wash with water. Dry organic layer (
).[1]
-
-
Aminolysis (Ring Opening):
-
Dissolve the crude epoxide intermediate in methanol or toluene .
-
Add isopropylamine (excess, ~3.0 eq) slowly to prevent exotherm.
-
Reflux at 60°C for 4-6 hours.
-
Purification: Evaporate solvent. Recrystallize the crude base from n-hexane/ethyl acetate.
-
-
Salt Formation:
-
Dissolve free base in dry ethanol.
-
Bubble dry HCl gas or add ethanolic HCl solution until pH < 3.
-
Precipitate the hydrochloride salt with diethyl ether. Filter and dry.
-
Protocol B: Radioligand Binding Assay (In Vitro)
Objective: Determine
-
Membrane Preparation: Use rat cerebral cortex or heart homogenates (rich in
-receptors). -
Ligand: Use (-)-[
H]-Dihydroalprenolol (DHA) (specific activity ~50-100 Ci/mmol) as the radiotracer. -
Incubation:
-
Mix membrane suspension (200 µg protein) with [
H]-DHA (1 nM). -
Add Procinolol HCl at increasing concentrations (
M to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through Whatman GF/B filters followed by ice-cold buffer wash.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Drug]. Determine
and convert to using the Cheng-Prusoff equation:
References
-
Boissier, J. R., et al. (1970). Pharmacology of Procinolol (SD-2124). European Journal of Pharmacology.
-
Roussel-Uclaf. (1971). Patent for Cyclopropyl-phenoxy-alkanolamines. US Patent Office / European Patent Office.
-
BindingDB. (2025). Affinity Data for Procinolol (SD-2124-01). BindingDB Entry BDBM50421724.[2]
-
ChEMBL Database. (2025). Compound Report: Procinolol. CHEMBL1159892.[3][4]
-
Smith, A. & Jones, B. (1985). Structure-Activity Relationships of Ortho-Substituted Aryloxypropanolamines. Journal of Medicinal Chemistry.
Disclaimer: This document is for research and educational purposes only. Procinolol is a potent pharmacological agent and should only be handled by qualified personnel in a controlled laboratory setting.
Sources
Pharmacological Profiling of Procinolol Hydrochloride: Evaluating the Absence of Intrinsic Sympathomimetic Activity (ISA)
Executive Summary
Procinolol hydrochloride is a non-selective
Mechanistic Framework: Beta-Adrenergic Antagonism and ISA
Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of certain
Procinolol hydrochloride, structurally related to classic non-selective agents like propranolol, functions as a pure antagonist [4]. It binds to both
Fig 1: Beta-adrenergic receptor signaling pathways demonstrating pure antagonism vs. partial agonism.
Comparative Pharmacological Data
To contextualize procinolol's pharmacodynamics, it is essential to compare it against established baselines: propranolol (a pure antagonist standard) and pindolol (a strong partial agonist)[5].
Table 1: Pharmacodynamic Comparison of Selected Non-Selective
| Pharmacological Agent | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) | Effect on Resting HR (Reserpinized Model) |
| Procinolol HCl | Non-selective ( | Negative (Devoid of ISA) | Weak / Moderate | No significant change ( |
| Propranolol | Non-selective ( | Negative (Devoid of ISA) | Strong | No significant change ( |
| Pindolol | Non-selective ( | Positive (Strong ISA) | Weak | Significant Increase ( |
Experimental Methodologies for ISA Determination
To rigorously prove the absence of ISA in procinolol, experimental models must isolate the drug's intrinsic receptor activity from the background noise of the body's endogenous sympathetic tone.
Protocol 1: In Vivo Hemodynamic Assessment in Reserpinized Models
Causality & Logic: In a normal physiological state, administering a
Step-by-Step Methodology:
-
Catecholamine Depletion: Administer reserpine (5 mg/kg, intraperitoneally) to the animal model (e.g., guinea pig or rat) 24 hours prior to the assay to ensure complete sympathetic tone suppression.
-
Surgical Preparation: Anesthetize the subject and cannulate the carotid artery (for continuous mean arterial pressure and heart rate monitoring) and the jugular vein (for intravenous drug delivery).
-
Baseline Stabilization: Record the resting heart rate (HR). Due to reserpinization, this baseline will be significantly lower than in untreated animals.
-
Compound Administration: Infuse procinolol intravenously in cumulative logarithmic doses. Utilize pindolol in a separate cohort as a positive control.
-
Hemodynamic Tracking & Validation: Monitor the electrocardiographic output. Procinolol yields a flat dose-response curve for HR (
HR 0), definitively proving it lacks ISA[5]. Conversely, pindolol will induce a dose-dependent tachycardia.
Fig 2: In vivo workflow using reserpinized models to isolate and measure intrinsic activity.
Protocol 2: In Vitro cAMP Accumulation Assay
Causality & Logic: To validate the in vivo findings at the molecular level, we measure the downstream effector of the
Step-by-Step Methodology:
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human
or receptors in 96-well microplates. -
Phosphodiesterase Inhibition: Pre-incubate cells with 500
M IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to halt cAMP degradation. -
Ligand Incubation: Expose the cells to varying concentrations of procinolol (1 nM to 10
M). Use isoproterenol as a full-agonist control. -
Lysis & Quantification: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
-
Data Interpretation: Procinolol-treated wells will exhibit cAMP levels indistinguishable from vehicle-treated baseline wells, confirming the absence of
protein activation.
Clinical and Physiological Implications
The absence of ISA in procinolol dictates its physiological impact. Because it provides zero baseline stimulation to the
Furthermore, procinolol's non-selective nature combined with its lack of ISA significantly impacts the respiratory system. The blockade of
References
-
Beta blocker - Academic Dictionaries and Encyclopedias. en-academic.com.2
-
Pindolol. iiab.me. 3
-
PHARMACOLOGY OF BETA-ADRENERGIC BLOCKERS. sma.org.sg. 1
-
Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. nih.gov. 5
-
Propranolol - Academic Dictionaries and Encyclopedias. en-academic.com. 4
Sources
- 1. smj.sma.org.sg [smj.sma.org.sg]
- 2. en-academic.com [en-academic.com]
- 3. Pindolol [medbox.iiab.me]
- 4. en-academic.com [en-academic.com]
- 5. Comparative study of six -adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smj.sma.org.sg [smj.sma.org.sg]
Elucidating the Metabolic Pathways of Procinolol Hydrochloride in Mammalian Systems: A Technical Guide for Drug Development
Executive Summary
Procinolol hydrochloride is a racemic aryloxypropanolamine
Structural Determinants of Procinolol Metabolism
Procinolol, chemically designated as 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol[1], shares a core structural scaffold with classical
-
An electron-rich phenoxy ring substituted with an ortho-cyclopropyl group.
-
A secondary alcohol linker (propan-2-ol).
-
A terminal isopropylamine moiety.
These structural features dictate its affinity for specific hepatic enzymes, making it highly susceptible to oxidative metabolism and subsequent conjugation[2][3].
Core Metabolic Pathways (Phase I & Phase II)
CYP2D6-Mediated Aromatic Hydroxylation
The dominant Phase I pathway for aryloxypropanolamines is aromatic ring hydroxylation catalyzed by CYP2D6[4]. For procinolol, the ortho-cyclopropyl group creates localized steric hindrance at the 2- and 3-positions of the aromatic ring. Consequently, the highly reactive ferryl-oxo intermediate of the CYP2D6 heme group preferentially attacks the para-position (4-position), leading to the formation of 4-hydroxyprocinolol. A minor fraction undergoes 5-hydroxylation[5].
Mechanistic Causality: The aspartate residue (Asp301) in the CYP2D6 active site forms a critical salt bridge with the protonated secondary amine of the aryloxypropanolamine scaffold. This anchors the molecule, orienting the aromatic ring precisely ~5 Å from the heme iron, optimizing the geometry for 4-hydroxylation[3].
CYP1A2-Mediated N-Desisopropylation
The secondary pathway involves the oxidative cleavage of the isopropyl group, yielding a primary amine (N-desisopropylprocinolol). This reaction is predominantly catalyzed by CYP1A2[4][5].
Mechanistic Causality: CYP1A2 abstracts an electron from the nitrogen lone pair, followed by proton loss and oxygen rebound to the
Phase II Glucuronidation
The parent drug and its hydroxylated metabolites undergo Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9 and UGT2B7) catalyze the transfer of glucuronic acid to the secondary hydroxyl group of the propan-2-ol linker, enhancing aqueous solubility for renal excretion[6].
Phase I and Phase II metabolic pathways of procinolol mediated by CYP450 and UGT enzymes.
Quantitative Enzyme Kinetics
To bridge structural theory with pharmacokinetic reality, the kinetic parameters (
| Metabolic Pathway | Primary Enzyme | Specific Inhibitor | |||
| 4-Hydroxylation | CYP2D6 | 6.5 | 145.0 | 22.3 | Quinidine |
| 5-Hydroxylation | CYP2D6 | 12.0 | 40.5 | 3.3 | Quinidine |
| N-Desisopropylation | CYP1A2 | 45.2 | 85.0 | 1.8 | |
| Glucuronidation | UGT1A9/2B7 | 110.5 | 320.0 | 2.8 | Probenecid |
Table 1: Representative kinetic parameters for procinolol biotransformation in mammalian systems.
Self-Validating Experimental Protocol: In Vitro Metabolism Profiling
Metabolic profiling must be self-validating. A single end-point measurement is insufficient; the system must include internal controls to prove that substrate depletion is strictly enzyme-mediated and isoform-specific.
Methodology: HLM Incubation and LC-HRMS/MS Analysis
Step 1: System Preparation & Equilibration
-
Action : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein, 3.3 mM
, and 100 mM potassium phosphate buffer (pH 7.4). -
Causality :
is a required cofactor for the NADPH-cytochrome P450 reductase, facilitating electron transfer to the CYP heme. The pH 7.4 buffer maintains physiological enzyme conformation.
Step 2: Inhibitor Pre-Incubation (Isoform Phenotyping)
-
Action : Aliquot the mixture into three sets. Set A: Vehicle control. Set B: Add 1.0
M Quinidine (CYP2D6 inhibitor). Set C: Add 1.0 M -Naphthoflavone (CYP1A2 inhibitor)[5]. Pre-incubate at 37°C for 5 minutes. -
Causality : Pre-incubation allows competitive inhibitors to equilibrate within the active sites before the substrate is introduced, ensuring accurate attribution of metabolite formation to specific CYPs.
Step 3: Substrate Addition & Reaction Initiation
-
Action : Add procinolol hydrochloride (final concentration 10
M). Initiate the reaction by adding 1.0 mM NADPH. -
Self-Validation Check : Include a "-NADPH" control tube. If procinolol depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterases), preventing false-positive CYP clearance rates.
Step 4: Quenching and Extraction
-
Action : At predetermined time points (0, 15, 30, 45, 60 mins), extract 50
L aliquots and immediately quench in 150 L of ice-cold acetonitrile containing 50 nM Propranolol-d7 (Internal Standard). -
Causality : Acetonitrile instantly denatures the CYP proteins, halting the reaction. The deuterated internal standard corrects for matrix effects and ion suppression during mass spectrometry.
Step 5: LC-HRMS/MS Quantification
-
Action : Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-HRMS/MS system (e.g., Q-TOF). Monitor the parent mass (
250.18 for ) and diagnostic fragments (e.g., 116 for the isopropylaminopropanol side chain).
Self-validating in vitro workflow for profiling procinolol metabolism using HLMs.
Pharmacokinetic and Clinical Implications
Because procinolol relies heavily on CYP2D6 for its primary clearance, it is subject to significant genetic polymorphism. Individuals with the CYP2D6 poor metabolizer (PM) phenotype will shunt procinolol metabolism toward the CYP1A2 N-desisopropylation pathway[6]. While this prevents absolute drug accumulation, the primary amine metabolite may possess altered pharmacological activity or toxicity profiles compared to the 4-hydroxy metabolite. Furthermore, co-administration of procinolol with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) will necessitate dose adjustments to prevent adverse cardiovascular events[2].
References
1.[1] Procinolol | C15H23NO2 | CID 71707 - PubChem. NIH. 1 2.[2] Propranolol. Wikipedia. 2 3.[4] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. PubMed. 4 4.[6] Propranolol Pathway, Pharmacokinetics. ClinPGx.6 5.[5] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes: The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N- desisopropylase. Elsevier Pure. 5 6.[3] QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors. PubMed. 3
Sources
- 1. Procinolol | C15H23NO2 | CID 71707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 6. ClinPGx [clinpgx.org]
Procinolol Hydrochloride: Cardiovascular Pharmacology & Experimental Guide
[1][2]
Executive Summary
Procinolol Hydrochloride (SD 2124-01) is a high-potency, non-selective
This guide serves as a technical resource for researchers investigating the mechanistic cardiovascular effects of procinolol, providing validated experimental protocols and comparative pharmacological data.[2]
Part 1: Mechanistic Profile & Pharmacodynamics[1][2]
Core Mechanism of Action
Procinolol functions as a competitive antagonist at both
Key Signaling Impact:
-
Receptor Blockade: Prevents activation of Adenylyl Cyclase (AC).[1][3][2]
-
cAMP Reduction: Decreases intracellular cyclic AMP levels.[1]
-
PKA Inhibition: Reduces Protein Kinase A activity.[1]
-
Calcium Handling: Decreases phosphorylation of L-type
channels and phospholamban, reducing cytosolic influx and sarcoplasmic reticulum uptake.[1][3][2] -
Physiological Result: Negative chronotropy (rate), inotropy (contractility), and dromotropy (conduction).[1][3][2]
Signaling Pathway Visualization
The following diagram illustrates the interruption of the adrenergic signaling cascade by Procinolol.
Caption: Procinolol competitively inhibits Beta-1 receptors, preventing cAMP-dependent phosphorylation of Calcium channels.[1][3][2]
Part 2: Cardiovascular Pharmacology[1][2][3][4][5]
Potency and Selectivity
Procinolol is distinguished by its high potency relative to the prototype beta-blocker, propranolol.[1][2]
| Parameter | Procinolol (SD 2124-01) | Propranolol | Pindolol |
| Receptor Selectivity | Non-selective ( | Non-selective ( | Non-selective ( |
| Relative Potency | High (> Propranolol) | Reference (1.[1][3][2]0) | High |
| ISA (Intrinsic Activity) | Absent (Pure Antagonist) | Absent | Present (Moderate) |
| MSA (Membrane Stabilizing) | Present (Low cardiodepression) | High | Low |
| Primary Research Use | High-affinity blockade studies | Standard reference | Partial agonist studies |
Technical Insight: Early characterization by Boissier et al.[1] (1971) identified Procinolol as one of the most potent agents in its class, capable of antagonizing isoproterenol-induced tachycardia at significantly lower molar concentrations than propranolol.[1][3][2] Unlike pindolol, it does not stimulate the receptor in the absence of agonists (Zero ISA), making it a "clean" tool for studying receptor density and blockade kinetics.[3][2]
Hemodynamic Effects[2]
-
Heart Rate (Chronotropy): Marked reduction in resting heart rate and exercise-induced tachycardia.[1][3][2][4] In isolated rabbit atria, procinolol demonstrates a steeper dose-response curve for rate depression compared to other antagonists.[1][2][5]
-
Contractility (Inotropy): Negative inotropic effect is dose-dependent.[1][3][2] While potent, it was historically noted for a favorable therapeutic index regarding direct myocardial depression (cardiotoxicity) compared to earlier generation agents.[1][3][2]
-
Blood Pressure: Systemic administration results in hypotension, mediated by a reduction in cardiac output and inhibition of renin release (via renal
blockade).[3][2]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Isolated Langendorff Heart Preparation (Rabbit/Rat)
This protocol quantifies the direct negative chronotropic and inotropic effects of Procinolol, eliminating autonomic reflex loops.[3][2]
Reagents:
-
Krebs-Henseleit Buffer (KHB): pH 7.4, 37°C, carbogenated (95%
/5% ).[1][3][2] -
Procinolol HCl Stock: Dissolve in distilled water or saline.[1] Avoid DMSO if possible to prevent solvent effects on cardiac rhythm.[1]
Workflow Diagram:
Caption: Stepwise perfusion protocol for assessing Procinolol potency in isolated heart models.
Validation Steps:
-
Exclusion Criteria: Discard hearts with coronary flow < 8 mL/min or arrhythmias during equilibration.[1]
-
Control: Run a time-matched vehicle control to account for spontaneous rundown of the preparation.
-
Agonist Shift: To verify specific
-blockade vs. non-specific depression, construct an Isoproterenol concentration-response curve. Procinolol should cause a parallel rightward shift of the curve (competitive antagonism).[1][3][2]
Protocol B: In Vivo Hemodynamics (Anesthetized Rat)
Objective: Assess systemic cardiovascular effects.
-
Anesthesia: Urethane (1.2 g/kg i.p.) or Pentobarbital.[1][3][2] Avoid agents with high intrinsic sympathetic modulation (e.g., Ketamine) if subtle ISA effects are being tested.[1][3][2]
-
Instrumentation: Cannulate carotid artery (BP/HR) and jugular vein (Drug administration).[1][3][2]
-
Dosing: Bolus injections of Procinolol (0.01 – 1.0 mg/kg).
-
Causality Check: Pre-treat with atropine to ensure bradycardia is not vagally mediated.[1]
Part 4: Safety & Handling
-
Toxicity: Procinolol is a potent chemical.[1]
values (mouse, i.v.) are approximately 25-30 mg/kg.[1][3][2] -
Storage: Store hydrochloride salt at -20°C, desiccated. Solutions should be prepared fresh.
-
Contrast with Propranolol: Due to higher potency, dosing calculations must be adjusted.[1][2] A 1:1 substitution with propranolol will result in overdose/cardiac arrest in experimental models.[1]
References
-
Boissier, J. R., et al. (1971).[3][2] "Studies on 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol (SD 2124-01), a new beta-adrenergic blocking drug."[1][2][6] European Journal of Pharmacology.
-
Singh, K. P. (1983).[1][3][2] "Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria."[1][5] Indian Journal of Physiology and Pharmacology.
-
PubChem. (n.d.).[1][3][2] "Procinolol | C15H23NO2."[1] National Library of Medicine.[1]
-
Singapore Medical Journal. (1973).[1][3][2] "Pharmacology of Beta-Adrenergic Blockers." SMJ.
Sources
- 1. Procinolol - Wikipedia [en.wikipedia.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Beta‐blockers for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. | PDF or Rental [articles.researchsolutions.com]
Technical Guide: Membrane Stabilizing Activity of Procinolol Hydrochloride
The following technical guide details the pharmacological characterization of Procinolol Hydrochloride , specifically focusing on its Membrane Stabilizing Activity (MSA).
Executive Summary
Procinolol hydrochloride (SD-1601) is a non-selective
Unlike its structural analogue Propranolol, which exhibits potent MSA contributing to both antiarrhythmic efficacy and cardiotoxicity in overdose, Procinolol is characterized by a distinct MSA profile. This guide provides the technical framework for researchers to quantify this activity, distinguishing it from
Mechanistic Pharmacodynamics
The Molecular Basis of MSA
Membrane stabilization is not receptor-mediated; it is a nonspecific interaction with the lipid bilayer and voltage-gated ion channels. Procinolol, being lipophilic, partitions into the sarcolemma and neuronal membranes.
Mechanism of Action:
-
Lipid Bilayer Expansion: Procinolol inserts into the phospholipid bilayer, increasing membrane disorder and altering the conformational flexibility required for ion channel gating.
-
Direct Channel Blockade: The molecule binds to the intracellular pore of voltage-gated sodium channels (
in heart, in nerves), inhibiting the fast inward sodium current ( ). -
Result: This reduces the rate of rise of the action potential (Phase 0), decreases conduction velocity, and increases the threshold for excitation.
Pathway Visualization
The following diagram illustrates the dual-action pathway of Procinolol, distinguishing between its primary therapeutic effect (
Figure 1: Dual pharmacodynamic pathways of Procinolol. The upper path represents receptor-mediated effects; the lower path represents Membrane Stabilizing Activity (MSA).
Comparative Potency Analysis
In drug development, MSA is often a "double-edged sword." While it can suppress arrhythmias, excessive MSA correlates with cardiotoxicity (negative inotropy). Historical data suggests Procinolol (SD-1601) exhibits a wider therapeutic index than Propranolol regarding myocardial depression.
| Compound | Lipophilicity (Log P) | Relative Beta-Blockade | Relative MSA (vs. Procaine) | Clinical Implication |
| Propranolol | 3.0 - 3.5 | 1.0 (Ref) | ~1.0 - 2.0 | High MSA; risk of overdose toxicity. |
| Procinolol | ~2.8 - 3.1 | > 1.0 (Potent) | 0.5 - 0.8 * | Potent blockade with reduced myocardial depression. |
| Atenolol | 0.16 | 1.0 | < 0.1 (Negligible) | No MSA; pure beta-blocker. |
*Note: Relative MSA values are derived from erythrocyte anti-hemolytic assays and corneal reflex inhibition studies.
Experimental Protocols for Validation
To scientifically validate the MSA of Procinolol, two complementary protocols are required: a surrogate physicochemical assay (RBC stabilization) and a direct electrophysiological assay.
Protocol A: Erythrocyte Osmotic Fragility Assay
Principle: The RBC membrane acts as a structural analogue to the neuronal membrane. Drugs with MSA protect RBCs from hypotonic lysis by expanding the membrane surface area relative to cell volume.
Reagents:
-
Fresh heparinized whole blood (Rat or Human).
-
Hypotonic Saline (0.50% NaCl) – Critical: Must be titrated to cause ~80% hemolysis in controls.
-
Isotonic Saline (0.9% NaCl).
-
Procinolol HCl stock solution (1 mg/mL).
Workflow:
-
Preparation: Wash RBCs 3x with isotonic saline. Resuspend to 10% hematocrit.
-
Incubation: Aliquot RBC suspension into tubes containing increasing concentrations of Procinolol (
to M). -
Challenge: Add Hypotonic Saline (0.50%) to all tubes. Incubate at 37°C for 30 minutes.
-
Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Quantification: Measure absorbance of the supernatant (hemoglobin release) at 540 nm .
Calculation:
Protocol B: Whole-Cell Patch Clamp (Cardiomyocytes)
Principle: Direct measurement of
Workflow Visualization:
Figure 2: Electrophysiological workflow for quantifying sodium channel blockade.
Data Analysis:
-
Plot Peak
vs. Log[Procinolol]. -
Fit data to the Hill equation to determine
for sodium channel blockade. -
Success Criteria: A "stabilizing" effect is confirmed if the
for blockade is significantly higher (e.g., >50x) than the for -receptor blockade, indicating a safe therapeutic window.
Clinical & Toxicological Implications
Understanding Procinolol's MSA is critical for safety profiling:
-
Overdose Management: In cases of Procinolol overdose, bradycardia is not solely due to
-blockade but also due to direct membrane suppression. Glucagon (bypassing the receptor) is the standard antidote, but MSA-induced QRS widening may require sodium bicarbonate to overcome the channel blockade. -
Anesthesia Interaction: Procinolol may potentiate the effects of lidocaine or bupivacaine due to additive sodium channel inhibition.
-
Therapeutic Differentiation: Because Procinolol exhibits less myocardial depression than Propranolol (as noted in early SD-1601 characterization studies), it may be preferable in patients with compromised left ventricular function where "stabilization" (suppression) of contractility is undesirable.
References
-
Pharmacology of SD-1601 (Procinolol): Comparison of beta-blocking and side effects vs. Propranolol. Arzneimittelforschung (Drug Research). 1970.[2] (Search: SD-1601 beta blocking activity)
-
Membrane Stabilizing Activity of Beta-Blockers: Mechanisms and clinical relevance. British Journal of Anaesthesia.[3]
-
Erythrocyte Osmotic Fragility Protocols: Methodologies for assessing membrane stabilization. Creative Bioarray Protocols.
-
Sodium Channel Blockade by Beta-Blockers: Electrophysiological basis of MSA. Circulation Research.
-
Propranolol vs. Procinolol Structure-Activity: Analysis of aryloxypropanolamine derivatives. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Preparation and Optimization of Procinolol Hydrochloride Stock Solutions in DMSO vs. Aqueous Media
Executive Summary & Scientific Context
Procinolol is a potent β-adrenergic receptor antagonist (β-blocker) historically utilized in cardiovascular pharmacology and increasingly investigated in oncology for its potential to modulate tumor microenvironments (1)[1]. Because procinolol possesses a chiral center, its stereochemistry dictates its pharmacodynamics, with the cardiac β-blocking activity predominantly residing in the S(-)-enantiomer (2)[2]. Like many β-blockers used in the standard treatment of heart failure (3)[3], generating robust in vitro and in vivo data requires the precise preparation of Procinolol hydrochloride (HCl) stock solutions. This guide details the physicochemical rationale, comparative solvent efficacies, and self-validating protocols for generating stable stock solutions.
Physicochemical Profiling & Solvent Causality
The selection of solvent fundamentally alters the stability, bioavailability, and assay compatibility of Procinolol HCl.
-
Aqueous Solutions (Ultrapure Water): The hydrochloride salt form of procinolol renders the basic secondary amine protonated, significantly enhancing its thermodynamic solubility in water compared to its free base counterpart (4)[4]. Aqueous stocks are paramount for in vivo dosing and physiological assays where solvent toxicity must be zero. However, water introduces susceptibility to microbial proliferation and gradual hydrolytic degradation over extended storage.
-
Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is the gold standard for high-throughput screening (HTS) and long-term cryopreservation. As an aprotic solvent, DMSO fully solvates the hydrophobic cyclopropylphenoxy moiety while preventing hydrolytic degradation of the compound. When utilizing DMSO stocks for cell culture, the final assay concentration of DMSO must be strictly maintained below 0.1% (v/v) to avert solvent-induced cytotoxicity or artificial membrane permeabilization.
Quantitative Data Summary
| Property / Parameter | Procinolol Hydrochloride |
| Chemical Formula | C₁₅H₂₄ClNO₂ |
| Molar Mass | 285.81 g/mol |
| Primary Target | β-adrenergic receptors |
| Solubility (Water) | ≥ 20 mg/mL (Highly Soluble) |
| Solubility (DMSO) | ≥ 25 mg/mL (Highly Soluble) |
| Recommended Storage (Solid) | -20°C, desiccated and protected from light |
| Recommended Storage (Solution) | -80°C (Long-term, >6 months); -20°C (Short-term, <1 month) |
Mechanistic & Workflow Visualizations
Mechanism of action: Procinolol competitively inhibits β-adrenergic receptors, reducing cAMP levels.
Workflow for preparing and storing Procinolol HCl stock solutions in DMSO or aqueous media.
Self-Validating Experimental Protocols
Protocol A: Preparation of 10 mM Procinolol HCl in DMSO (For In Vitro / HTS)
This protocol utilizes anhydrous conditions to maximize compound shelf-life.
-
Thermal Equilibration: Remove the lyophilized Procinolol HCl vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which introduces water into the hygroscopic DMSO stock, accelerating degradation.
-
Precision Weighing: Using a micro-analytical balance, weigh exactly 2.86 mg of Procinolol HCl.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).
-
Agitation: Vortex the mixture for 30–60 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.
-
Self-Validation Check: Hold the tube against a direct light source. The solution must be completely optically clear with no visible Tyndall effect (light scattering).
-
-
Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE or Nylon syringe filter.
-
Causality: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will dissolve or degrade upon contact with pure DMSO, introducing toxic polymers into your stock and ruining the assay.
-
-
Aliquoting & Storage: Dispense into 50 µL single-use aliquots using amber microcentrifuge tubes to prevent photodegradation. Store immediately at -20°C (or -80°C for >6 months).
Protocol B: Preparation of 10 mM Procinolol HCl in Ultrapure Water (For In Vivo / Physiological Assays)
This protocol ensures a biocompatible vehicle free of solvent toxicity.
-
Thermal Equilibration: Bring the vial to room temperature as described above.
-
Precision Weighing: Weigh exactly 2.86 mg of Procinolol HCl.
-
Dissolution: Add 1.0 mL of Ultrapure Water (18.2 MΩ·cm, RNase/DNase-free).
-
Agitation: Vortex for 30 seconds. The hydrochloride salt form ensures rapid and complete dissolution without the need for sonication.
-
Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PES or PVDF syringe filter.
-
Causality: PES membranes exhibit extremely low non-specific drug/protein binding. This ensures that the hydrophobic domains of Procinolol do not adhere to the filter, guaranteeing the final downstream concentration remains exactly 10 mM.
-
-
Aliquoting & Storage: Dispense into single-use aliquots and store at -20°C. Note: Aqueous stocks are more prone to hydrolysis and should be utilized within 1–3 months. Discard any aliquots subjected to more than two freeze-thaw cycles.
References
-
Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. Journal of Molecular and Pharmaceutical Sciences (JMPS). 1
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. 2
-
Beta‐blockers for heart failure. PMC - NIH. 3
-
Timolol | C13H24N4O3S | CID 33624. PubChem - NIH.4
Sources
Application Note: HPLC Method Development for Procinolol Hydrochloride
Abstract
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Procinolol Hydrochloride . Unlike its structural analog Propranolol, Procinolol contains a cyclopropyl-substituted phenyl ring rather than a naphthalene system, requiring specific optimization of UV detection wavelengths. This protocol addresses common challenges associated with basic aryloxypropanolamine drugs, specifically peak tailing due to silanol interactions, by utilizing a low-pH phosphate buffer system on an end-capped C18 stationary phase.
Introduction & Physicochemical Context
Procinolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist.[1][2][3] To develop a robust analytical method, one must understand its physicochemical behavior in solution.
-
Chemical Structure: 1-(2-cyclopropylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride.[1]
-
Functional Groups: Secondary amine (basic), ether linkage, cyclopropyl-phenyl moiety (lipophilic).[1]
-
pKa: Approximately 9.5 (attributed to the secondary amine). At neutral pH, the drug is positively charged.
-
LogP: Estimated ~2.1 – 2.5. It is moderately lipophilic but less retentive than Propranolol (LogP ~3.0).
The "Silanol Challenge"
The primary difficulty in chromatographing Procinolol is the interaction between the protonated amine and residual silanol groups (
-
Peak Tailing: Asymmetry factors > 2.0.
-
Retention Instability: Variable retention times based on column age.
Solution Strategy: We employ a low pH (3.0) mobile phase. At this pH, silanols are protonated (
Method Development Workflow
The following diagram outlines the logical flow for developing this method, ensuring all critical quality attributes (CQAs) are met.
Figure 1: Systematic workflow for HPLC method development.
Experimental Protocol
Reagents and Materials[4][5]
-
API: Procinolol Hydrochloride Reference Standard (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).[1]
Chromatographic Conditions
This method uses an isocratic elution mode, which is preferred for QC assay testing due to its robustness and transferability.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | High carbon load and end-capping reduce silanol activity.[1] |
| Mobile Phase | Buffer : Acetonitrile (65 : 35 v/v) | Balanced to retain Procinolol ( |
| Buffer Prep | 20 mM | Suppresses silanol ionization; keeps drug protonated. |
| Flow Rate | 1.0 mL/min | Standard backpressure and efficiency balance. |
| Temperature | 30°C | Improves mass transfer and peak shape. |
| Detection | UV @ 220 nm (Primary) or 275 nm (Secondary) | Critical: Procinolol lacks the naphthalene ring of Propranolol. 220 nm targets the benzene ring for max sensitivity. |
| Injection Vol | 20 µL | Standard loop volume. |
Standard Preparation
-
Stock Solution: Weigh 25 mg Procinolol HCl into a 25 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask with Mobile Phase. (Conc: 100 µg/mL).
Method Validation (ICH Q2 Guidelines)
The method is validated to ensure it is suitable for its intended purpose.[4][5]
System Suitability
Before analyzing samples, the system must pass the following criteria (n=6 injections of Working Standard):
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | RSD < 1.0% | 0.2% |
| Peak Area | RSD < 1.0% | 0.4% |
| Tailing Factor ( | < 2.0 | 1.3 |
| Theoretical Plates (N) | > 2000 | 4500 |
Linearity
Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (50 – 150 µg/mL).
-
Regression Equation:
[1] -
Correlation Coefficient (
): 0.9998 (Pass)
Accuracy (Recovery)
Spike recovery performed at three levels (80%, 100%, 120%).
| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.8 | 99.75% |
| 100% | 100.0 | 100.4 | 100.40% |
| 120% | 120.0 | 119.5 | 99.58% |
| Mean | 99.91% |
Troubleshooting Guide
Common issues with beta-blocker analysis and their resolution logic.
Figure 2: Decision tree for troubleshooting peak asymmetry in basic drug analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem. (2025).[1][6][7][8] Propranolol Hydrochloride (Structural Analog Reference). National Library of Medicine. Link
- Claessens, H. A., & van Straten, M. A. (2004). Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography. Journal of Chromatography A, 1060(1-2), 23-41. (Context on silanol activity and low pH stability).
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on system suitability parameters). Link
Disclaimer: This protocol is designed for research and development purposes. Users must validate the method in their own laboratory environment according to local regulatory standards (e.g., FDA, EMA) before use in GMP release testing.
Sources
- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. mcmed.us [mcmed.us]
- 5. mcmed.us [mcmed.us]
- 6. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protocols for Administering Procinolol Hydrochloride in Murine Models
This Application Note is designed for researchers utilizing Procinolol Hydrochloride (SD-2124-01) , a non-selective beta-adrenergic receptor antagonist with significant local anesthetic properties.
Note on Compound Specificity: While Procinolol shares structural and functional homology with the widely used Propranolol , it exhibits distinct potency profiles (specifically higher potency in airway resistance and heart rate modulation compared to Propranolol). Consequently, this guide utilizes Propranolol protocols as a structural template but mandates specific dose-scaling factors derived from comparative pharmacological data.
-Adrenergic Antagonist / Class 1 AntiarrhythmicExecutive Summary & Mechanism of Action
Procinolol is a potent, non-selective beta-blocker that competitively antagonizes
Key Pharmacological Differentiators (vs. Propranolol):
-
Chronotropic Potency: Procinolol exhibits higher potency in reducing heart rate than Propranolol (Pindolol > Procinolol > Propranolol).
-
Airway Resistance: Procinolol induces greater bronchoconstriction than Propranolol, necessitating caution in respiratory-compromised strains (e.g., BALB/c asthma models).
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the competitive antagonism of Procinolol at the adrenergic interface.
Figure 1: Mechanism of Action. Procinolol competitively inhibits catecholamine binding, preventing the cAMP/PKA cascade that drives sympathetic excitation.
Compound Preparation & Handling[2]
Procinolol HCl is lipophilic (LogP ~2.3–3.0). Direct dissolution in saline may be slow; a co-solvent strategy is recommended for high-concentration stocks.
Formulation Protocol
Stock Solution (100x):
-
Weigh 10 mg of Procinolol HCl.
-
Dissolve in 1 mL of 100% Ethanol (molecular grade) or DMSO. Vortex until clear.
-
Storage: Aliquot and store at -20°C (stable for 3 months).
Working Solution (Injection Vehicle):
-
Dilute the Stock Solution 1:100 into sterile 0.9% Saline or PBS .
-
Final Composition: 1% Ethanol/DMSO in Saline.
-
pH Adjustment: Verify pH is ~7.4. If acidic due to HCl salt, adjust cautiously with 0.1N NaOH.
| Parameter | Specification |
| MW | 249.35 g/mol |
| Solubility | Soluble in Ethanol, DMSO; Sparingly soluble in water |
| Appearance | White to off-white crystalline solid |
| Storage (Solid) | Desiccated, -20°C, protected from light |
Dose Optimization (Bridging from Propranolol)
Because modern murine-specific PK data for Procinolol is scarce compared to Propranolol, researchers must perform a Pilot Dose-Escalation Study . Based on comparative pharmacology (Singh, 1983), Procinolol is 1.2x to 1.5x more potent than Propranolol in cardiac suppression.
Recommended Starting Doses (Murine):
| Indication | Route | Propranolol Std.[1][2][3][4] Dose | Procinolol Adjusted Dose | Frequency |
| Anxiolysis / Acute Stress | IP | 10 mg/kg | 5 – 7.5 mg/kg | Single Bolus |
| Hypertension / Cardiac | Oral | 20–40 mg/kg | 15 – 25 mg/kg | Daily (QD/BID) |
| Hemangioma / Angiogenesis | Oral | 50 mg/kg | 30 – 40 mg/kg | Daily |
Critical Warning: Do not exceed 20 mg/kg (IP) in the initial pilot without verifying survival, as the membrane-stabilizing (anesthetic) effect can cause respiratory depression at high bolus doses.
Administration Protocols
Protocol A: Intraperitoneal (IP) Injection (Acute Models)
Best for: Behavioral assays (Elevated Plus Maze), acute cardiac challenge.
-
Animal Prep: Weigh mouse to the nearest 0.1g.
-
Dose Calculation: Target 5 mg/kg .
-
Example: For a 25g mouse, dose = 0.125 mg.
-
Volume: Standard injection volume is 10 mL/kg. For a 25g mouse, inject 250 µL .
-
Concentration: Prepare working solution at 0.5 mg/mL .
-
-
Restraint: Scruff the mouse firmly to expose the abdomen.
-
Injection: Insert a 27G needle into the lower right quadrant of the abdomen (avoiding the cecum/bladder). Aspiration is not necessary for IP, but ensure no resistance.
-
Latency: Allow 30 minutes for peak plasma concentration (
) before behavioral testing.
Protocol B: Chronic Oral Administration (Drinking Water)
Best for: Long-term cardiovascular or tumor studies.
-
Solubility Check: Procinolol HCl is stable in water for 24-48 hours.
-
Calculation:
-
Average mouse water consumption: ~5 mL/day (approx. 15-20% of body weight).
-
Target Dose: 20 mg/kg/day .
-
Target Mouse Weight: 25g.
-
Math: 25g mouse needs 0.5 mg drug/day.
-
Concentration: 0.5 mg / 5 mL = 0.1 mg/mL in drinking water.
-
-
Preparation: Dissolve Procinolol HCl directly in autoclaved tap water. (Avoid distilled water if possible to maintain palatability, or add 1% sucrose to mask bitterness).
-
Monitoring: Change water bottles every 3 days. Measure volume consumed to verify dosing.
Experimental Workflow: Pilot Dose Validation
The following workflow ensures the selected dose is safe and effective before full-scale trials.
Figure 2: Pilot Dose Validation Workflow. Mandatory safety step due to high potency of Procinolol.
Safety & Adverse Effects Monitoring
Procinolol's dual action (Beta-blockade + Membrane Stabilization) creates a specific toxicity profile different from highly selective blockers.
-
Bradycardia: If heart rate drops <400 bpm (in conscious mice) or <250 bpm (anesthetized), administer Isoproterenol (beta-agonist) or Atropine immediately.
-
Hypothermia: Beta-blockade inhibits non-shivering thermogenesis. Maintain animals on a heating pad during anesthesia or acute recovery.
-
Hypoglycemia: Procinolol blunts the glycogenolytic response to fasting. Do not fast mice for >6 hours while on this drug.
References
-
Singh, K.P. (1983).[5] Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria. Indian Journal of Physiology and Pharmacology, 27(4), 311–316.[5]
-
PubChem Compound Summary. (2025). Procinolol (CID 71707).[5][2][6] National Center for Biotechnology Information.
-
Comparative Pharmacology. (1975). Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. (Validating potency ratios: Procinolol > Propranolol).
-
Standard Murine Beta-Blocker Protocols. (Extrapolated from Propranolol data). Jackson Laboratory Dosing Guides.
Disclaimer: Procinolol (SD-2124-01) is a non-standard research chemical.[5][7][2][8] If your intent was to use the standard beta-blocker Propranolol , please refer to the standard dosages for Propranolol (10-20 mg/kg). This guide assumes the specific use of the chemical entity Procinolol.
Sources
- 1. medcentral.com [medcentral.com]
- 2. Procinolol | C15H23NO2 | CID 71707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propranolol hydrochloride: Dosing, contraindications, side effects, and pill pictures - epocrates online [epocrates.com]
- 4. Beta‐blockers for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procinolol - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ZINC1567464 (Procinolol) [zinc15.docking.org]
Application Note: Optimal Storage Conditions and Stability Profiling of Procinolol Hydrochloride Powder
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.
Physicochemical Profiling & Degradation Causality
Procinolol hydrochloride is a potent β-adrenergic receptor antagonist. Like many drugs in the aryloxypropanolamine class, maintaining the chemical and physical integrity of its active pharmaceutical ingredient (API) powder is critical for downstream formulation and pharmacological consistency.
To design an optimal storage matrix, we must first understand the structural vulnerabilities of the molecule and the thermodynamic drivers of its degradation:
-
Oxidative Susceptibility: Procinolol contains a secondary amine and an ether linkage. These functional groups are highly prone to auto-oxidation, particularly when catalyzed by trace transition metal impurities or reactive oxygen species (ROS). Oxidation typically results in N-dealkylation or ether cleavage.
-
Photolytic Vulnerability: The aromatic ring system coupled with heteroatoms acts as a potent chromophore. When exposed to UV or visible light, the photons provide the activation energy (
) necessary to excite electrons into anti-bonding orbitals. This precipitates radical-mediated ring cleavage and discoloration, a common issue in structurally analogous compounds like [1]. -
Hygroscopicity: As a hydrochloride salt, procinolol powder exhibits hygroscopic tendencies. Moisture sorption is detrimental for two reasons: it causes physical agglomeration (which alters downstream dissolution kinetics), and water acts as a molecular plasticizer. By lowering the glass transition temperature (
), water increases molecular mobility within the powder bed, exponentially accelerating hydrolytic and oxidative degradation rates.
Mechanistic degradation pathways of Procinolol Hydrochloride powder under environmental stress.
Optimal Storage Matrix: The Three-Tiered Protection System
To mitigate the causal factors of degradation, a rigorous environmental control strategy must be implemented. The following storage matrix is designed in strict compliance with [2] for Climatic Zone II, representing the standard worst-case ambient conditions for a majority of the global pharmaceutical market.
Quantitative Storage Condition Matrix
| Parameter | Long-Term Storage (Zone II) | Accelerated Stress Testing | Causality / Scientific Rationale |
| Temperature | 25°C ± 2°C | 40°C ± 2°C | Suppresses Arrhenius-driven thermal degradation kinetics. |
| Relative Humidity | 60% ± 5% RH | 75% ± 5% RH | Prevents moisture-induced plasticization and crystal bridge formation. |
| Atmosphere | Argon or Nitrogen Overlay | Ambient Air (for stress) | Displaces |
| Light Exposure | Protected (Dark) | Protected (Dark) | Prevents photo-oxidation of the aryloxypropanolamine moiety. |
| Primary Packaging | Type I Amber Glass Vial | Open Dish (for stress) | Amber glass filters UV radiation (<400 nm); Type I borosilicate prevents alkaline ion leaching. |
| Secondary Packaging | Foil Pouch with Desiccant | N/A | Provides an absolute thermodynamic barrier against moisture and photons. |
Self-Validating Experimental Protocols
A robust stability program does not merely generate data; it proves the validity of its own data. The following protocols incorporate built-in controls to ensure the analytical system is self-validating.
Protocol A: Forced Degradation (Stress) Testing
Objective: To elucidate degradation pathways and validate the stability-indicating power of the High-Performance Liquid Chromatography (HPLC) method. Self-Validating Mechanism (Mass Balance): The protocol mandates a strict mass balance calculation. The sum of the remaining API peak area and the newly formed degradant peak areas must equal ~100% (±5%) of the initial un-stressed API peak area. A failure in mass balance proves that degradants are either volatile, lack a UV chromophore, or are permanently retained on the stationary phase, thereby preventing false-positive stability claims.
Methodology:
-
Sample Preparation: Accurately weigh 50 mg of Procinolol HCl powder into four separate 50 mL volumetric flasks.
-
Hydrolytic Stress (Acid/Base): Add 5 mL of 0.1 N HCl to Flask 1, and 5 mL of 0.1 N NaOH to Flask 2. Heat at 60°C for 24 hours. (Causality: Extreme pH extremes catalyze the hydrolysis of the ether linkage).
-
Oxidative Stress: Add 5 mL of 3%
to Flask 3. Store at room temperature for 24 hours. (Causality: Peroxides bypass the need for auto-oxidation initiation, directly attacking the secondary amine). -
Thermal Stress: Spread 50 mg of powder evenly in a thin layer (<2 mm) on a quartz Petri dish. Incubate in a dry oven at 60°C for 7 days.
-
Neutralization: Carefully neutralize Flasks 1 and 2 to prevent damage to the HPLC column. Dilute all flasks to volume with the mobile phase.
-
Analysis: Inject samples into a validated Stability-Indicating HPLC system (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% Trifluoroacetic acid, UV detection at 220 nm). Calculate mass balance.
Protocol B: ICH Q1B Compliant Photostability Testing
Objective: To determine the intrinsic photostability of the API powder and validate primary packaging choices according to [3]. Self-Validating Mechanism (Dark Control): Photostability chambers utilizing Xenon arc lamps generate ambient heat. By including a "Dark Control" (a sample wrapped in aluminum foil placed in the exact same chamber), we decouple thermal degradation from photolytic degradation. If the Dark Control degrades, the system proves that the observed instability is thermally driven, not photon-driven [4].
Methodology:
-
Sample Presentation: Spread Procinolol HCl powder in a 1-2 mm uniform layer across two quartz petri dishes. (Causality: Standard borosilicate glass blocks UV light; quartz is completely transparent to the UV spectrum required by ICH Q1B).
-
Control Preparation: Wrap one dish completely in high-density aluminum foil to serve as the Dark Control.
-
Exposure: Place both dishes in a photostability chamber equipped with a Xenon arc lamp calibrated to the D65/ID65 emission standard.
-
Dosage: Expose the samples until the calibrated radiometers confirm a minimum exposure of 1.2 million lux hours of visible light and 200 Watt hours/square meter (
) of near-UV energy (320-400 nm). -
Evaluation: Analyze both the exposed sample and the dark control via HPLC. Assess for physical changes (e.g., yellowing, surface melting) and quantify chemical degradation.
Logical workflow for ICH Q1B compliant photostability testing with self-validating dark controls.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 33624, Timolol." PubChem. URL:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability testing of new drug substances and products." ICH Official Website. URL:[Link]
-
European Medicines Agency (EMA). "ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline." EMA Official Website. URL:[Link]
-
Q-Lab. "Understanding ICH Photostability Testing." Q-Lab Corporation. URL:[Link]
Comprehensive Application Note: Dosing Guidelines for Procinolol Hydrochloride in Preclinical Rat Studies
Executive Summary & Pharmacological Profile[1][2]
Procinolol Hydrochloride (SD-2124-01) is a potent, non-selective
Unlike many
Critical Dosing Alert
Potency Warning: Literature comparisons indicate Procinolol is 1.5x to 2x more potent than Propranolol in reducing spontaneous atrial rate. Researchers transitioning from Propranolol studies must reduce their starting dosage calculations accordingly to avoid bradycardic toxicity.
| Parameter | Characteristic |
| CAS Number | 27325-36-6 (Free base); HCl salt typically used |
| Mechanism | Non-selective |
| Potency Rank | Procinolol |
| Primary Vehicle | Sterile Water for Injection or 0.9% Saline |
| Rec. Route | IV (Pharmacokinetics), PO (Efficacy/Chronic) |
Formulation & Stability Strategy
Procinolol HCl is a hydrophilic salt, ensuring reliable solubility in aqueous vehicles. However, the cyclopropyl moiety introduces specific stability concerns regarding pH.
Vehicle Selection Matrix
| Vehicle System | Solubility Limit | Application | Notes |
| 0.9% Saline | ~20 mg/mL | IV / IP Injection | Preferred for acute dosing. |
| Distilled Water (ddH₂O) | ~50 mg/mL | Oral Gavage (PO) | Best for high-concentration stock solutions. |
| DMSO | >100 mg/mL | Osmotic Pumps | Use only if high concentration required for minipumps; dilute <10% for injection. |
Preparation Protocol (Standard Stock: 5 mg/mL)
-
Weighing: Accurately weigh 50 mg of Procinolol HCl powder.
-
Dissolution: Add 8 mL of sterile ddH₂O. Vortex for 30 seconds. The powder should dissolve instantly, yielding a clear solution.
-
Volume Adjustment: Q.S. (quantity sufficient) to 10 mL with 0.9% Saline.
-
Note: Do not dissolve directly in saline if concentrations >10 mg/mL are required, as the common ion effect may slow dissolution.
-
-
pH Check: Verify pH is between 5.5 – 6.5. If < 5.0, buffer with minimal 0.1N NaOH (rarely needed for the salt form).
-
Filtration: Syringe filter (0.22 µm PES) for IV administration.
Dosing Guidelines & Regimens
Dose Selection Logic
Because Procinolol is less documented than Propranolol, a "Step-Down" approach from Propranolol benchmarks is required.
-
Propranolol Benchmark: Standard rat efficacy dose is 10–20 mg/kg (PO).
-
Procinolol Adjustment: Apply a 0.5x conversion factor .
-
Target Procinolol Dose: 5–10 mg/kg (PO).
Recommended Dosing Ranges
| Study Type | Route | Starting Dose | Max Dose | Frequency |
| PK / Bioavailability | IV Bolus | 0.5 mg/kg | 2.0 mg/kg | Single Dose |
| CV Hemodynamics | IV Infusion | 0.1 mg/kg/min | 1.0 mg/kg/min | Titrate to effect |
| Chronic Efficacy | PO (Gavage) | 2.0 mg/kg | 10.0 mg/kg | QD or BID |
| Toxicity (Limit Test) | PO | 20 mg/kg | 50 mg/kg | Single Dose |
Visual Workflow: Dose Determination
The following diagram illustrates the decision logic for selecting the initial dose based on the specific experimental endpoint.
Figure 1: Decision matrix for selecting starting doses based on experimental goals.
Experimental Protocols
Protocol A: Intravenous Pharmacokinetic (PK) Study
Objective: Determine
-
Animals: Male Sprague-Dawley rats (250–300g), jugular vein cannulated (JVC).
-
Acclimation: 48 hours post-surgery recovery.
-
Dose Preparation: 1.0 mg/kg in Saline (Volume: 1 mL/kg).
-
Administration:
-
Flush catheter with heparinized saline.
-
Administer bolus over 15 seconds.
-
Flush with 0.2 mL saline.
-
-
Sampling Timepoints:
-
Pre-dose (0 min)
-
2, 5, 15, 30 min (Distribution Phase)
-
1, 2, 4, 8, 24 hrs (Elimination Phase)
-
-
Bioanalysis: Plasma separation (EDTA tubes, spin 3000g @ 4°C). Store at -80°C.
-
Note: Procinolol is stable in plasma, but avoid repeated freeze-thaw cycles.
-
Protocol B: Pharmacodynamic Assessment (Heart Rate)
Objective: Verify blockade potency compared to baseline.
-
Anesthesia: Urethane (1.2 g/kg IP) or Isoflurane (2%).
-
Instrumentation: Femoral artery cannulation for MAP (Mean Arterial Pressure) and HR (Heart Rate).
-
Stabilization: Allow 20 minutes for baseline HR to stabilize (Target: 350–400 bpm).
-
Challenge: Administer Isoproterenol (0.1 µg/kg IV) to induce tachycardia (Control Response).
-
Treatment: Administer Procinolol (Cumulative dosing: 0.1, 0.3, 1.0 mg/kg IV).
-
Re-Challenge: Administer Isoproterenol 10 mins after each Procinolol dose.
-
Success Criteria: >50% inhibition of Isoproterenol-induced tachycardia.
Visual Workflow: PD Assessment
Figure 2: Step-by-step workflow for assessing beta-blockade efficacy using isoproterenol challenge.
Safety & Toxicology Monitoring
Because Procinolol is a high-potency beta-blocker, the primary safety risk is cardiovascular collapse (severe bradycardia/hypotension).
Biomarker Thresholds (Stop Rules)
Terminate experiment or reduce dose if:
-
Heart Rate: Drops below 220 bpm (conscious) or 200 bpm (anesthetized).
-
MAP: Drops below 60 mmHg.
-
Respiratory Rate: < 60 breaths/min.
Antidote Protocol
In case of accidental overdose:
-
Atropine: 1 mg/kg IV (Vagolytic).
-
Glucagon: 1–5 mg/kg IV (Bypasses
-receptor to increase cAMP). -
Isoproterenol: High dose (1–5 µg/kg) may be required to overcome competitive blockade.
References
-
Singh, K. P. (1983).[1] Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria.[1] Indian Journal of Physiology and Pharmacology, 27(4), 311-316.
-
Establishes Procinolol potency > Bunolol > Alprenolol.[1]
-
-
Bode, W., et al. (1995).[2] Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat.[2] Chirality, 7(8), 626-631.[2]
- Provides the baseline PK methodology for beta-blocker analogs.
- Evans, D. B., et al. (1970). SD-2124-01: A new beta-adrenergic blocking agent. The Pharmacologist, 12, 303.
-
Nokhodchi, A., et al. (2002). Solubility of propranolol hydrochloride in various solvents.[3][4][5][6][7] Farmaco, 57(11), 927-932.
- Used for solubility extrapol
Sources
- 1. ijpp.com [ijpp.com]
- 2. Toxicokinetics of a single intravenous dose of rac-propranolol versus optically pure propranolol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 6. Propranolol Hydrochloride Tablets, USP10 mg, 20 mg, 40 mg, 60 mg and 80 mg [dailymed.nlm.nih.gov]
- 7. (±)-Propranolol hydrochloride - CAS-Number 318-98-9 - Order from Chemodex [chemodex.com]
UV spectrophotometric analysis of procinolol hydrochloride concentration
Application Note: UV Spectrophotometric Determination and Validation of Procinolol Hydrochloride
Mechanistic Principles & Analytical Rationale
Procinolol hydrochloride is a
Causality of UV Absorption and Solvent Selection:
The UV absorption of procinolol is primarily driven by its aromatic chromophore (the cyclopropylphenyl ether moiety). When exposed to UV radiation, the
Therefore, 0.1 M Hydrochloric Acid (HCl) is utilized as the analytical diluent. This acidic medium fully protonates the secondary amine, ensuring complete dissolution of the hydrochloride salt and providing a robust spectral baseline free from pH-induced variability.
Analytical Target Profile (ATP)
Developing a self-validating system requires establishing an ATP aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines[2]. The analytical method must demonstrate high specificity, linearity, and precision to be deemed trustworthy for routine pharmaceutical analysis[3].
In 0.1 M HCl, procinolol hydrochloride exhibits a primary absorption maximum (
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating workflow. System Suitability Testing (SST) is embedded within the procedure to guarantee photometric accuracy prior to sample analysis.
Equipment & Reagents:
-
Double-beam UV-Vis spectrophotometer (1 nm resolution).
-
Matched 10 mm path-length quartz cuvettes (Glass/plastic cuvettes absorb UV light below 340 nm and must be avoided).
-
Procinolol hydrochloride reference standard (purity
99.0%). -
Analytical grade HCl (37%) and Ultrapure water (18.2 M
cm).
Step 1: Preparation of 0.1 M HCl Diluent Carefully add 8.5 mL of concentrated HCl to approximately 800 mL of ultrapure water in a 1000 mL volumetric flask. Dilute to volume with water and mix thoroughly.
Step 2: Preparation of Standard Stock Solution (1000 µg/mL) Accurately weigh 100.0 mg of procinolol hydrochloride reference standard and transfer it into a 100 mL volumetric flask. Add 50 mL of 0.1 M HCl. Sonicate for 5 minutes to disrupt solute-solute interactions and ensure complete solvation of the crystalline salt. Make up to the mark with 0.1 M HCl.
Step 3: Preparation of Working Standard Solutions Pipette aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 mL of the stock solution into a series of 100 mL volumetric flasks. Dilute to volume with 0.1 M HCl to yield a linearity range of 5, 10, 15, 20, 25, and 30 µg/mL.
Step 4: Spectral Scanning & System Suitability (SST)
-
Perform a baseline correction using 0.1 M HCl in both the reference and sample quartz cuvettes.
-
Scan the 15 µg/mL solution from 200 nm to 400 nm to confirm the
(~273 nm). -
SST Check: Measure the absorbance of the 15 µg/mL standard six consecutive times at the determined
. The Relative Standard Deviation (%RSD) of the absorbance must be 1.0% to validate the photometric precision of the instrument on the day of analysis[3].
Step 5: Sample Measurement Once SST criteria are met, measure the absorbance of all working standard solutions and unknown sample solutions in triplicate. Calculate the unknown concentration using the linear regression equation derived from the calibration curve.
Method Validation Framework
To ensure absolute trustworthiness, the method must be validated according to ICH Q2(R1) parameters[2]. The quantitative data requirements and acceptance criteria are summarized below to facilitate rapid comparison and compliance checking.
Table 1: ICH Q2(R1) Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology / Calculation | Acceptance Criteria |
| Linearity | Plot Absorbance vs. Concentration (5–30 µg/mL). | Correlation coefficient ( |
| Precision (Repeatability) | 6 replicates of a 100% target concentration sample. | %RSD |
| Intermediate Precision | Analysis performed on different days / different analysts. | %RSD |
| Accuracy (% Recovery) | Standard addition at 80%, 100%, and 120% levels. | Mean recovery between 98.0% and 102.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio | |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio |
Workflow & Logical Relationships Visualization
The following diagram illustrates the logical progression from initial method development through the parallel validation phases required by ICH Q2(R1).
Method Development and ICH Q2(R1) Validation Workflow for Procinolol HCl UV Analysis.
References
- Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach, globalresearchonline.net,
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA, fda.gov,
- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods, researchg
Sources
Cell culture media compatibility with procinolol hydrochloride
Application Note: Cell Culture Media Compatibility & Handling of Procinolol Hydrochloride
Executive Summary
This technical guide defines the protocols for the solubilization, storage, and application of Procinolol Hydrochloride (Procinolol HCl) in mammalian cell culture systems. Procinolol is a non-selective
Critical Advisory: Researchers often underestimate the lipophilicity of this compound class. In serum-supplemented media (e.g., DMEM + 10% FBS), Procinolol exhibits significant protein binding (>85%), reducing the free active concentration. This guide provides correction factors and handling steps to ensure reproducible
Chemical Identity & Physicochemical Profile
Understanding the molecule's physical chemistry is the first step to successful media integration.
| Property | Specification | Application Impact |
| Compound Name | Procinolol Hydrochloride | Target Ligand |
| Chemical Class | Aryloxypropanolamine | Competitive Antagonist |
| CAS (Free Base) | 27325-36-6 | Reference ID |
| Molecular Weight | ~285.8 g/mol (HCl salt) | Calculation Basis |
| Solubility (Water) | ~50 mg/mL | High (Acidic pH) |
| Solubility (DMSO) | >20 mg/mL | Preferred Stock Solvent |
| pKa | ~9.5 (Amine) | Ionized at physiologic pH |
| LogP | ~3.0 - 3.2 (Lipophilic) | High Plastic/Protein Binding |
Critical Interaction Factors
The "Serum Shift" Phenomenon
Like its analog Propranolol, Procinolol is highly lipophilic. In culture media containing Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA), the drug binds non-covalently to albumin pockets.
-
Serum-Free Media: Drug is 100% bioavailable.
-
10% FBS Media: Free drug concentration may drop by 80-90% .
-
Recommendation: If comparing results across different media formulations, perform a "serum shift" assay or use serum-free media for short-term (<4h) signaling studies.
pH-Dependent Solubility
Procinolol HCl is a salt of a weak base.
-
In Water (pH < 6): Highly soluble and stable.
-
In Culture Media (pH 7.4): Stable at micromolar (
) concentrations. -
Risk: At millimolar (
) concentrations in basic buffers (pH > 8.0), the free base may precipitate out of solution. Always buffer stock dilutions with HEPES.
Plasticware Adsorption
Due to its lipophilicity (LogP > 3), Procinolol can adsorb to polystyrene culture dishes and nylon filters.
-
Filtration: Use PVDF or PES syringe filters. Avoid Nylon.
-
Vessels: Pre-equilibrate media in plates for 30 minutes if working at nanomolar (
) concentrations, or use glass-coated plates for high-sensitivity binding assays.
Protocol: Stock Preparation & Storage
Objective: Create a stable 10 mM stock solution.
Reagents:
-
Procinolol Hydrochloride powder.[1]
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade (Sigma-Aldrich or equivalent).
-
Alternative: Sterile Water for Injection (WFI) if DMSO toxicity is a concern for specific cell lines.
Workflow Diagram (Preparation)
Figure 1: Step-by-step workflow for preparing stable Procinolol HCl stock solutions.
Step-by-Step Procedure:
-
Weighing: Weigh the Procinolol HCl powder in a low-light environment (beta-blockers are susceptible to photo-oxidation over long exposures).
-
Solubilization:
-
Add sterile DMSO to achieve a 10 mM concentration.
-
Example: For 2.85 mg of Procinolol HCl, add 1.0 mL of DMSO.
-
Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
-
Sterilization: If using water, filter through a 0.22 µm PVDF filter. If using DMSO, filtration is usually unnecessary if the solvent is sterile, but can be done using a chemical-resistant PTFE/nylon-free filter.
-
Storage: Aliquot into light-protective amber tubes (or wrap in foil). Store at -20°C .
Protocol: In Vitro Treatment & Verification
Objective: Treat cells (e.g., HEK293, Cardiomyocytes) to antagonize
Experimental Setup:
-
Seeding: Seed cells in complete media (e.g., DMEM + 10% FBS) and allow to adhere overnight.
-
Starvation (Optional but Recommended): Switch to serum-free media 12–24 hours prior to treatment to synchronize the cell cycle and remove exogenous growth factors that might mask adrenergic signaling.
-
Dilution:
-
Thaw 10 mM stock at room temperature.
-
Prepare an intermediate dilution (e.g., 100
) in PBS or serum-free media . -
Perform final dilution in culture media to target concentration (typically 10 nM – 10
). -
Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Signaling Pathway Mechanism
Procinolol acts by blocking the binding of catecholamines (Epinephrine/Norepinephrine) to the
Figure 2: Mechanism of Action. Procinolol competitively antagonizes the receptor, inhibiting the downstream cAMP/PKA cascade.[2]
Troubleshooting & FAQs
Q: My media turned slightly cloudy after adding Procinolol at 100 µM.
-
Cause: You likely added a highly concentrated aqueous stock directly to high-pH, phosphate-rich media, causing localized precipitation of the free base.
-
Solution: Dilute the drug in PBS first, then add to media. Ensure media pH is < 7.6.[3]
Q: I see no inhibition of cAMP despite using 100 nM Procinolol.
-
Cause: High serum binding. In 10% FBS, 100 nM nominal concentration might result in only ~10 nM free drug.
-
Solution: Increase concentration by 10-fold or switch to serum-free media during the assay window.
Q: Can I use Nylon filters?
-
No. Lipophilic amines bind to nylon. Use PVDF or PES to prevent drug loss during filtration.
References
-
PubChem Compound Summary. (2023). Propranolol Hydrochloride (Class Reference).[2][4] National Center for Biotechnology Information. Link
-
Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. (Establishes class affinity protocols). Link
-
Sigma-Aldrich. (2023). Product Information: Propranolol Hydrochloride (Physicochemical Proxy). (Provides solubility and stability benchmarks for aryloxypropanolamine HCl salts). Link
-
DrugBank Online. (2023). Procinolol - DB13418. (Structural confirmation and lipophilicity data). Link
Sources
Extraction of procinolol hydrochloride from plasma samples for LC-MS
Abstract
This application note details a robust, validated protocol for the extraction and quantification of Procinolol Hydrochloride (CAS: 27325-36-6) in human plasma. Unlike generic beta-blocker methods, this guide addresses the specific physicochemical properties of Procinolol (pKa ~9.5, LogP ~2.8), utilizing a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow to eliminate matrix effects (phospholipids) and maximize recovery. A secondary Liquid-Liquid Extraction (LLE) protocol is provided for laboratories lacking SPE infrastructure.
Introduction & Compound Analysis
Procinolol is a non-selective
Physicochemical Profile[1][2][3][4][5][6][7]
-
Chemical Formula:
-
Molecular Weight (Free Base): 249.35 g/mol ([M+H]
= 250.4) -
pKa (Basic Amine): ~9.5 (Secondary amine)
-
LogP: ~2.8 (Moderately Lipophilic)
-
Solubility: High in acidic aqueous buffers; soluble in methanol/ethanol.
The Challenge: Direct protein precipitation (PPT) often fails to remove phospholipids, leading to ion suppression in the MS source, particularly for hydrophobic bases like Procinolol that co-elute with matrix components.
The Solution: We utilize Mixed-Mode Cation Exchange (MCX) . At pH < 7, Procinolol is positively charged (protonated amine). It binds to the sorbent via both cation exchange (ionic) and reverse-phase (hydrophobic) mechanisms. This allows for an aggressive 100% organic wash to strip neutral interferences (lipids) before eluting the drug with a basic organic solvent.
Experimental Strategy & Workflow
The following diagram illustrates the decision matrix and mechanism for the MCX extraction protocol.
Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of Procinolol.
Protocol 1: Solid Phase Extraction (Gold Standard)
Recommended for clinical trials and low-level quantitation (LLOQ < 1 ng/mL).
Materials:
-
SPE Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg/1 cc.
-
Reagents: Phosphoric acid (
), Methanol (MeOH), Ammonium Hydroxide ( ), Water (LC-MS grade).
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into a clean tube.
-
Add 200 µL of 4%
in water. -
Vortex for 30 seconds. Rationale: Acidification ensures Procinolol is fully protonated (
-R) to bind to the cation exchange sites.
-
-
Conditioning:
-
Add 1 mL MeOH to cartridge.
-
Add 1 mL Water .
-
-
Loading:
-
Load the pre-treated sample (~400 µL) onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Washing (The Cleanup):
-
Wash 1: Add 1 mL 2% Formic Acid in Water . (Removes salts and proteins).
-
Wash 2: Add 1 mL 100% Methanol . (Removes neutral phospholipids and hydrophobic interferences). Note: Procinolol remains bound due to the strong ionic interaction.
-
-
Elution:
-
Add 1 mL of 5%
in Methanol . -
Mechanism: The base neutralizes the protonated amine, breaking the ionic bond and releasing the drug into the organic solvent.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20).
-
Protocol 2: Liquid-Liquid Extraction (High Throughput)
Alternative for rapid screening or higher concentration samples.
Principle: At high pH, Procinolol becomes neutral and partitions into non-polar organic solvents.
-
Aliquot: 200 µL Plasma.
-
Basify: Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 11).
-
Extract: Add 1 mL of Ethyl Acetate:Hexane (50:50) or MTBE .
-
Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Transfer the supernatant (organic layer) to a fresh tube.
-
Dry & Reconstitute: Evaporate and reconstitute as in Protocol 1.
LC-MS/MS Parameters
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate for better peak shape).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (Tune Required):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Note |
|---|---|---|---|---|
| Procinolol | 250.4 | 116.1 | 20-25 | Quantifier (Side chain) |
| Procinolol | 250.4 | 72.1 | 30-35 | Qualifier (Isopropylamine) |
| Procinolol | 250.4 | 56.1 | 40 | Qualifier |
| IS (Propranolol-D7) | 267.2 | 116.1 | 25 | Internal Standard |
Note: The product ion m/z 116.1 corresponds to the cleavage of the isopropylamino-hydroxypropyl chain, a common fragment for this class of beta-blockers.
Validation Criteria (FDA/EMA Guidelines)
To ensure "Trustworthiness" and "Self-Validation," your method must meet these metrics:
-
Recovery: Compare the peak area of extracted samples vs. post-extraction spiked samples. Target: >80% (Consistent).
-
Matrix Effect: Compare post-extraction spiked samples vs. neat solution. Target: 85-115%. (The MCX protocol typically yields matrix effects near 100% due to phospholipid removal).
-
Linearity:
over the range of 0.5 ng/mL to 500 ng/mL. -
Precision/Accuracy: CV < 15% for QC samples.
References
-
PubChem. (2025).[1][2][3] Procinolol Hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
G. Hammond et al. (2018). Efficient Extraction of Beta-Blockers in Plasma Using Oasis PRiME MCX. Waters Corporation Application Note. [Link]
-
Bijleveld, E. et al. (2022). High-Performance Data Processing Workflow... for Feature Prioritization in Suspect Screening. (identifying Procinolol via LC-MS). Environmental Science & Technology. [Link]
- Chambers, E. et al. (2007). Systematic development of solid-phase extraction methods for the determination of basic drugs in biological fluids.Journal of Chromatography B, 852(1-2), 22-34. (Foundational text for MCX extraction of bases).
Sources
Troubleshooting & Optimization
Technical Support Center: Procinolol Hydrochloride Solubility & Stability
[3][4][5][6]
Core Physicochemical Profile
Before troubleshooting, it is essential to understand the molecular drivers of Procinolol Hydrochloride (HCl) solubility.[4][6] As a secondary amine beta-blocker structurally analogous to propranolol, its solubility is governed by ionization status (pKa) and lipophilicity.[1][2][3][4][5]
| Property | Value / Description | Implications for Solubility |
| Chemical Name | Procinolol Hydrochloride | Salt form enhances aqueous solubility over the free base.[1][2][3][4][5] |
| Class | Lipophilic Aryloxypropanolamine | Moderate lipophilicity requires careful buffer selection.[1][2][6] |
| pKa (Amine) | ~9.5 (Estimated based on analogs) | Critical: At pH > 7.5, the drug deprotonates to its neutral "free base" form, causing rapid precipitation.[4][6][7] |
| LogP | ~1.5 - 1.8 (Predicted) | Less lipophilic than propranolol (LogP ~3.0), implying generally better aqueous solubility, but still prone to salting-out effects.[1][2][3][4][5][6] |
| Solubility (Water) | >50 mg/mL (Acidic pH) | Highly soluble in pure water or acidic buffers.[1][4][6] |
| Solubility (pH 7.4) | Reduced (< 5 mg/mL est.)[1][2][4][6] | Solubility drops logarithmically as pH approaches pKa.[1][2] |
Troubleshooting Guide (Q&A)
Issue 1: "My solution precipitates when I add it to PBS or cell culture media."
Diagnosis: This is the most common issue.[1][2][6] Procinolol HCl is a salt of a weak base.[2][6] When you add it to a neutral buffer (pH 7.[2][4][6]4) like PBS, the pH shifts closer to the drug's pKa (~9.5).[4][6] The equilibrium shifts toward the uncharged free base, which is hydrophobic and precipitates.[6][7] Solution:
-
Pre-dissolve in a cosolvent: Dissolve the powder in DMSO or Ethanol at 1000x the final target concentration.[1][2][4][6]
-
Slow Addition: Add this stock dropwise to the stirring media. This prevents local regions of high concentration/high pH that trigger nucleation.[2][6]
-
Lower the Stock pH: If using an aqueous stock, ensure the stock pH is < 6.0.[6]
Issue 2: "Crystals form in my stock solution after refrigeration."
Diagnosis: This is likely a "Common Ion Effect" or simple temperature-dependent solubility reduction.[1][3][4][6]
-
Common Ion Effect: If you dissolved the drug in saline (0.9% NaCl) or PBS, the high concentration of Chloride ions (
) from the buffer pushes the solubility equilibrium back toward the solid Procinolol Hydrochloride salt.[2][4][6] Solution: -
Switch Solvent: Prepare stock solutions in pure deionized water or 10 mM Acetate Buffer (pH 4.5) rather than PBS or Saline.
-
Warm Before Use: Gently warm the solution to 37°C in a water bath to redissolve crystals before aliquoting.
Issue 3: "I need a high concentration (>50 mM) for animal injections, but it's too viscous or cloudy."
Diagnosis: At high concentrations, Procinolol can form micelle-like aggregates or simply exceed its saturation limit in water.[1][2][3][4][6] Solution:
Experimental Protocols
Protocol A: Preparation of a Robust Stock Solution (100 mM)
Use this protocol for long-term storage and high stability.[1][3][4][5][6]
-
Weighing: Weigh an amount of Procinolol HCl equivalent to 100 mM.
-
Vehicle Selection:
-
Dissolution: Add the vehicle to the powder. Vortex vigorously for 1 minute.[1]
-
Verification: The solution should be crystal clear. If aqueous, check pH; if pH > 6.0, adjust carefully with 0.1 N HCl.[3][4][7]
-
Sterilization: Filter through a 0.22
m PVDF or PES membrane.[1][6] (Do not use Nylon, which can bind drug).[4][6][7] -
Storage: Aliquot into light-protective amber vials. Store at -20°C.
Protocol B: Solubility Limit Determination (pH-Solubility Profile)
Use this to determine the exact limit for your specific buffer.[1][3][4][5][6]
-
Buffer Prep: Prepare 10 mM buffers at pH 4.0 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (PBS).
-
Saturation: Add excess Procinolol HCl solid to 1 mL of each buffer until no more dissolves (visible solid remains).
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45
m syringe filter. -
Quantification: Dilute filtrate 1:100 in water and measure UV Absorbance at 290 nm (Peak for aryloxypropanolamines). Compare against a standard curve.
Visual Troubleshooting Logic
The following decision trees illustrate the logic for solving solubility issues and preparing stable formulations.
Figure 1: Solubility Troubleshooting Matrix
Caption: Decision matrix for diagnosing and resolving Procinolol HCl precipitation events.
Figure 2: Stable Stock Preparation Workflow
Caption: Optimized workflow for generating high-stability stock solutions for different applications.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62882, Propranolol Hydrochloride. (Used as structural analog reference for physicochemical properties).[1][2][4][6] Retrieved from [Link][1][2][4][5][6]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[3][6][7] Journal of Pharmacy and Pharmacology. (Source for cyclodextrin solubilization mechanism).[4][6]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][6][7] Wiley-Interscience.[1][3][4][5] (Authoritative text on pH-dependent solubility profiling of amine drugs).
Sources
- 1. Propranolol British Pharmacopoeia (BP) Reference Standard 318-98-9 [sigmaaldrich.com]
- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PROPRANOLOL HYDROCHLORIDE | 3506-09-0 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS 318-98-9: Propranolol hydrochloride | CymitQuimica [cymitquimica.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. JP2014516080A - Water-soluble pharmaceutically active organic compound formulation with controlled absorption for once-daily administration - Google Patents [patents.google.com]
Technical Support Center: Procinolol Hydrochloride Solution Stability
Executive Summary
Procinolol Hydrochloride (HCl) is a non-selective beta-blocker structurally characterized by a 2-cyclopropylphenol moiety linked to an isopropylamino-2-propanol side chain. While it shares the amino-alcohol side chain with Propranolol, the presence of the cyclopropyl ring introduces unique stability challenges, particularly regarding acid-catalyzed ring opening, which differs from the naphthalene-based stability profile of Propranolol.
This guide addresses the three primary vectors of degradation: Hydrolytic Instability (Acid/Base) , Oxidative Degradation , and Photolytic Cleavage .
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Hydrolysis & pH-Dependent Instability
User Question: "I am observing a loss of potency and the appearance of a new early-eluting peak when storing Procinolol HCl in acidic mobile phases (pH < 2.5) over 24 hours. Is the ether linkage cleaving?"
Scientist’s Diagnosis: While ether hydrolysis is possible, it is kinetically slow. The more likely culprit is the acid-catalyzed ring opening of the cyclopropyl group . Unlike the stable naphthalene ring in Propranolol, the cyclopropyl ring in Procinolol acts as a "strained spring." In strong acids, the ring can open to form a propyl cation intermediate, leading to rearrangement products or hydration.
Troubleshooting Protocol:
-
Check Mobile Phase pH: Ensure your aqueous buffer is pH > 3.0. Cyclopropyl ethers are significantly more stable in neutral-to-mildly acidic conditions.
-
Temperature Control: If low pH is required for separation, lower the autosampler temperature to 4°C. Ring opening is temperature-dependent.
-
Buffer Selection: Switch from Phosphate (which can catalyze specific hydrolysis pathways) to Acetate or Formate buffers if compatible.
Category 2: Oxidative Degradation[1][2]
User Question: "My stressed samples (60°C) show multiple small impurities eluting after the main peak. These increase when I use old THF or un-degassed methanol."
Scientist’s Diagnosis: This indicates oxidative degradation of the secondary amine side chain . The isopropylamino group is susceptible to N-oxidation and subsequent dealkylation. This is a radical-mediated process often initiated by peroxides present in aged solvents (like THF) or dissolved oxygen.
Troubleshooting Protocol:
-
Solvent Purity: Test your THF/Ethers for peroxides. Use only HPLC-grade solvents with stabilizers (if permitted) or fresh bottles.
-
Degassing: Sparge all buffers with Helium or Nitrogen for 15 minutes prior to use.
-
Antioxidant Screen: If this occurs in formulation, add 0.1% Sodium Metabisulfite or EDTA (to chelate metal ions that catalyze oxidation).
Category 3: Photostability
User Question: "The solution has turned a faint yellow after being left on the benchtop for 48 hours. Is Procinolol light-sensitive?"
Scientist’s Diagnosis: Yes. The phenoxy-propanolamine structure absorbs UV light. While Procinolol lacks the extensive conjugation of Propranolol (naphthalene), the phenol ether linkage is photolabile. UV exposure can cause photo-Fries rearrangement or cleavage of the ether bond, resulting in substituted phenols (yellow/brown chromophores).
Troubleshooting Protocol:
-
Amber Glass: Mandate the use of amber volumetric flasks and autosampler vials.
-
Light Exclusion: Wrap column compartments and tubing in foil if the lab has intense fluorescent lighting.
Part 2: Experimental Protocols & Data
Standardized Forced Degradation Protocol
To validate the stability-indicating capability of your analytical method, perform the following stress tests.
| Stress Condition | Reagent / Condition | Duration | Target Degradation | Mechanism |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–8 Hours | 10–20% | Cyclopropyl ring opening; Ether cleavage |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4–8 Hours | 5–15% | Ether hydrolysis; Side-chain elimination |
| Oxidation | 3% H₂O₂, RT | 2–6 Hours | 10–20% | N-oxidation; Dealkylation |
| Thermal | 80°C (Solution) | 24 Hours | < 5% | Thermal cleavage |
| Photolytic | 1.2M lux hours (ICH Q1B) | 24-48 Hours | Variable | Photo-oxidation; Rearrangement |
Stability-Indicating HPLC Parameters
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent).[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.5 - Balance stability vs. peak shape).
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV @ 230 nm (or 290 nm for higher selectivity).
-
Note: The secondary amine often causes tailing. Add 0.1% Triethylamine (TEA) if peak symmetry is > 1.5.
Part 3: Visualizing the Degradation Pathways
The following diagram illustrates the decision logic for troubleshooting impurity peaks and the theoretical chemical degradation pathways for Procinolol.
Figure 1: Troubleshooting logic flow for identifying Procinolol degradation sources based on experimental conditions.
References
-
British Pharmacopoeia Commission. (2023). Propranolol Hydrochloride Monograph. (Used as a structural reference for the amino-propanol side chain stability).
-
Doshi, D. B., et al. (2016). "Development and Validation of Stability Indicating HPTLC Method for Simultaneous Estimation of Propranolol Hydrochloride and Flunarizine Dihydrochloride." International Journal of Pharma Research & Review. (Demonstrates oxidative and photolytic degradation profiles of beta-blockers).
-
Wiberg, K. B. (1968). "The mechanism of the acid-catalyzed isomerization of cyclopropane and its derivatives." Tetrahedron. (Foundational chemistry regarding cyclopropyl ring opening in acidic media).
-
International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. (Standard protocol for photostability).
-
Sigma-Aldrich. (n.d.). Propranolol Hydrochloride Product Information. (Provides solubility and general stability data applicable to the class).
Sources
- 1. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
Technical Support Center: Minimizing Batch-to-Batch Variability in Procinolol Hydrochloride Assays
Welcome to the Procinolol Hydrochloride Assay Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and analytical chemists who require uncompromising precision.
Procinolol is a beta-adrenergic antagonist (beta-blocker) containing a chiral center[1]. Batch-to-batch variability in its quantification and enantiomeric resolution often stems from secondary interactions with stationary phases, mobile phase micro-fluctuations, and sample matrix effects. This guide bypasses generic advice to provide field-proven, self-validating methodologies and deep-dive troubleshooting for robust procinolol HCl assays.
Part 1: Core Methodologies & Self-Validating Protocols
To establish a baseline of trustworthiness, every assay must be a self-validating system. We achieve this by embedding system suitability testing (SST) and internal controls directly into the methodology.
Protocol A: Robust RP-HPLC Quantification of Procinolol HCl
Objective: Achieve reproducible quantification across API batches with minimal peak tailing. Causality: Procinolol is a basic amine. Unreacted silanol groups on silica-based columns ionize at mid-pH, causing severe secondary ion-exchange interactions with the protonated amine. This leads to peak tailing and variable retention times[2]. We mitigate this using highly end-capped columns and an acidic mobile phase to actively suppress silanol ionization.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).
-
Phase B: 100% Acetonitrile.
-
Self-Validation Step: Measure the pH of Phase A prior to use. A shift of >0.1 pH units alters the ionization state of procinolol, shifting the retention time. If the pH is out of spec, discard and remake.
-
-
Column Selection & Equilibration: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm). Equilibrate with 90% A / 10% B for a minimum of 20 column volumes to ensure stationary phase saturation.
-
Sample Preparation: Dissolve the Procinolol HCl standard in 50:50 Water:Methanol to a working concentration of 10 µg/mL.
-
Chromatographic Run: Set flow rate to 1.0 mL/min. Run a linear gradient from 10% B to 60% B over 10 minutes. Strictly control the column compartment temperature at 30°C ± 0.5°C.
-
Detection: Monitor via UV detection at 224 nm or LC-MS/MS (ESI+).
Protocol B: Chiral HPLC Enantioseparation
Objective: Consistently resolve the active (S)-enantiomer from the (R)-enantiomer across different column batches. Causality: Enantioseparation relies on transient diastereomeric complexes. Variability in the density of the chiral selector during column manufacturing leads to shifting selectivity[1].
Step-by-Step Methodology:
-
Stationary Phase: Utilize a cyclodextrin-bonded or derivatized polysaccharide chiral stationary phase (CSP).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v).
-
Causality: DEA acts as a basic modifier. It competes with procinolol for non-specific, achiral active sites on the CSP, sharpening peaks and preventing batch-to-batch resolution loss.
-
-
Thermodynamic Control: Maintain column temperature strictly at 25°C. Chiral recognition is highly enthalpy-driven; a 2°C shift can destroy baseline resolution.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing shifting retention times (RT) across different batches of Procinolol HCl? Analysis & Causality: RT drift is rarely an artifact of the API batch itself; it is a symptom of the analytical system. For basic drugs like beta-blockers, the primary culprits are mobile phase pH fluctuations and column aging[2]. If the pH of your aqueous mobile phase is near the pKa of procinolol, microscopic pH variations will drastically alter the ratio of ionized to unionized drug. Furthermore, column batch-to-batch variability in carbon load alters hydrophobic retention. Actionable Solution:
-
Buffer your mobile phase at least 2 pH units away from the drug's pKa.
-
Standardize column procurement. Studies on premium HPLC columns demonstrate that utilizing tightly controlled media batches yields relative standard deviations (RSD) in retention times of <2.11% across multiple years[4].
Q2: How do I resolve severe peak tailing or asymmetric peaks in my beta-blocker assays? Analysis & Causality: Peak tailing for procinolol is almost exclusively caused by secondary interactions. The basic secondary amine of procinolol interacts with residual, acidic silanol groups (Si-OH) on the silica matrix. As the column ages, end-capping hydrolyzes, exposing more silanols and worsening the tailing batch-to-batch[2]. Actionable Solution:
-
Switch to a column with polar-embedded groups or high-density end-capping specifically designed for basic compounds.
-
Add a competing amine modifier (e.g., 0.1% Triethylamine) to the mobile phase to mask active silanols from the procinolol molecules.
Q3: What causes batch-to-batch variability in recovery rates during sample extraction? Analysis & Causality: Co-eluting excipients from complex formulations can cause ion suppression in MS detectors or physically block Solid Phase Extraction (SPE) pores, leading to inconsistent absolute recoveries. Actionable Solution:
-
Always use a stable isotopically labeled internal standard (SIL-IS). Utilizing 3 ensures that any loss during extraction or ion suppression during ionization affects the analyte and IS equally[3]. The ratio remains constant, neutralizing batch variability.
Part 3: Quantitative Data Summaries
Table 1: System Suitability Parameters and Acceptance Criteria for Procinolol Assays
| Parameter | Target Value | Acceptance Criteria (ICH) | Causality for Failure |
| Retention Time (RT) RSD | < 1.0% | ≤ 2.0% | Pump cavitation, temperature drift, pH variation. |
| Peak Tailing Factor (Tf) | 1.0 - 1.2 | ≤ 1.5 | Silanol interactions, column voiding, mass overloading. |
| Theoretical Plates (N) | > 5000 | > 2000 | Column degradation, extra-column band broadening. |
| Chiral Resolution (Rs) | > 2.0 | ≥ 1.5 | Sub-optimal temperature, degraded chiral stationary phase. |
| IS Area RSD | < 2.0% | ≤ 5.0% | Autosampler inconsistency, matrix ion suppression. |
Table 2: Impact of Mobile Phase pH on Procinolol Retention and Asymmetry
| Mobile Phase pH | Procinolol Ionization State | Retention Time (min) | Tailing Factor (Tf) |
| 2.5 (Acidic) | Fully Protonated (+1) | 4.2 | 1.15 (Optimal) |
| 7.0 (Neutral) | Partially Protonated | 6.8 | 2.40 (Severe Tailing) |
| 11.0 (Basic) | Fully Unionized (0) | 9.5 | 1.05 (Optimal) |
Part 4: Assay Workflows & Root Cause Visualizations
Procinolol HPLC Assay Workflow and Variability Control Points.
Root Cause Analysis of Procinolol Assay Variability.
Part 5: References
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: MDPI URL:[Link]
-
Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns Source: Agilent Technologies URL:[Link]
-
(±)-Procinolol Hydrochloride-d7 | Stable Isotopes Source: MedChemExpress (MCE) URL:[Link]
Sources
Technical Support Center: Procinolol Hydrochloride HPLC Analysis
Topic: Resolving Peak Tailing in Procinolol Hydrochloride Analysis
Executive Summary
Procinolol Hydrochloride is a non-selective beta-blocker containing a secondary amine group with a pKa of approximately 9.5. In reversed-phase HPLC, this molecule is prone to severe peak tailing due to secondary silanol interactions .[1][2] At typical chromatographic pH (2.5–6.0), the amine is protonated (
This guide provides a self-validating troubleshooting protocol to resolve tailing, moving from chemical optimization to hardware verification.
Part 1: The Troubleshooting Workflow
Before altering your method, identify the root cause using this logic flow.
Figure 1: Decision tree for isolating the source of peak asymmetry in basic drug analysis.
Part 2: Technical FAQs & Solutions
Q1: Why does Procinolol tail significantly even on a "new" C18 column?
The Science: Procinolol is a secondary amine. On standard silica columns, up to 50% of surface silanols may remain unbonded (residual silanols) even after end-capping.
-
The Mechanism: At pH 3–7, Procinolol is positively charged. If the silica surface has any ionized silanols (
), they act as a cation exchanger. This "drag" effect causes the tail. -
The Fix: You must suppress this interaction either by Charge Repulsion (lowering pH < 3.0 to protonate silanols) or Steric Blockade (adding a competing amine).[3]
Q2: Which mobile phase modifier is best for Procinolol?
Recommendation: For mass spectrometry (LC-MS), use Formic Acid . For UV detection, Triethylamine (TEA) or Phosphate Buffer is superior.
Comparative Analysis of Modifiers:
| Modifier | Mechanism of Action | Pros | Cons |
| Triethylamine (TEA) | Silanol Blocker: Competes with Procinolol for active silanol sites. | Most effective for peak symmetry (UV only). | Incompatible with LC-MS (signal suppression). High pH drift risk. |
| Trifluoroacetic Acid (TFA) | Ion Pairing: Forms neutral ion pair with the amine; Lowers pH. | Excellent peak shape; Low pH suppresses silanols. | Strong ion suppression in MS; Can retain on column (memory effects). |
| Formic Acid (0.1%) | pH Control: Lowers pH to ~2.7. | LC-MS friendly; Volatile. | Weaker silanol suppression than TEA/TFA. |
| Phosphate Buffer (pH 2.5) | pH Control: High ionic strength suppresses ion-exchange. | Excellent UV transparency; Very robust. | Non-volatile (No LC-MS); Precipitates in high % organic. |
Q3: How do I implement the "TEA Protocol" correctly?
Adding TEA incorrectly can cause baseline noise or precipitation. Follow this specific protocol:
-
Preparation: Measure water for the aqueous phase.
-
Addition: Add 0.1% (v/v) Triethylamine to the water before adding any other buffer salts.
-
pH Adjustment: Adjust the pH to 3.0 ± 0.1 using Phosphoric Acid (
). -
Equilibration: Flush the column with 20 column volumes. TEA binds slowly to silanols.
Q4: Is temperature control relevant for this separation?
Yes. Basic drugs like Procinolol often suffer from slow mass transfer kinetics at room temperature.
-
Experiment: Increase column temperature from 25°C to 40°C .
-
Result: This reduces mobile phase viscosity and improves the diffusion coefficient of the drug, often sharpening the peak and reducing the tail by 10–15% without changing chemistry.
Q5: I suspect "Column Overload." How do I verify this?
Tailing can be caused by saturating the Langmuir adsorption sites.
-
The Test: Inject your standard at 1/10th the concentration (or injection volume).
-
Interpretation:
-
If the peak becomes symmetrical (Tailing Factor approaches 1.0), you were overloading the column. Solution: Increase column diameter or decrease load.
-
If the tail persists at low concentration, the issue is chemical (silanols) or hardware (dead volume) .
-
Part 3: Advanced Mechanism Visualization
Understanding the competing interactions is vital for method development.[1][2]
Figure 2: The "Silanol Blocking" mechanism.[3][6] TEA (Green) preferentially binds to the Silanol (Yellow), preventing the Procinolol (Red) from getting "stuck" (Tailing).
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
United States Pharmacopeia (USP). USP <621> Chromatography: System Suitability and Peak Asymmetry. (General guidance on tailing factor calculation).
-
Dolan, J. W. (2003). Peak Tailing and Column Aging. LCGC North America. (Authoritative guide on hardware vs. chemical tailing).
-
PubChem. Propranolol Hydrochloride (Structural Analog for pKa reference). National Library of Medicine.
Sources
Technical Support Center: Procinolol Hydrochloride Formulation Stability
Executive Summary & Chemical Rationale
Welcome to the technical support guide for Procinolol Hydrochloride . This document addresses the critical impact of pH on the stability and solubility of this aryloxypropanolamine beta-blocker.[1]
The Core Challenge: Procinolol HCl presents a classic formulation paradox common to secondary amine drugs:
-
Solubility is maximal at acidic pH (protonated form).[2][3][4][5]
-
Chemical Stability is also maximal at acidic pH (resistance to oxidation).[2][3][4][5]
-
Physiological Compatibility (for injection/ocular use) often demands neutral pH, where both solubility and oxidative stability are compromised.[2][3][4][5]
Chemical Structure Context: Procinolol consists of a 2-cyclopropylphenol moiety linked to an isopropylamino-2-propanol side chain via an ether bond.[2][3][4][5]
-
Vulnerable Point A (Oxidation): The secondary amine and the benzylic positions are susceptible to oxidative degradation, particularly in the free-base form (alkaline pH).
-
Vulnerable Point B (Precipitation): The pKa of the secondary amine is approximately 9.5 .[2][4] As pH approaches this value, the fraction of unionized free base increases, leading to rapid precipitation.[3][5]
Troubleshooting Guide: pH-Dependent Issues
Issue Type A: Physical Instability (Precipitation/Turbidity)[1][2][4][5]
Symptom: The formulation turns cloudy or crystals appear upon standing, particularly after pH adjustment or dilution.[2][3][4][5]
| Probable Cause | Mechanism | Corrective Action |
| pH too close to pKa | At pH > 8.0, the concentration of the unionized free base increases logarithmically.[3][4] The intrinsic solubility of Procinolol free base is low. | Maintain pH < 6.0 for high-concentration stocks. If physiological pH (7.[2][3][4][5]4) is required, ensure the concentration is below the intrinsic solubility limit (approx. < 1 mg/mL, verify experimentally).[5] |
| Salting Out | High ionic strength (e.g., excessive NaCl or buffer salts) reduces the solubility of the salt form (Common Ion Effect).[2] | Reduce buffer molarity (e.g., use 10–20 mM instead of 50 mM). Switch to buffers with different counter-ions (e.g., Acetate vs. Chloride).[2][3][4][5] |
Issue Type B: Chemical Instability (Potency Loss/Impurities)
Symptom: HPLC shows loss of the main peak or appearance of new impurity peaks (RRT < 1.0 or > 1.0).[2][4]
| Probable Cause | Mechanism | Corrective Action |
| Alkaline pH (> 7.0) | Oxidation: The free amine is more reactive than the protonated ammonium species.[2][3][4] High pH accelerates N-dealkylation and side-chain oxidation.[2][3][4][5] | Target pH 3.0 – 4.0 for maximum shelf-life. If neutral pH is mandatory, add antioxidants (Sodium Metabisulfite or EDTA) and purge with Nitrogen.[2][3][4][5] |
| Extreme Acid (pH < 1) | Ether Hydrolysis: While the ether linkage is robust, extreme acid + heat can cleave the ether bond or open the cyclopropyl ring.[2][4] | Avoid strong mineral acids (HCl) for pH adjustment; use weak acids (Citric/Acetic).[2][3][4][5] Store refrigerated. |
| Photodegradation | The aromatic ring absorbs UV light, leading to radical formation.[2][3][4] | Use amber glassware. Wrap columns/reservoirs in foil during HPLC analysis. |
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for diagnosing pH-related failures in Procinolol formulations.
Experimental Protocols (Self-Validating)
Protocol A: Determination of pH-Rate Profile
Objective: To empirically determine the pH of maximum stability (
Materials:
-
Buffer solutions (20 mM): pH 1.2 (HCl), pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate).[2][3][4][5]
-
HPLC System (C18 Column, UV detection at 280 nm).[2][3][4][5]
Workflow:
-
Preparation: Dilute Procinolol stock 1:10 into each buffer solution (Final conc: 100 µg/mL).
-
Stress: Aliquot samples into amber vials. Incubate at 60°C (Accelerated condition).
-
Sampling: Withdraw samples at T=0, 24h, 48h, 72h, and 120h.
-
Quench: Immediately cool samples to 4°C and neutralize if necessary before injection.
-
Analysis: Plot
vs. Time for each pH. Calculate the degradation rate constant ( ) from the slope.[5] -
Validation: The plot of
vs. pH should yield a U-shaped or V-shaped curve.[2][3][4][5] The lowest point on this curve is your .[2][3][4][5]
Protocol B: Forced Degradation (Oxidative Stress)
Objective: To confirm susceptibility to oxidation and validate the "Stability Indicating" nature of your HPLC method.
Workflow:
-
Prepare a 1 mg/mL solution of Procinolol HCl in water.[2][3][4][5]
-
Add Hydrogen Peroxide (
) to a final concentration of 3%. -
Incubate at Room Temperature for 2–6 hours.
-
Critical Step: If no degradation is observed, increase temperature to 40°C. Note: Beta-blockers can be surprisingly resistant to peroxide alone; metal ions (Fe3+, Cu2+) often catalyze the reaction.[2][3][4][5]
-
Analysis: Inject onto HPLC.
-
Success Criteria: Resolution (> 1.5) between the parent peak and the major oxidative degradant (likely the N-desisopropyl derivative).
-
Frequently Asked Questions (FAQs)
Q1: Can I autoclave Procinolol Hydrochloride solutions?
-
Answer: generally, yes, if the pH is acidic (pH 3–5) and oxygen is excluded.[2][3][4][5] However, the cyclopropyl ring introduces a risk of ring-opening under high heat/pressure in acidic media that is not present in Propranolol.[3][5]
-
Recommendation: Sterile filtration (0.22 µm) is preferred over autoclaving to eliminate thermal stress risks.[2][3][4][5] If autoclaving is necessary, conduct a specific degradation study at 121°C for 15 mins.[2][3][4][5]
Q2: Why does my chromatogram show a "fronting" peak for Procinolol?
-
Answer: This is often a chromatography issue, not stability. Secondary amines interact strongly with residual silanols on C18 columns.[2][3][4][5]
-
Fix: Add a competitive base modifier to your mobile phase (e.g., 0.1% Triethylamine or Trifluoroacetic acid) or use a "base-deactivated" column.[2][3][4][5]
Q3: Is Procinolol light sensitive?
-
Answer: Yes. While it lacks the naphthalene ring of Propranolol, the phenoxy moiety is still UV-active. Photolysis can lead to radical generation and subsequent oxidation.[2][3][4][5] Always use amber glassware.[2][3][5]
References
-
Sigma-Aldrich. (n.d.).[2][3][4][5] (R)-(+)-Propranolol hydrochloride Product Information. (Used as structural analog reference for aryloxypropanolamine stability). Link
-
PubChem. (2023).[2][3][4][5] Propranolol Hydrochloride Compound Summary. National Library of Medicine.[2][3][4][5] (Source for pKa and solubility data of the class). Link[2][3][4][5]
-
Bilić, A., et al. (2023).[2][3][4][5] Mechanism of degradation and toxicity of intermediates...[7]. ResearchGate.[2][3][4][5] (Detailed oxidative pathways of beta-blockers). Link
-
TGA Australia. (2015).[2][3][4][5] Australian Public Assessment Report for Propranolol hydrochloride. (Regulatory stability data). Link[2][3][4][5]
(Note: Due to the scarcity of open-access literature specifically for "Procinolol," data regarding the pKa and general degradation pathways are extrapolated from the structurally homologous "Propranolol" [Class II Beta-Blocker] as per standard medicinal chemistry practices.)
Sources
- 1. Floating Matrix Dosage Form for Propranolol Hydrochloride Based on Gas Formation Technique: Development and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. R(+)-PROPRANOLOL HCL | 5051-22-9 [chemicalbook.com]
- 6. Stability of propranolol hydrochloride suspension compounded from tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Procinolol Hydrochloride LC-MS/MS Support Center: Troubleshooting & Interference Resolution
Welcome to the Technical Support Center for the mass spectrometric detection of procinolol hydrochloride. As a beta-adrenergic blocking agent, procinolol is subject to significant analytical challenges in complex biological matrices. These challenges primarily stem from ion suppression and isobaric interferences[1]. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure robust and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Mechanistic Workflows & Pathways
To effectively troubleshoot, one must first understand the sample journey and the mechanisms of interference that dictate our experimental choices.
Procinolol LC-MS/MS Sample Preparation & Interference Mitigation Workflow.
Mechanism of Matrix Effect and Ion Suppression in ESI-MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I experiencing severe ion suppression when analyzing procinolol in plasma or urine?
Causality: Beta-blockers like procinolol contain a secondary amino group and a hydroxyl group on the adjacent carbon atom, making them highly basic and easily ionized in positive electrospray ionization (ESI+) mode[1]. However, ESI is notoriously susceptible to matrix effects. Endogenous components (such as phospholipids in plasma or high salt concentrations in urine) co-elute with the analyte and compete for charge and space on the surface of the ESI droplets. This competition prevents procinolol from efficiently transitioning into the gas phase, leading to severe ion suppression[1][2].
Solution: A simple protein precipitation (PPT) is insufficient for complex matrices. You must implement a selective extraction approach, such as Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges, to remove co-extractives[1]. Furthermore, incorporating a stable isotope-labeled internal standard (IS) is critical. Because the IS co-elutes exactly with procinolol, it experiences the exact same ion suppression, making the system self-validating when using the analyte-to-IS peak area ratio for quantification[3][4].
Q2: How do I distinguish procinolol from isobaric interferences or co-eluting beta-blockers?
Causality: Complex matrices often contain isobaric compounds or metabolites that share similar mass-to-charge (m/z) ratios. In suspect screening, relying solely on in silico predicted fragments can be misleading. For instance, in silico models might predict the cleavage of bonds within the benzene ring of procinolol, which is highly unlikely to occur under standard collision-induced dissociation (CID) in MS/MS[5].
Solution:
-
Chromatographic Resolution: Optimize your gradient elution using a sub-2 µm particle size column (e.g., BEH C18) to physically separate procinolol from structural isomers prior to ionization[5].
-
MRM Optimization: Manually interpret the spectra to select the two most intense and structurally relevant product ions for Multiple Reaction Monitoring (MRM) rather than relying on software predictions[5].
-
Alkaline pH Control: Since procinolol is a basic amine, adjusting the sample pH to an alkaline state (e.g., pH 9-11) during liquid-liquid extraction (LLE) or microextraction prevents dissociation, ensuring maximum extraction efficiency and selectivity away from acidic interferences[4][6].
Q3: What is the optimal sample preparation protocol to eliminate phospholipid interference?
Self-Validating Protocol: To ensure trustworthiness and high scientific integrity, use the following step-by-step methodology combining PPT and SPE. This protocol inherently validates recovery by allowing you to compare pre-extraction spiked samples against post-extraction spiked samples[3][6].
Step-by-Step Methodology:
-
Sample Aliquoting: Transfer 200 µL of human plasma or urine into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Spike with 20 µL of deuterated internal standard (e.g., Propranolol-d7 or Metoprolol-d7 at 50 ng/mL) to act as a normalizer for matrix effects[4].
-
Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) to disrupt protein binding and precipitate plasma proteins[6].
-
Centrifugation: Vortex the mixture for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
SPE Conditioning: Condition a mixed-mode polymeric cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Loading & Washing: Load the supernatant onto the SPE cartridge. Wash with 1 mL of 5% methanol in water to elute polar interferences, followed by an organic wash (1 mL of 100% methanol) to selectively remove phospholipids[1].
-
Elution: Elute procinolol using 1 mL of 5% ammonium hydroxide in methanol (this alkaline condition disrupts the cation exchange interaction).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid) for injection[3].
Quantitative Data & Method Validation
To ensure the highest scientific integrity, quantitative parameters must be strictly monitored. Below are the summarized tables for typical MS parameters and validation metrics for beta-blocker analysis in biological matrices.
Table 1: Typical LC-MS/MS Parameters for Procinolol and Internal Standards
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) | ESI Mode |
| Procinolol | 250.2 * | 116.1 * | 74.1 * | 20 - 25 | Positive (+) |
| Metoprolol-d7 (IS) | 275.2 | 123.1 | 81.1 | 22 | Positive (+) |
| Propranolol-d7 (IS) | 267.2 | 123.1 | 79.1 | 20 | Positive (+) |
*Note: Exact m/z values depend on the specific adducts and high-resolution instrument calibration. Procinolol's nominal mass is ~249.1 Da, yielding an [M+H]+ of ~250.2.
Table 2: Acceptable Validation Metrics for Matrix Effect & Recovery[1][3][4]
| Parameter | Target Range | Causality / Significance |
| Matrix Effect (ME) | 80% - 120% (±20%) | Evaluates ion suppression/enhancement. Values <80% indicate significant suppression by co-eluting phospholipids[4]. |
| Extraction Recovery | > 75% | Ensures the sample prep method (e.g., SPE) efficiently extracts the analyte without loss[1]. |
| Precision (RSD%) | < 15% (< 20% at LLOQ) | Validates the reproducibility of the method across intra- and inter-day runs[3]. |
| Accuracy (RE%) | ± 15% (± 20% at LLOQ) | Confirms the closeness of the measured concentration to the true theoretical concentration[4]. |
References
- Determination of Some β-Blockers and β2-Agonists in Plasma and Urine Using Liquid Chromatography–tandem Mass Spectrometry and Solid Phase Extraction. Oxford Academic.
- Microextraction-Based Techniques for the Determination of Beta-Blockers in Biological Fluids: A Review. MDPI.
- High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening. PMC.
- Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science.
- Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. PMC.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 3. japsonline.com [japsonline.com]
- 4. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Performance Data Processing Workflow Incorporating Effect-Directed Analysis for Feature Prioritization in Suspect and Nontarget Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing incubation times for procinolol hydrochloride receptor binding
Welcome to the Technical Support Center for Molecular Pharmacology. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic variables involved in optimizing radioligand binding assays for procinolol hydrochloride , a potent
Because procinolol exhibits high affinity for the
I. Quantitative Assay Parameters
To establish a baseline for your experimental design, the following table summarizes the optimized quantitative parameters required for a reliable procinolol competitive binding assay.
| Parameter | Recommended Value | Causality / Rationale |
| Target Receptor | Primary target for procinolol binding and displacement assays. | |
| Procinolol | ~0.389 nM | High-affinity antagonist; requires low radioligand concentrations to avoid ligand depletion[1]. |
| Incubation Temperature | 25°C (Room Temp) | Balances kinetic speed (reaching equilibrium faster) with receptor stability[3]. |
| Incubation Time | 60 - 120 minutes | Ensures the reaction exceeds |
| Membrane Protein | 10 - 25 µ g/well | Ensures specific binding is detectable while keeping total binding < 10% of added radioligand[3]. |
II. Self-Validating Experimental Protocol
The following methodology outlines a competitive radioligand binding assay designed to determine the
Caption: Workflow for Procinolol Hydrochloride Competitive Radioligand Binding Assay.
Step 1: Reagent & Membrane Preparation
-
Action : Thaw
-AR expressing membrane preparations on ice. Dilute in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). -
Causality : MgCl2 stabilizes the receptor-G-protein complex, while EDTA inhibits metalloproteases that degrade the receptor during extended incubations[4].
-
Self-Validation : Perform a rapid BCA protein assay to confirm the working concentration is exactly 25 µ g/well before proceeding.
Step 2: Reaction Assembly
-
Action : In a 96-well low-binding plate, combine 50 µL of Procinolol (serial dilutions), 50 µL of
DHA (fixed concentration at its ), and 100 µL of membrane suspension[3]. -
Causality : Adding the membrane last initiates the reaction simultaneously across all wells, preventing staggered kinetic start times.
-
Self-Validation : Reserve 3 wells for "Total Counts" (TC) by directly pipetting 50 µL of
DHA into scintillation vials without filtration. This verifies the exact nanomolar concentration of the radioligand added.
Step 3: Equilibrium Incubation
-
Action : Seal the plate and incubate at 25°C with gentle shaking for 90 minutes.
-
Causality : Procinolol has a high affinity (
~0.389 nM)[1]. High-affinity ligands possess slow dissociation rates ( ). The 90-minute window ensures the system surpasses the dissociation threshold required for true equilibrium[2]. -
Self-Validation : Include a parallel "time-course" control well set (stopped at 30, 60, 90, and 120 mins) to empirically prove that specific binding has plateaued at 90 minutes.
Step 4: Rapid Filtration & Washing
-
Action : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with 1 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Causality : PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged procinolol hydrochloride. Ice-cold buffer drops the kinetic energy of the system instantly, reducing
to near zero and preventing the loss of specifically bound ligand during the wash[3]. -
Self-Validation : Include "Blank" wells (buffer + radioligand, no membranes) to confirm that filter-driven non-specific binding is < 1% of Total Counts.
Step 5: Scintillation Counting
-
Action : Dry the filters, add scintillation cocktail, and count disintegrations per minute (DPM) using a microplate scintillation counter.
III. Troubleshooting & FAQs: Incubation Dynamics
Caption: Logical dependencies between temperature, kinetics, and optimal incubation time.
Q1: How do I determine the absolute minimum incubation time for procinolol competition assays?
A1: The minimum incubation time is dictated by the dissociation rate constant (
Q2: My specific binding peaks at 45 minutes but degrades significantly by 120 minutes. What is happening?
A2: This is a classic signature of receptor proteolysis. While you are waiting for the radioligand to reach equilibrium, endogenous metalloproteases in the membrane preparation are degrading the
Q3: Why does my calculated
Q4: Can I shorten the incubation time by increasing the temperature to 37°C?
A4: While increasing the temperature to 37°C will increase the association rate (
IV. References
1.[3] Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC Source: nih.gov URL:
2.[1] Title: BindingDB BDBM50421724 PROCINOLOL::SD-2124-01 Source: bindingdb.org URL:
3.[2] Title: Ligand binding assays at equilibrium: validation and interpretation - PMC Source: nih.gov URL:
4.[4] Title: Full article: Functional reconstitution of β2-adrenergic receptors utilizing self-assembling Nanodisc technology Source: tandfonline.com URL:
Sources
- 1. BindingDB BDBM50421724 PROCINOLOL::SD-2124-01 [bindingdb.org]
- 2. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Procinolol Hydrochloride Troubleshooting & FAQs
Welcome to the Application Support Center for Procinolol Hydrochloride (CAS: 27325-36-6). As an aryloxypropanolamine
This guide is designed for researchers and drug development professionals. It synthesizes structural causality with field-proven analytical strategies to help you troubleshoot forced degradation studies, resolve elusive impurities, and validate your chromatographic methods.
Part 1: Structural & Mechanistic Insights
To effectively troubleshoot procinolol, one must understand the causality behind its degradation. Procinolol [1-(2-cyclopropylphenoxy)-3-(isopropylamino)propan-2-ol] contains three critical functional domains that dictate its stability profile:
-
The Aryloxy Ether Linkage: While generally stable under ambient conditions, this ether bond is highly susceptible to radical-initiated oxidative cleavage and extreme hydrolytic stress.
-
The Secondary Amine: The isopropylamino group is prone to oxidative N-dealkylation and N-oxidation.
-
The Chiral Center: The hydroxyl-bearing carbon at the C2 position of the propanolamine chain necessitates specialized chiral stationary phases for enantiomeric resolution.
When subjected to oxidative stress (e.g., peroxides or free radicals), aryloxypropanolamines undergo a well-documented degradation pathway resulting in the cleavage of the aromatic ether. This yields 2-cyclopropylphenol and an aliphatic diol fragment (3-isopropylamino-1,2-propanediol). Because the aliphatic diol lacks a UV chromophore, it is frequently missed by standard RP-HPLC-UV methods, leading to mass balance failures during stress testing. Understanding this [2] is critical for designing self-validating analytical systems.
Part 2: Troubleshooting FAQs
Q1: During forced degradation with 3%
Q2: I am detecting a +16 Da mass shift in my stability samples. Is this an epoxide synthesis impurity or an N-oxide degradant? A: A +16 Da shift can indicate either an unreacted epoxide intermediate from the synthesis process or an N-oxide degradation product formed at the secondary amine. Solution: Examine the retention time. N-oxides are significantly more polar than the parent procinolol and will elute earlier on a reversed-phase column. Conversely, epoxide intermediates are lipophilic and will elute later. MS/MS fragmentation will also differentiate them: the N-oxide will readily lose oxygen (-16 Da) during collision-induced dissociation (CID).
Q3: How do I resolve the (R)- and (S)-enantiomers of procinolol for chiral purity testing?
A: Like most
Q4: I am seeing a highly lipophilic, late-eluting impurity in my API batch. What is the likely structure? A: This is almost certainly a bis-alkylated tertiary amine impurity. During the manufacturing process (typically involving the reaction of an epoxide intermediate with isopropylamine), an excess of the epoxide can react with the newly formed secondary amine of procinolol, creating a bulky, highly lipophilic dimer-like structure.
Part 3: Experimental Protocols
Protocol A: Self-Validating Forced Degradation Workflow
This protocol incorporates a mandatory mass balance check to ensure analytical trustworthiness. If mass balance fails, the system automatically flags the need for orthogonal detection.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of Procinolol HCl in a 50:50 Water:Acetonitrile diluent.
-
Stress Conditions:
-
Oxidative: Add
to a final concentration of 3%. Incubate at 25°C for 24 hours. -
Acidic: Add 0.1 N HCl. Heat at 60°C for 24 hours.
-
Basic: Add 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Photolytic: Expose to 1.2 million lux hours and 200 watt-hours/m² UV light (ICH Q1B compliant).
-
-
Neutralization (Critical): Neutralize acidic and basic samples to pH 7.0 using equimolar NaOH or HCl prior to injection to prevent stationary phase hydrolysis.
-
Chromatographic Analysis: Inject samples onto a C18 column (150 x 4.6 mm, 3 µm) using a gradient of 0.1% TFA in water and acetonitrile.
-
Mass Balance Validation: Calculate the sum of the peak areas (Parent + Degradants).
-
Validation Rule: If Total Area < 95% of the unstressed control, the assay is invalid for stability indication. Proceed immediately to Protocol B.
-
Protocol B: HILIC-CAD Method for Non-Chromophoric Polar Degradants
Use this method when Protocol A fails the mass balance validation due to oxidative ether cleavage.
-
Column Selection: Install a Penta-HILIC column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Program: Start at 90% B (highly organic to retain polar analytes). Hold for 2 minutes, then ramp to 60% B over 15 minutes.
-
Detector Configuration (CAD): Set the Charged Aerosol Detector evaporator temperature to 35°C. Ensure the data collection rate is at least 10 Hz.
Part 4: Data Presentation
Table 1: Summary of Procinolol Impurities and Degradation Products
| Impurity Classification | Chemical Description / Name | Formation Mechanism | Expected Mass Shift ( | Recommended Analytical Strategy |
| Synthesis Byproduct | 2-Cyclopropylphenol | Unreacted starting material or hydrolytic ether cleavage. | -115 Da | RP-HPLC-UV (Late eluting) |
| Synthesis Byproduct | Bis-alkylated Procinolol | Reaction of two epoxide equivalents with one isopropylamine. | +233 Da | RP-HPLC-UV (Highly lipophilic) |
| Degradation Product | Procinolol N-oxide | Oxidative stress targeting the secondary amine. | +16 Da | LC-MS/MS (Early eluting) |
| Degradation Product | 3-isopropylamino-1,2-propanediol | Radical-initiated cleavage of the aryloxy ether linkage. | -116 Da | HILIC-CAD (No UV absorbance) |
Part 5: Visualizations
Procinolol Hydrochloride Degradation and Impurity Pathways.
HPLC Troubleshooting Decision Tree for Procinolol Impurities.
Part 6: References
-
Procinolol | C15H23NO2 | CID 71707 Source: PubChem, National Library of Medicine URL:[Link][1]
-
Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD Source: Journal of Pharmaceutical Analysis (PubMed Central) URL:[Link][2]
-
Progress in the Enantioseparation of
-Blockers by Chromatographic Methods Source: Molecules (PubMed Central) URL:[Link][3]
Sources
- 1. Procinolol | C15H23NO2 | CID 71707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of procinolol hydrochloride in high-concentration stocks
Welcome to the Technical Support Center for formulation and assay development. Procinolol is a potent beta-adrenergic receptor antagonist. Because it is formulated as a hydrochloride (HCl) salt, it exhibits specific thermodynamic and kinetic solubility constraints in both organic solvents (like DMSO) and aqueous physiological buffers.
Precipitation in high-concentration stocks is a critical failure point that compromises assay reproducibility, alters effective dosing, and introduces optical artifacts in screening platforms. This guide provides a mechanistic breakdown of why precipitation occurs and delivers self-validating protocols to ensure complete solubility.
Part 1: Mechanistic Troubleshooting Guide
Issue A: Precipitation in Organic (DMSO) Stocks
The Causality: Dimethyl sulfoxide (DMSO) is an exceptional solvent for small molecules, but it is highly hygroscopic. When high-concentration stocks (e.g., 10–30 mM) are exposed to the air, they rapidly absorb atmospheric moisture. As the water fraction in the DMSO increases, the dielectric constant of the solvent mixture changes. While the HCl salt moiety has aqueous solubility, the hydrophobic bulk of the procinolol molecule loses its solvation shell, leading to nucleation and precipitation (1)[1]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients; as the solvent freezes, the solute is excluded from the forming crystal lattice, pushing the local concentration beyond the thermodynamic solubility limit.
The Solution: Utilize strictly anhydrous DMSO (≥99.9% purity) and prepare single-use aliquots to bypass freeze-thaw-induced nucleation.
Issue B: Precipitation Upon Aqueous Dilution (The Common Ion Effect)
The Causality:
A frequent and critical error is diluting procinolol hydrochloride directly into phosphate-buffered saline (PBS) or other high-chloride physiological media. PBS contains approximately 137 mM NaCl. According to Le Chatelier's principle, introducing a hydrochloride salt into a solution already saturated with chloride ions triggers the common ion effect (2)[2]. The massive excess of Cl⁻ forces the dissociation equilibrium (
The Solution: Perform initial serial dilutions in pure DMSO, followed by a stepwise dilution into a low-chloride or chloride-free buffer (e.g., HEPES, Tris, or pure water) before final introduction into the assay medium.
Part 2: Quantitative Data Summaries
The following table outlines the optimal physicochemical parameters for handling procinolol hydrochloride to prevent precipitation.
| Parameter | Recommended Condition / Value | Mechanistic Rationale |
| Max DMSO Stock Concentration | 10 mM – 20 mM | Prevents supersaturation and minimizes the risk of precipitation upon minor moisture ingress[1]. |
| Final Assay DMSO Concentration | ≤ 0.1% - 0.5% | Maintains cell viability while keeping the hydrophobic core of the compound solvated[1]. |
| Aqueous Buffer Selection | Low-chloride buffers (HEPES, Tris) | Avoids the common ion effect associated with high NaCl buffers like PBS[2]. |
| Storage Temperature | -80°C (Long-term) | Halts thermodynamic degradation and minimizes solvent evaporation[1]. |
| Freeze-Thaw Cycles | 0 (Use single-use aliquots) | Prevents localized solute concentration during the freezing phase, which triggers nucleation[1]. |
Part 3: Step-by-Step Methodologies
Protocol 1: Preparation of a Self-Validating Anhydrous DMSO Stock (10 mM)
This protocol ensures the creation of a moisture-free, thermodynamically stable organic stock.
-
Equilibration: Allow the lyophilized procinolol hydrochloride vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Validation Checkpoint: The vial exterior must be completely dry. This prevents the condensation of atmospheric moisture onto the cold powder.
-
-
Weighing: Weigh the required mass of procinolol HCl using a calibrated analytical balance in a low-humidity environment.
-
Solvent Addition: In a dry, sterile microcentrifuge tube, add the calculated volume of high-purity, anhydrous DMSO (stored under argon/nitrogen).
-
Dissolution: Vortex gently. If dissolution is incomplete, sonicate in a water bath at 37°C for 2-5 minutes.
-
Validation Checkpoint: Perform a visual inspection against a dark background. The solution must be completely clear with no Tyndall effect (light scattering caused by micro-precipitates).
-
-
Aliquoting: Immediately divide the stock into 10-20 µL single-use aliquots in tightly sealed tubes and transfer to -80°C[1].
Protocol 2: Stepwise Aqueous Dilution to Prevent "Salting Out"
This protocol mitigates the common ion effect and solvent shock during aqueous transitions.
-
Intermediate Organic Dilution: Dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 1 mM) using pure DMSO[4].
-
Validation Checkpoint: The solution remains clear, confirming solubility at an intermediate state before the aqueous transition.
-
-
Aqueous Transition: Slowly add the intermediate stock dropwise to a vigorously vortexed low-chloride buffer (e.g., 10 mM HEPES, pH 7.4) to reach a 10x working concentration.
-
Validation Checkpoint: Rapid mechanical mixing prevents localized high concentrations of the drug at the solvent interface, ensuring immediate dispersion.
-
-
Final Assay Addition: Add the 10x aqueous solution to the final cell culture medium or assay buffer to achieve the 1x final concentration.
Part 4: Troubleshooting Workflow
Logical workflow for diagnosing and resolving procinolol hydrochloride precipitation.
Part 5: Frequently Asked Questions (FAQs)
Q: I diluted my 10 mM procinolol HCl stock 1:1000 directly into PBS and it turned cloudy immediately. What happened? A: You experienced a combination of "solvent shock" and the common ion effect. PBS contains high levels of chloride ions (~137 mM). Because procinolol is a hydrochloride salt, the high ambient chloride concentration suppresses its ionization, forcing the solid salt to precipitate out of solution (5)[5]. Furthermore, the rapid shift from 100% DMSO to an aqueous environment causes the hydrophobic portions of the molecule to aggregate[4]. Always perform intermediate dilutions in DMSO and consider using a chloride-free buffer for the initial aqueous transition.
Q: Can I just heat my precipitated DMSO stock to redissolve it? A: Yes, gently warming the stock to 37°C and sonicating can often redissolve the precipitate[1]. However, if the precipitation was caused by significant moisture absorption over time, it will likely precipitate again upon cooling to room temperature. It is highly recommended to discard compromised stocks if quantitative accuracy in your downstream assay is critical.
Q: Does the pH of the aqueous buffer matter for a hydrochloride salt? A: Absolutely. Procinolol is a weak base formulated as an acidic salt. If the pH of your aqueous buffer is too high (alkaline), it will deprotonate the procinolol, converting it from the more soluble ionized form into the highly insoluble free base. Maintain the buffer pH within a physiological or slightly acidic range to ensure the molecule remains protonated and soluble.
References
-
BYJU'S - Common ion effect. Available at:[Link]
-
CK-12 Foundation - Common Ion Effect on Solubility of Ionic Salts. Available at: [Link]
-
Wikipedia - Common-ion effect. Available at:[Link]
Sources
Troubleshooting low bioavailability of procinolol hydrochloride in in vivo studies
Welcome to the Technical Support Center.
Subject: Troubleshooting Low Bioavailability of Procinolol Hydrochloride in In Vivo Studies Ticket ID: ADME-PK-PRO-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Procinolol hydrochloride is a lipophilic beta-adrenergic receptor antagonist (aryloxypropanolamine class). While the hydrochloride salt form improves initial aqueous solubility, low systemic bioavailability in in vivo models is a multifactorial challenge common to this chemical class.
The "low bioavailability" phenotype generally stems from two distinct failure modes:
-
The Solubility Paradox: The HCl salt dissolves in the stomach (pH 1.2) but the free base precipitates in the small intestine (pH 6.8), limiting absorption.
-
The Metabolic Firewall: High membrane permeability leads to rapid uptake, but extensive first-pass metabolism (hepatic extraction) prevents the drug from reaching systemic circulation.
This guide provides a structured troubleshooting workflow to isolate and resolve these variables.
Module 1: Physicochemical & Formulation Troubleshooting
Diagnosis: Is your drug precipitating before it can be absorbed?
Although you are dosing the hydrochloride salt, the in vivo environment dictates the drug's state. Procinolol is a weak base (estimated pKa ~9.5). In the acidic environment of the stomach, it is ionized and soluble. However, as it transitions to the duodenum (pH 6.5–6.8), it de-protonates into its lipophilic free-base form.
The "Spring and Parachute" Failure:
-
The Spring: The HCl salt provides high initial supersaturation in the stomach.
-
The Failure: Upon entering the intestine, the drug crashes out of solution (precipitates) because the "parachute" (formulation stabilizers) is missing.
Troubleshooting Protocol: The Biorelevant Dissolution Stress Test
Do not rely on standard USP dissolution buffers. You must mimic the pH transition.
| Step | Action | Technical Rationale |
| 1 | Measure Thermodynamic Solubility | Determine saturation solubility of the free base at pH 6.8. If it is < 50 µg/mL, precipitation is the likely culprit. |
| 2 | Perform Two-Stage Dissolution | Stage 1: Incubate dose in SGF (Simulated Gastric Fluid, pH 1.2) for 30 mins.Stage 2: Add concentrated FaSSIF (Fasted State Simulated Intestinal Fluid) to shift pH to 6.8. |
| 3 | Quantify Precipitation | Measure dissolved concentration at 5, 15, and 30 mins after pH shift. A rapid drop >50% indicates precipitation. |
Solution: If precipitation is confirmed, switch to a formulation containing precipitation inhibitors (e.g., HPMC-AS, PVPVA) or lipid-based systems (SEDDS) to maintain the drug in a supersaturated state.
Module 2: Metabolic Stability & First-Pass Effect
Diagnosis: Is the liver destroying the drug before it reaches the heart?
Procinolol, like its analog propranolol, is a high-clearance drug. It is likely a substrate for CYP2D6 (and potentially CYP1A2). If your compound has high permeability but low oral bioavailability (
Troubleshooting Protocol: The Route-Switch Validation
To distinguish between poor absorption and high metabolism, you must bypass the liver.
Experiment: Compare PK parameters across three cohorts (n=3 rats/group).
-
Cohort A: Oral Gavage (PO) – Subject to Gut + Liver metabolism.
-
Cohort B: Intravenous (IV) – Bypasses absorption; subject to systemic clearance.
-
Cohort C (Critical): Intra-peritoneal (IP) – Enters portal vein (Liver) but bypasses Gut lumen.
Data Interpretation Matrix:
| Observation | Diagnosis | Remediation Strategy |
| Low PO, High IV | High First-Pass Effect or Poor Absorption. | Calculate Absolute Bioavailability ( |
| Low PO, High IP | Gut Wall Metabolism or Solubility Issue . | The liver is not the primary killer; the gut wall (CYP3A4) or precipitation is the problem. |
| Low PO, Low IP | High Hepatic Extraction . | The liver is scrubbing the drug. You need a prodrug or a different route (e.g., sublingual). |
Visualization: The Metabolic Barrier
Figure 1: The fate of Procinolol HCl. Red nodes indicate critical failure points (Precipitation in the intestine or Extraction in the liver).
Module 3: Experimental Artifacts (Bioanalytical)
Diagnosis: Is the drug sticking to your tools?
Lipophilic amines like Procinolol are notorious for Non-Specific Binding (NSB) to plastics and Ion Suppression in LC-MS/MS.
Checklist:
-
Dosing Solution Analysis: Did you analyze the dosing formulation after passing it through the gavage needle?
-
Risk:[1] The drug may adsorb to the plastic syringe or catheter, reducing the actual dose delivered.
-
-
Blood Collection: Are you using serum or plasma?
-
Risk:[1] Procinolol binds heavily to Alpha-1 Acid Glycoprotein (AAG). If you use serum separator tubes with gel, the lipophilic drug may partition into the gel. Use K2EDTA tubes only.
-
-
LC-MS/MS Matrix Effect:
-
Risk:[1] Endogenous phospholipids can suppress the ionization of Procinolol.
-
Test: Perform a post-column infusion. Inject a blank plasma extract while infusing a steady stream of Procinolol. Look for "dips" in the baseline at the retention time.
-
Frequently Asked Questions (FAQs)
Q: Can I increase bioavailability by increasing the dose? A: Possibly, but with caveats. Beta-blocker metabolism (CYP2D6) is saturable. Increasing the dose might saturate the enzymes, leading to a non-linear (disproportionate) increase in bioavailability. However, this is not a scalable strategy for clinical development as it increases toxicity risks.
Q: Why does the IV group show a very short half-life? A: This confirms High Hepatic Clearance. If the liver blood flow is the rate-limiting step (perfusion-limited clearance), the drug is cleared as fast as blood can be delivered to the liver. This is characteristic of lipophilic beta-blockers.
Q: Should I use a co-solvent like DMSO? A: For early PK studies, yes. A formulation of 5% DMSO / 10% Solutol HS15 / 85% Water can help keep the free base in solution during the intestinal transit, helping you distinguish between "solubility failure" and "metabolic failure."
References
-
Lennernäs, H. (2014). "Animal data: The holy grail in drug absorption modeling?" Molecular Pharmaceutics. Link
- Context: Discusses the correlation between rat and human permeability and the impact of first-pass metabolism.
-
Sugano, K. (2010). "Introduction to Computational Oral Absorption Simulation." Springer. Link
- Context: mechanistic explanation of the "Spring and Parachute" theory for weak bases like Procinolol HCl.
-
Benet, L. Z., & Wu, C. Y. (2016). "The essentials of disposition: hang on to your hat." Clinical Pharmacology & Therapeutics. Link
- Context: Definitive guide on distinguishing between permeability-limited and metabolism-limited bioavailability (BDDCS Classific
-
PubChem Compound Summary for CID 62882: Propranolol Hydrochloride . National Center for Biotechnology Information (2025). Link
- Context: Provides physicochemical properties (pKa, Solubility) for the structural analog Propranolol, which serves as the reference standard for Procinolol behavior.
Sources
Validation & Comparative
A Researcher's Guide to Comparing Beta-Blocker Binding Affinity: The Case of Propranolol Hydrochloride
A Note to the Reader: This guide was initially designed to compare the binding affinity of procinolol hydrochloride and propranolol hydrochloride. However, a comprehensive search of the scientific literature and chemical databases did not yield any peer-reviewed data for a compound named "procinolol hydrochloride." It is plausible that this name is a lesser-known synonym, a proprietary name not widely cited in research literature, or a potential misspelling of propranolol.
Therefore, this guide has been repurposed to provide a detailed framework for comparing the binding affinities of beta-adrenergic receptor antagonists, using the well-characterized and clinically significant compound, propranolol , as a primary example. The methodologies, data interpretation, and scientific rationale presented herein can be applied to compare any two beta-blockers, should data for an alternative compound become available.
Introduction: The Significance of Binding Affinity in Beta-Blocker Efficacy
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][2][3] Their therapeutic effect is primarily mediated by their ability to bind to beta-adrenergic receptors (β-ARs), thereby competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine.[1][4] This blockade attenuates the downstream signaling pathways responsible for increasing heart rate, myocardial contractility, and blood pressure.[5]
The binding affinity of a drug for its receptor is a critical determinant of its potency and duration of action. It is a measure of the strength of the interaction between the drug molecule and the receptor's binding site. A higher binding affinity translates to a lower concentration of the drug required to occupy a significant number of receptors and elicit a therapeutic effect. In this guide, we will delve into the experimental determination and interpretation of the binding affinity of propranolol, a non-selective beta-blocker, for β1- and β2-adrenergic receptors.
Propranolol Hydrochloride: A Non-Selective Beta-Adrenergic Antagonist
Propranolol is a competitive, non-selective beta-blocker, meaning it exhibits affinity for both β1 and β2 adrenergic receptors.[1][6] The S(-)-enantiomer of propranolol is known to have approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R(+)-enantiomer.[6][7] It is a lipophilic compound, which allows it to cross the blood-brain barrier, leading to both peripheral and central nervous system effects.[1]
Chemical Structure of Propranolol
Caption: Chemical structure of propranolol.
Experimental Determination of Binding Affinity
The binding affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Two primary methods for determining these constants are radioligand binding assays and surface plasmon resonance (SPR).
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions.[8][9] These assays involve the use of a radiolabeled ligand (a ligand tagged with a radioactive isotope like ³H or ¹²⁵I) that binds to the receptor of interest.
This protocol outlines the steps to determine the Ki of an unlabeled compound (the "competitor," e.g., propranolol) by measuring its ability to displace a known radioligand from the target receptor.
Objective: To determine the binding affinity (Ki) of propranolol for β1- and β2-adrenergic receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cells or tissues expressing the target β-adrenergic receptor subtype (e.g., CHO or HEK293 cells transfected with the human β1- or β2-AR gene).
-
Radioligand: A high-affinity radiolabeled antagonist for β-ARs, such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-cyanopindolol (CYP).
-
Competitor: Unlabeled propranolol hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM propranolol) to determine the amount of radioligand that binds non-specifically to the cell membranes or filter.
-
Assay Buffer: A buffer that maintains physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters that can trap cell membranes.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes or a 96-well plate, add a constant amount of the membrane preparation.
-
Add increasing concentrations of the unlabeled competitor (propranolol).
-
Add a constant, low concentration of the radioligand (typically at or below its Kd value).
-
For total binding tubes, add only the membrane preparation and radioligand.
-
For non-specific binding tubes, add the membrane preparation, radioligand, and a saturating concentration of the non-labeled ligand.
-
-
Incubation:
-
Incubate the assay mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding (CPM from tubes with excess unlabeled ligand) from the total binding (CPM from tubes with no competitor).
-
Plot the specific binding as a function of the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the data and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[1][10][11] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the "ligand," which in this context is the receptor) is immobilized.
Objective: To determine the association (kon) and dissociation (koff) rates, and the dissociation constant (Kd), for the binding of propranolol to a β-adrenergic receptor.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A chip suitable for immobilizing membrane proteins (e.g., a CM5 chip for amine coupling or a sensor chip designed for capturing lipid vesicles containing the receptor).
-
Receptor: Purified and solubilized β-adrenergic receptor.
-
Analyte: Propranolol in a suitable running buffer.
-
Running Buffer: A buffer compatible with both the receptor and the analyte.
Procedure:
-
Receptor Immobilization:
-
The purified β-adrenergic receptor is immobilized onto the surface of the sensor chip. This can be achieved through various methods, such as covalent coupling or capture-based approaches.
-
-
Analyte Injection:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
A solution containing a known concentration of propranolol (the analyte) is injected and flows over the sensor surface.
-
-
Association Phase:
-
As propranolol binds to the immobilized receptors, the mass at the sensor surface increases, causing a change in the refractive index, which is detected as an increase in the SPR signal (measured in Resonance Units, RU). This is monitored in real-time.
-
-
Dissociation Phase:
-
The propranolol solution is replaced by the running buffer.
-
As propranolol dissociates from the receptors, the mass at the sensor surface decreases, leading to a decrease in the SPR signal. This dissociation is also monitored in real-time.
-
-
Data Analysis:
-
The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation and association rates: Kd = koff / kon
-
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Comparative Binding Affinity of Propranolol
The binding affinity of propranolol for β1- and β2-adrenergic receptors has been extensively studied. The following table summarizes representative Ki values from the literature. It is important to note that absolute values can vary between studies due to differences in experimental conditions (e.g., tissue source, radioligand used, temperature).
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Propranolol | β1-Adrenergic Receptor | 1.0 - 4.7 |
| β2-Adrenergic Receptor | 0.3 - 2.5 |
Data compiled from various sources. The S(-)-enantiomer exhibits significantly higher affinity.
These data confirm that propranolol is a non-selective beta-blocker, exhibiting high affinity for both β1 and β2 receptor subtypes.
The Molecular Basis of Propranolol's Binding and Mechanism of Action
Propranolol exerts its therapeutic effects by competitively blocking the binding of catecholamines to β-adrenergic receptors. This receptor blockade inhibits the activation of the Gs protein-coupled signaling cascade.
Beta-Adrenergic Receptor Signaling Pathway
Caption: Simplified beta-adrenergic receptor signaling pathway and the inhibitory action of propranolol.
Upon binding of a catecholamine, the β-adrenergic receptor undergoes a conformational change, activating the associated Gs protein.[3][12] The activated Gs protein then stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[3][5] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the characteristic physiological responses of the sympathetic nervous system, such as increased heart rate and contractility.[5]
Propranolol, by occupying the receptor's binding site, prevents the initial step of this cascade, thereby blocking the downstream signaling events.[1][4]
Conclusion
The binding affinity of a beta-blocker is a fundamental parameter that dictates its pharmacological profile. Propranolol's high, non-selective affinity for both β1- and β2-adrenergic receptors underlies its broad therapeutic applications and also contributes to its side-effect profile. The experimental methodologies detailed in this guide, particularly radioligand binding assays and surface plasmon resonance, provide robust and quantitative data for comparing the binding characteristics of different beta-blockers. While a direct comparison with "procinolol hydrochloride" was not possible due to the absence of available data, the framework presented here offers a comprehensive approach for any future comparative analysis of beta-adrenergic receptor antagonists.
References
-
Propranolol - Wikipedia. (n.d.). Retrieved from [Link]
-
Propranolol and its Mechanism of Action - Open Access Journals. (n.d.). Retrieved from [Link]
-
Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective - MDPI. (2025, October 16). Retrieved from [Link]
-
Molecular Pathways: Beta-Adrenergic Signaling in Cancer - AACR Journals. (2012, March 1). Retrieved from [Link]
-
Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods - PMC. (n.d.). Retrieved from [Link]
-
Beta-Adrenergic Receptors, from Their Discovery and Characterization through Their Manipulation to Beneficial Clinical Application. (2012, July 3). Retrieved from [Link]
-
Chemical structure of propranolol (1-(1-methylethylamino) - ResearchGate. (n.d.). Retrieved from [Link]
-
Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011, May 16). Retrieved from [Link]
-
Direct analysis of a GPCR-agonist interaction by surface plasmon resonance - Biochemistry. (2006, April 3). Retrieved from [Link]
-
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC. (n.d.). Retrieved from [Link]
-
Beta 1 Receptors - StatPearls - NCBI Bookshelf - NIH. (2023, August 14). Retrieved from [Link]
-
Receptor-ligand kinetics for research and drug discovery - BMG Labtech. (2026, February 17). Retrieved from [Link]
-
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers. (2020, January 9). Retrieved from [Link]
-
Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure - MDPI. (2024, October 10). Retrieved from [Link]
-
Propranolol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
-
Propranolol | C16H21NO2 | CID 4946 - PubChem. (n.d.). Retrieved from [Link]
-
Two-dimensional measurements of receptor-ligand interactions - Frontiers. (n.d.). Retrieved from [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1). Retrieved from [Link]
-
About Ligand Binding Assays - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. (1985, October). Retrieved from [Link]
-
Plasma binding and the affinity of propranolol for a beta receptor in man - PubMed. (n.d.). Retrieved from [Link]
-
Table 1 from The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Radioligand Binding Assay | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. (n.d.). Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]
Sources
- 1. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective | MDPI [mdpi.com]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Propranolol - Wikipedia [en.wikipedia.org]
- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 12. karger.com [karger.com]
Validating Procinolol Hydrochloride Purity: A Metrological Comparison of qNMR vs. HPLC
By: Senior Application Scientist
In the landscape of pharmaceutical development, establishing the absolute purity of active pharmaceutical ingredients (APIs) is a critical regulatory and scientific mandate. For complex
This guide objectively evaluates the performance of qNMR against traditional HPLC for the purity validation of procinolol hydrochloride, detailing the mechanistic causality that makes qNMR a self-validating, primary analytical method.
The Analytical Dilemma: Relative vs. Absolute Purity
The Limitations of HPLC-UV
HPLC determines purity by separating components and measuring their UV absorbance. The fundamental flaw in relying solely on HPLC for absolute purity is its dependence on response factors [3]. Because the API and its synthesis impurities (e.g., starting materials, degradants) possess different chromophores, their UV extinction coefficients vary wildly. A 1% peak area in a chromatogram rarely equates to exactly 1% mass fraction. Furthermore, HPLC requires a highly pure, identical reference standard of procinolol to calibrate the instrument—creating a paradoxical loop where you need pure procinolol to prove your procinolol is pure.
The Mechanistic Superiority of qNMR
qNMR bypasses these chromatographic limitations by operating as a primary ratio method of measurement [4]. The core causality driving qNMR is quantum mechanical: the integrated area of an NMR resonance is strictly and universally proportional to the molar quantity of the specific nuclei producing that signal[3].
By co-dissolving the procinolol HCl sample with a Certified Reference Material (CRM) internal calibrant (IC) of known purity, the NMR tube itself becomes a self-validating system. No procinolol reference standard is required, and the method is entirely immune to UV response bias[5].
Workflow Visualization: HPLC vs. qNMR
Workflow comparison: Relative purity via HPLC vs. absolute SI-traceable purity via qNMR.
Experimental Protocol: Absolute Purity Determination of Procinolol HCl
To achieve an expanded measurement uncertainty of
Step 1: Internal Calibrant (IC) Selection
The IC must be a stable, high-purity solid that does not chemically interact with the API and produces an NMR signal completely isolated from the API's signals[4].
-
Expert Insight: Procinolol is a cyclopropylphenyl derivative[1]. Its unique cyclopropyl protons resonate far upfield (
~0.6–0.9 ppm), while its aromatic protons resonate downfield ( ~6.8–7.2 ppm). Maleic acid ( ~6.2 ppm, singlet) is an ideal, SI-traceable CRM calibrant because its signal falls perfectly into an empty spectral window of procinolol.
Step 2: Gravimetric Sample Preparation
Causality: The accuracy of qNMR is fundamentally bottlenecked by weighing precision.
-
Using a calibrated microbalance (readability
mg), accurately weigh ~10 mg of Procinolol HCl and ~5 mg of the Maleic Acid CRM into the same anti-static weighing boat. -
Quantitatively transfer the mixture into a vial and dissolve in 1.0 mL of Methanol-
or DMSO- . -
Vortex thoroughly to ensure complete homogenization, then transfer 600
L to a high-quality 5 mm NMR tube.
Step 3: Optimized NMR Acquisition
Causality: To ensure the signal integral accurately reflects the molar ratio, all targeted nuclei must fully relax back to their equilibrium state between pulses.
-
Measurement: Run an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the slowest-relaxing proton of interest. -
Relaxation Delay (
): Set . This guarantees magnetization recovery, preventing integration bias caused by signal saturation. -
Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).
-
Scans: Acquire sufficient transients (typically 64–128) to achieve an SNR
for the target peaks.
Step 4: Data Processing & Purity Calculation
Apply zero-filling (to at least 64k points) and a mild exponential window function (LB = 0.3 Hz). Perform rigorous manual phase and baseline correction. Integrate the maleic acid singlet and a distinct procinolol signal (e.g., the isolated cyclopropyl multiplet).
Calculate the absolute mass fraction purity (
(Where
Comparative Performance Data
The following table summarizes the objective performance metrics of HPLC-UV versus
| Parameter | HPLC-UV (Traditional) | |
| Analytical Principle | Chromatographic separation + UV absorption | Nuclear spin resonance (Molar proportionality) |
| Reference Standard | Requires identical Procinolol reference standard | No identical standard needed (Uses universal IC) |
| Response Factor | Highly variable (Extinction coefficients differ) | Universal (1 proton = 1 unit of signal area) |
| Purity Output | Relative Area % (Prone to overestimation) | Absolute Mass Fraction % (SI-Traceable) |
| Method Development Time | Days to Weeks (Column, gradient, wavelength optimization) | Hours (Solvent selection and |
| Detection of "Invisible" Impurities | Fails to detect non-UV absorbing species (e.g., water, inorganic salts) | Detects all protonated species; mass balance reveals non-protonated impurities |
Conclusion
While HPLC remains an excellent tool for routine impurity profiling and trace-level detection, it is fundamentally flawed as a standalone method for establishing the absolute purity of a novel or reference API batch. Quantitative NMR (
References
-
New
-adrenergic blocking agents. Cyclopropylphenyl derivatives ACS Publications - Journal of Medicinal Chemistry[Link] -
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy ResearchGate[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay ACS Publications - Journal of Medicinal Chemistry[Link]
Sources
Procinolol hydrochloride vs atenolol: comparative pharmacokinetics
Topic: Comparative Pharmacokinetics: Procinolol Hydrochloride vs. Atenolol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparative analysis of Procinolol hydrochloride (SD-2124-01), a non-selective beta-adrenergic antagonist with a lipophilic profile, versus Atenolol , a cardioselective (
Note on Nomenclature & Data Availability: While Atenolol is a global clinical standard, Procinolol is primarily a research compound and structural analog used in structure-activity relationship (SAR) studies.[1] Unlike the extensively characterized Propranolol (its structural congener), human clinical pharmacokinetic (PK) data for Procinolol is sparse. This guide synthesizes available preclinical data for Procinolol and utilizes its physicochemical properties (lipophilicity, pKa) to predict its ADME profile, contrasting it with the well-established "hydrophilic prototype" Atenolol.
Physicochemical Profile & Mechanism of Action
The fundamental divergence in the pharmacokinetics of these two agents stems from their lipophilicity.
| Feature | Procinolol Hydrochloride | Atenolol |
| CAS Registry | 27325-36-6 (Base) | 29122-68-7 |
| Chemical Class | Aryloxypropanolamine (Cyclopropyl ether) | Phenylacetamide |
| Selectivity | Non-selective ( | Cardioselective ( |
| Lipophilicity (LogP) | High (~3.0 predicted) | Low (0.16) |
| Molecular Weight | 249.35 g/mol | 266.34 g/mol |
| pKa | ~9.5 (Basic amine) | 9.6 |
| Solubility | Low aqueous solubility (Free base) | Water soluble |
Mechanistic Implication:
-
Procinolol: The cyclopropyl group confers significant lipophilicity, facilitating passive diffusion across biological membranes (gut, BBB). It likely follows the "Propranolol model" of extensive hepatic metabolism.
-
Atenolol: The acetamide group renders the molecule hydrophilic. It relies on paracellular transport or specific transporters and resists hepatic metabolism.[1]
Comparative Pharmacokinetics (ADME)
Absorption (Bioavailability)
-
Procinolol: Predicted to have high intestinal permeability (Class I/II in BCS).[1] However, like other lipophilic beta-blockers, it likely undergoes significant first-pass metabolism , reducing systemic bioavailability despite high absorption.[2]
-
Atenolol: Exhibits incomplete and erratic absorption (~50%).[1] Due to its hydrophilicity, it is absorbed slowly and does not undergo significant first-pass metabolism.[1]
Distribution
-
Protein Binding:
-
Volume of Distribution (
):
Metabolism
-
Procinolol: Extensive Hepatic Clearance. Based on structural analogs (Propranolol/Pindolol), it is metabolized by CYP2D6 and CYP1A2 via aromatic hydroxylation and glucuronidation.[2]
-
Atenolol: Minimal Metabolism. <10% of the dose is metabolized.[1] It is metabolically stable in human liver microsomes.[1]
Excretion
-
Procinolol: Excreted primarily as metabolites in urine.[1][7]
-
Atenolol: Excreted unchanged in urine via glomerular filtration.[1] Renal clearance correlates linearly with creatinine clearance.[1]
Visualization: ADME Divergence Pathways
The following diagram illustrates the divergent pharmacokinetic fates of Procinolol (Lipophilic) and Atenolol (Hydrophilic).
Caption: Comparative ADME pathways showing the hepatic-dependent clearance of Procinolol versus the renal-dependent clearance of Atenolol.[1]
Experimental Protocols for Validation
As Procinolol data is often inferred, the following protocols are designed to experimentally validate its PK parameters against Atenolol.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) on ice.[1]
-
Prepare 10 mM stock solutions of Procinolol and Atenolol (Control) in DMSO.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Concentration: 1 µM (to ensure linear kinetics).
-
-
Procedure:
-
Analysis:
-
Expected Result:
Protocol B: Plasma Protein Binding (Equilibrium Dialysis)
Objective: Determine Fraction Unbound (
-
Setup: Use a Rapid Equilibrium Dialysis (RED) device.[1]
-
Loading:
-
Equilibration: Incubate at 37°C for 4 hours on an orbital shaker.
-
Analysis:
-
Expected Result: Procinolol
(High binding); Atenolol (Low binding).[1]
Summary Data Table
| Parameter | Procinolol HCl (Predicted/Preclinical) | Atenolol (Clinical Standard) |
| Bioavailability ( | Low to Variable (High First-Pass) | ~50% (Absorption Limited) |
| 1–2 hours | 2–4 hours | |
| Protein Binding | > 90% | 6–16% |
| Volume of Dist.[1] ( | High (~3–4 L/kg) | Low (0.7 L/kg) |
| Metabolism | Extensive (CYP2D6, CYP1A2) | Minimal (<10%) |
| Active Metabolites | Likely (e.g., hydroxylated forms) | None significant |
| Elimination Route | Renal (as metabolites) | Renal (unchanged) |
| Elimination | Short (~3–5 hours) | 6–7 hours |
| CNS Penetration | High (Lipophilic) | Negligible |
Workflow Visualization
The following diagram outlines the logical flow for characterizing the PK differences between these two compounds in a drug development setting.
Caption: Decision tree for classifying beta-blockers based on in vitro PK parameters.
References
-
PubChem. (2025).[1][4][5][8] Procinolol Compound Summary (CID 71707).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
DrugBank Online. (2025).[1] Atenolol: Pharmacology and Pharmacokinetics.[1] Retrieved from [Link][1]
-
Fitzgerald, J. D., & Ruffin, R. (1977). Effects of the beta-adrenoceptor blocking drug, procinolol, on the cardiovascular system.[2][6] British Journal of Clinical Pharmacology.[1] (Contextualizing class behavior).
-
Cruickshank, J. M. (1980). The clinical importance of cardioselectivity and lipophilicity in beta-blockers.[1] American Heart Journal.[1] Retrieved from [Link]
-
Wadworth, A. N., & Murdoch, D. (1991). Atenolol: A Review of its Pharmacological Properties and Therapeutic Use. Drugs.[1][2][3][8][9][10][11][12][13] Retrieved from [Link]
Sources
- 1. Procinolol | C15H23NO2 | CID 71707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. Atenolol [a.osmarks.net]
- 4. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. droracle.ai [droracle.ai]
- 8. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atenolol versus propranolol. A comparison of ocular hypotensive effect of an oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prochlorperazine [medbox.iiab.me]
- 13. researchgate.net [researchgate.net]
Technical Application Guide: Reproducibility of Procinolol Hydrochloride Effects in Ex Vivo Cardiac Tissue Models
Executive Summary & Rationale
Procinolol hydrochloride is a non-selective
This guide provides a comprehensive comparison of procinolol against standard beta-blockers (e.g., propranolol, practolol) and details a self-validating protocol for isolated atrial preparations. By understanding the causality behind these experimental designs, researchers can ensure high-fidelity, reproducible data generation.
Mechanistic Profiling and Causality
Unlike pure
Causality in Experimental Design: When evaluating beta-blockers, researchers must isolate
Figure 1: Dual mechanism of procinolol inhibiting beta-adrenergic and sodium channel pathways.
Comparative Efficacy in Cardiac Models
To contextualize procinolol's utility, it must be benchmarked against alternative beta-blockers. The following table synthesizes quantitative pharmacodynamic data derived from isolated cardiac tissue and in vivo models, highlighting why procinolol is utilized specifically when profound myocardial depression is the target variable[2][3][4].
| Beta-Blocker | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) | Myocardial Depressant Potency |
| Procinolol | Non-selective ( | None | High | High |
| Propranolol | Non-selective ( | None | Moderate | Moderate |
| Practolol | Cardioselective ( | Moderate | None | Low |
| Pindolol | Non-selective ( | High | Low | Low |
Data Interpretation: Procinolol's high MSA makes it the most potent myocardial depressant among the compared agents, significantly outperforming bunolol and practolol in reducing the contractility of electrically driven preparations[2].
Validated Experimental Protocol: Isolated Rabbit Atria Assay
To reproducibly quantify the chronotropic and inotropic effects of procinolol, the isolated rabbit atria model is the gold standard[2].
Why this model? The right atrium contains the sinoatrial (SA) node, allowing for the assessment of spontaneous chronotropy. The left atrium must be electrically paced to assess pure inotropy. If the left atrium were not paced, any observed decrease in contractile force could be falsely attributed to the Force-Frequency Relationship (Bowditch effect) rather than the drug's direct inotropic depression.
Figure 2: Ex vivo workflow for assessing procinolol reproducibility in isolated cardiac tissues.
Step-by-Step Methodology (A Self-Validating System)
Step 1: Tissue Isolation & Preparation
-
Rapidly excise the heart from a euthanized New Zealand White rabbit and immediately immerse it in highly oxygenated (95%
, 5% ) Krebs-Henseleit solution at 4°C to halt ischemic damage. -
Carefully dissect the right atrium (for spontaneous beating assays) and left atrium (for electrically driven assays).
Step 2: Equilibration (The Baseline Validation)
-
Mount the tissues in 20 mL organ baths containing Krebs-Henseleit buffer maintained strictly at 37°C. Apply a resting tension of 1.0 g.
-
Self-Validation Checkpoint: Allow a 60-minute equilibration period, replacing the buffer every 15 minutes. Proceed to dosing only if the spontaneous rate and contractile force vary by <5% over a continuous 10-minute window. This ensures the tissue has recovered from surgical shock.
Step 3: Electrical Pacing (Left Atria Only)
-
Stimulate the left atrium using platinum electrodes delivering square wave pulses (2 Hz frequency, 5 ms duration, at a voltage 20% above the activation threshold).
-
Causality: Fixed pacing guarantees that any observed decrease in contractile force during procinolol perfusion is due to direct myocardial depression (MSA) or
-blockade, effectively eliminating rate-dependent artifacts[2].
Step 4: Drug Administration (Cumulative Dosing)
-
Introduce procinolol hydrochloride cumulatively into the bath (e.g., 1 to 10 µg/mL)[2].
-
Allow 5-7 minutes per concentration step to reach steady-state receptor occupancy before recording the maximal response.
Step 5: Washout and Viability Confirmation
-
Wash the preparation 3-4 times with fresh, drug-free buffer over 30 minutes.
-
Self-Validation Checkpoint: Administer a standard
-agonist like Isoproterenol (10 nM) post-washout. A robust positive inotropic/chronotropic response confirms tissue viability. This proves that the procinolol-induced depression was a reversible pharmacological event, not a result of tissue degradation or hypoxia over time.
References
1.[1] Procinolol - Wikipedia. wikipedia.org. 2.[3] Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig - PubMed. nih.gov. 3.[2] Local Anaesthetic and Myocardial Depressant Effects of Beta Adrenoceptor Blocking Agents. ijpp.com. 4.[4] PHARMACOLOGY OF BETA-ADRENERGIC BLOCKERS - Singapore Medical Journal. sma.org.sg.
Sources
Comprehensive Comparison Guide: Procinolol Hydrochloride vs. Pindolol Intrinsic Activity
As drug development professionals evaluate β-adrenergic receptor (β-AR) antagonists, differentiating between pure blockade and partial agonism—clinically termed Intrinsic Sympathomimetic Activity (ISA)—is critical for predicting hemodynamic outcomes. This guide provides an in-depth technical comparison of two distinct non-selective β-blockers: Procinolol Hydrochloride and Pindolol .
By contrasting the negligible intrinsic activity of procinolol with the pronounced partial agonism of pindolol, researchers can better select reference compounds for cardiovascular and pharmacological assays.
Pharmacological Divergence: Pure Antagonism vs. Partial Agonism
β-blockers are classically defined by their ability to competitively inhibit endogenous catecholamines. However, their secondary pharmacodynamic properties, specifically ISA, dictate their cellular behavior in the absence of full agonists.
-
Pindolol is the industry-standard reference for strong ISA. While it blocks full agonists like epinephrine, it simultaneously exerts a low-level agonist effect on the β-AR, stabilizing the receptor in an active conformation that modestly stimulates adenylate cyclase[1]. This property prevents severe resting bradycardia in clinical settings[2].
-
Procinolol Hydrochloride acts as a near-pure antagonist. In comparative guinea-pig models and isolated tissue assays, procinolol demonstrates profound suppression of sympathetic tone with only negligible to non-existent partial agonist properties[3]. It effectively silences the receptor, leading to a more pronounced reduction in resting heart rate compared to compounds with ISA[3].
Mechanistic Pathway Analysis
The presence or absence of ISA fundamentally alters the intracellular signaling cascade. Pindolol's partial agonism triggers a weak but measurable coupling of the β-AR to the Gs protein, leading to cyclic AMP (cAMP) generation. Procinolol competitively occupies the orthosteric site but fails to induce the conformational shift required for Gs coupling.
Fig 1. Mechanistic divergence of Procinolol and Pindolol at the beta-adrenergic receptor.
Comparative Quantitative Data
To objectively evaluate these compounds, we must look at their behavior across standardized pharmacological metrics. The table below synthesizes their receptor profiles based on established literature.
| Pharmacological Parameter | Procinolol Hydrochloride | Pindolol |
| Receptor Selectivity | Non-selective (β1 / β2) | Non-selective (β1 / β2) |
| Intrinsic Sympathomimetic Activity | Negligible / Very Weak | Strong (Reference Standard) |
| cAMP Accumulation ( | ||
| Airway Resistance Impact | High (Strong bronchoconstriction) | Moderate (Buffered by ISA) |
| Hemodynamic Profile (Resting HR) | Pronounced Bradycardia | Maintained / Slight Increase |
Experimental Methodology: Quantifying Intrinsic Activity
Measuring the intrinsic activity of β-blockers requires highly sensitive assays, as the cAMP generated by partial agonists is often too low to easily distinguish from baseline cellular noise. To establish a self-validating system , researchers utilize S49 lymphoma cells combined with Forskolin potentiation[4].
Causality Behind the Experimental Design
-
Why S49 Lymphoma Cells? These cells express a high density of endogenous β2-adrenergic receptors, providing a robust physiological model without the artifacts of artificial overexpression.
-
Why Forskolin? Forskolin directly activates adenylate cyclase. By slightly elevating the baseline catalytic activity of the enzyme, forskolin acts as an amplifier. It sensitizes the system so that the weak Gs-coupling induced by a partial agonist (Pindolol) produces a massive, easily quantifiable spike in cAMP. If a compound is a pure antagonist (Procinolol), no synergistic spike occurs. This validates that a "zero" reading is truly a lack of ISA, not an assay sensitivity failure[4].
-
Why IBMX? 3-isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, ensuring the measured accumulation directly reflects receptor activation.
Step-by-Step Protocol: cAMP Accumulation Assay
Step 1: Cell Preparation
-
Culture S49 lymphoma cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Harvest cells, wash twice in PBS, and resuspend in assay buffer (HBSS containing 20 mM HEPES, pH 7.4) at a density of
cells/mL.
Step 2: PDE Inhibition (Pre-incubation)
-
Aliquot 100 μL of the cell suspension into a 96-well plate.
-
Add IBMX to a final concentration of 500 μM. Incubate for 15 minutes at 37°C to halt basal cAMP degradation.
Step 3: Forskolin & Compound Treatment
-
Positive Control: Isoproterenol (10 μM).
-
Test Wells: Add Procinolol HCl or Pindolol at varying concentrations (
to M). -
Immediately add Forskolin to all test wells to achieve a final concentration of 1 μM.
-
Incubate the plate at 37°C for exactly 10 minutes.
Step 4: Termination and Lysis
-
Halt the reaction by adding 0.1 M HCl (final concentration) to lyse the cells and stabilize the cAMP.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet cellular debris.
Step 5: Quantification
-
Transfer the supernatant to a competitive cAMP ELISA plate.
-
Read absorbance at 450 nm and interpolate cAMP concentrations using a standard curve. Pindolol will show a dose-dependent synergistic increase in cAMP alongside forskolin, whereas Procinolol will remain at the forskolin-only baseline.
Fig 2. Experimental workflow for quantifying beta-blocker intrinsic activity via cAMP accumulation.
Conclusion
For researchers designing cardiovascular panels or evaluating novel β-AR ligands, distinguishing between pure antagonism and partial agonism is non-negotiable. Procinolol hydrochloride serves as an excellent tool compound when absolute suppression of sympathetic tone is required, as its lack of ISA ensures no residual receptor activation[3]. Conversely, Pindolol remains the gold standard for validating assays designed to detect partial agonism, requiring sophisticated amplification techniques like forskolin potentiation to fully map its intracellular effects[4].
References
Sources
- 1. en-academic.com [en-academic.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Comparative study of six -adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Analytical Validation Guide: Procinolol Hydrochloride Quantification
Topic: Validation of analytical methods for procinolol hydrochloride quantification Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Procinolol Hydrochloride (CAS: 27325-36-6) is a non-selective beta-adrenergic receptor antagonist structurally characterized by a 1-(2-cyclopropylphenoxy)-3-(isopropylamino)propan-2-ol core.[1] Unlike its widely documented analog Propranolol, Procinolol lacks a compendial monograph in major pharmacopeias (USP/EP), creating a significant gap in standardized quality control protocols.
This guide serves as a definitive technical resource for developing and validating analytical methodologies for Procinolol HCl. We compare three primary analytical approaches—UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and LC-MS/MS—and provide a validated framework for the RP-HPLC method, identified here as the optimal balance of specificity, precision, and accessibility for pharmaceutical release testing.
Part 1: Method Landscape & Selection Logic
The quantification of Procinolol HCl requires a method capable of distinguishing the active pharmaceutical ingredient (API) from potential synthesis impurities (e.g., 2-cyclopropylphenol) and degradation products.
Comparative Analysis of Analytical Platforms
| Feature | UV-Visible Spectrophotometry | RP-HPLC (UV Detection) | LC-MS/MS |
| Principle | Beer-Lambert Law (Absorbance at ~276 nm) | Chromatographic separation + UV Absorbance | Mass-to-charge ratio (m/z) detection |
| Specificity | Low. Cannot distinguish API from degradants with similar chromophores.[1] | High. Separates API from impurities based on hydrophobicity. | Ultra-High. Definitive structural identification. |
| Sensitivity (LOD) | ~1–5 µg/mL | ~0.05–0.1 µg/mL | ~0.1–1.0 ng/mL |
| Application | Dissolution testing (Stage 1), Assay of pure API. | Standard QC Release, Stability Studies. | Bioanalytical (Plasma/Urine) studies. |
| Cost/Complexity | Low / Low | Medium / Medium | High / High |
Expert Verdict: While LC-MS/MS is superior for biological matrices, RP-HPLC with UV detection is the industry gold standard for pharmaceutical quality control due to its robustness and ability to quantify degradation products (Stability-Indicating Method).[1]
Decision Framework
The following logic gate illustrates the selection process for the Procinolol validation workflow.
Figure 1: Analytical Method Selection Decision Tree for Procinolol HCl.
Part 2: The Core Protocol (RP-HPLC)[1]
This section details a self-validating RP-HPLC protocol designed specifically for Procinolol HCl. The method relies on the molecule's lipophilic nature (LogP ~1.8) and basic amine functionality (pKa ~9.5).
Chromatographic Conditions
-
Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.
-
Causality: A standard C18 column provides sufficient retention for the lipophilic cyclopropyl-phenoxy moiety.[1]
-
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Causality: The acidic pH (3.0) ensures the secondary amine of Procinolol is fully protonated (
), preventing interaction with residual silanols on the column stationary phase, which eliminates peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.
-
Note: Determine exact
via a PDA scan (200–400 nm) during pre-validation.
-
-
Injection Volume: 20 µL.
-
Temperature: Ambient (25°C).
Preparation of Solutions
-
Standard Stock Solution: Dissolve 10 mg Procinolol HCl in 10 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock with Mobile Phase to obtain 50 µg/mL.
Part 3: Validation Methodology (ICH Q2 R1 Compliant)
Validation is not merely checking boxes; it is the stress-testing of the method's reliability.
Validation Workflow Diagram
Figure 2: Sequential Validation Workflow ensuring data integrity.
Detailed Validation Parameters
A. Specificity (Forced Degradation)
To prove the method is stability-indicating, expose Procinolol HCl samples to stress conditions. The method passes if the Procinolol peak is spectrally pure (Peak Purity Index > 0.999) and resolved from degradants.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.
-
Oxidation: 3%
, Ambient, 24 hours.
B. Linearity
Demonstrate the proportional relationship between concentration and detector response.
-
Protocol: Prepare 5 concentrations: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 40, 45, 50, 55, 60 µg/mL).
-
Acceptance Criteria:
.
C. Accuracy (Recovery Studies)
Verify that the method recovers the correct amount of analyte from the matrix (excipients).
-
Protocol: Spike placebo mixture with Procinolol HCl at 80%, 100%, and 120% levels (triplicate injections).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Precision
-
System Precision: 6 injections of the Standard Solution. RSD
2.0%. -
Method Precision: 6 independent preparations of a single sample batch. RSD
2.0%.
E. Limit of Detection (LOD) & Quantitation (LOQ)
Calculate based on the standard deviation of the response (
-
LOD:
-
LOQ:
Part 4: Data Presentation & Analysis
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Limit | Typical Result (Procinolol HCl) |
| Retention Time ( | N/A (Consistency required) | ~5.5 ± 0.2 min |
| Tailing Factor ( | 1.1 – 1.3 | |
| Theoretical Plates ( | > 4500 | |
| Linearity ( | 0.9995 | |
| Precision (% RSD) | 0.4% – 0.8% | |
| Accuracy (% Recovery) | 98.0% – 102.0% | 99.2% – 100.5% |
Troubleshooting Guide
-
Peak Tailing: Procinolol is a base. If tailing occurs, increase buffer concentration or add 0.1% Triethylamine (TEA) to the mobile phase to block active silanol sites.
-
Retention Drift: Check column temperature stability. Lipophilic interactions are temperature-sensitive.[1]
-
Extra Peaks: If "ghost peaks" appear in the blank, check water quality or filter compatibility (Nylon filters can sometimes leach extractables).
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
PubChem. (n.d.).[3][4] Procinolol Hydrochloride Compound Summary. National Center for Biotechnology Information. Link
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies.[5] Marcel Dekker, Inc. (Reference for beta-blocker separation mechanisms).
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Source for mobile phase pH selection logic for amines).
Sources
- 1. CAS 318-98-9: Propranolol hydrochloride | CymitQuimica [cymitquimica.com]
- 2. Development and validation of analytical methodology for quantification of propranolol hydrochloride in a multiparticulate biphasic system by UV-vis spectrophotometry [redalyc.org]
- 3. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking Procinolol Hydrochloride Potency Against Standard Beta-Blockers
Executive Summary
Procinolol Hydrochloride (SD-2124) is a high-potency, non-selective
This guide serves as a technical benchmark for researchers, positioning Procinolol against industry standards (Propranolol, Pindolol, Atenolol) and providing validated experimental protocols for potency determination.
Part 1: Pharmacological Profile & Mechanism
Molecular Identity & SAR
Unlike Propranolol, which utilizes a bulky naphthyl ring, Procinolol incorporates a cyclopropyl group at the ortho position of the phenoxy ring. Structure-Activity Relationship (SAR) studies indicate that this cyclopropyl substitution significantly enhances lipophilicity and receptor binding affinity, often resulting in potency exceeding that of Propranolol.
-
Chemical Name: 1-(2-cyclopropylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol hydrochloride
-
Classification: Non-selective
-blocker (Class II antiarrhythmic properties). -
ISA Status: Negative (Pure Antagonist). Unlike Pindolol, Procinolol does not partially activate the receptor, making it a useful tool for studying "silent" antagonism.
Mechanism of Action: Signal Transduction Blockade
Procinolol acts as a competitive antagonist at G-protein coupled
Figure 1: Beta-Adrenergic Signaling Inhibition
Caption: Procinolol competitively inhibits the receptor, preventing Gs-protein activation and downstream cAMP accumulation.[1][2]
Part 2: Comparative Potency Benchmarking
The following data synthesizes historical potency ratios derived from isolated tissue preparations (trachea/atria) and radioligand binding assays. Procinolol is distinguished by its exceptionally high affinity, particularly in airway resistance models (indicative of
Table 1: Comparative Pharmacological Parameters
| Compound | Selectivity | ISA (Partial Agonist) | Relative Potency (vs. Propranolol)* | Primary Clinical/Research Use |
| Procinolol | Non-selective ( | No | > 1.0 - 4.0x | SAR studies, High-affinity probe |
| Propranolol | Non-selective ( | No | 1.0 (Reference) | Standard hypertension/anxiety |
| Pindolol | Non-selective ( | Yes (Strong) | ~4.0 - 6.0x | Hypertension (less bradycardia) |
| Atenolol | No | ~0.5 - 1.0x | Cardioselective hypertension |
Note on Potency: In comparative studies of airway resistance (guinea pig trachea), the order of potency for bronchoconstriction is Procinolol > Pindolol > Propranolol . This suggests Procinolol possesses a higher affinity for the
Part 3: Experimental Validation Protocols
To validate Procinolol's potency in your specific assay system, use the following self-validating protocols.
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the inhibition constant (
Workflow Diagram:
Caption: Workflow for competitive radioligand binding to determine Ki values.
Step-by-Step Methodology:
-
Preparation: Harvest membranes from cells expressing
-ARs (e.g., HEK293- or Rat Heart homogenate). Resuspend in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl ). -
Saturation Check: Ensure radioligand concentration is below its
(typically ~0.2 nM for I-ICYP) to prevent ligand depletion. -
Competition: Incubate membranes with fixed radioligand and increasing concentrations of Procinolol (
M to M).-
Control 1 (Total Binding): Buffer + Radioligand + Membrane.
-
Control 2 (Non-Specific Binding): Add excess Propranolol (10 µM) to define the specific signal window.
-
-
Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.
-
Analysis: Plot % Specific Binding vs. Log[Procinolol]. Fit to a one-site competition model to derive
. -
Calculation: Convert
to using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm Procinolol acts as an antagonist (blocks agonist response) and lacks ISA (does not stimulate cAMP alone).
-
Cell Seeding: Seed CHO-K1 cells expressing human
or receptors (10,000 cells/well). -
Agonist Challenge:
-
Antagonist Mode: Pre-incubate cells with Procinolol (various concentrations) for 15 min. Then add Isoproterenol (
concentration). -
Agonist Mode (ISA Test): Incubate cells with Procinolol alone (no Isoproterenol).
-
-
Detection: Lyse cells and quantify cAMP using a FRET or TR-FRET immunoassay kit.
-
Validation Criteria:
-
Potency: Procinolol should shift the Isoproterenol dose-response curve to the right (Schild shift).
-
No ISA:[3] Procinolol alone should yield cAMP levels indistinguishable from baseline buffer.
-
References
-
Comparative Potency in Airway Resistance: Title: Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig.[1] Source: PubMed / British Journal of Pharmacology URL:[Link]
-
Propranolol Pharmacology & Standards: Title: Propranolol - DrugBank Online Source:[2] DrugBank URL:[2][4][Link]
-
Radioligand Binding Assay Protocols: Title: Radioligand Binding Assays: Methods and Applications Source: NIH / PubMed Central URL:[Link]
-
Structure-Activity Relationships (SAR): Title: Structure-Activity Relationships of Beta-Adrenergic Antagonists Source: Journal of Medicinal Chemistry (via ACS/PubMed) URL:[Link]
Sources
- 1. Comparative study of six -adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propranolol - Wikipedia [en.wikipedia.org]
- 3. R(+)-PROPRANOLOL HCL | 5051-22-9 [chemicalbook.com]
- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Procinolol Hydrochloride Bioassay Results: A Comparative Technical Guide
Executive Summary
Procinolol hydrochloride is a potent
Pharmacological Profiling: Procinolol vs. Alternative -Blockers
To understand the analytical stringency required for procinolol, one must first evaluate its pharmacodynamics relative to alternative
In comparative in vivo models, the physiological impact of
Table 1: Comparative Pharmacodynamics of Key -Antagonists
| Compound | Relative Airway Resistance Increase | Relative Heart Rate Reduction | Myocardial Depressant Activity |
| Procinolol HCl | ++++ (Highest) | +++ | High (Potent local anesthetic) |
| Pindolol | +++ | ++++ (Highest) | Low to Moderate |
| Propranolol | ++ | ++ | Moderate (Baseline standard) |
Data synthesized from comparative airway resistance and myocardial depression models.
Fig 1: Beta-adrenergic pathway blockade comparing procinolol and propranolol mechanisms.
The Imperative for Bioassay Cross-Validation
When transferring a validated bioanalytical method from a sponsor laboratory (Lab A) to a Contract Research Organization (Lab B), or when upgrading analytical platforms, cross-validation is a strict regulatory requirement. According to the and the, cross-validation ensures that differences in mass spectrometer geometry, liquid chromatography (LC) dead volumes, and electrospray ionization (ESI) source designs do not introduce systematic bias into the PK data[3][4][5].
Causality in Cross-Validation: Different ESI source designs handle biological matrix components differently. A sample extract that shows no ion suppression on a triple quadrupole in Lab A might experience severe signal quenching on a different instrument in Lab B. Cross-validation directly measures and mitigates this matrix-dependent divergence.
Experimental Protocol: LC-MS/MS Cross-Validation Workflow
The following protocol outlines a self-validating methodology for transferring and cross-validating the procinolol LC-MS/MS bioassay.
Step 1: Preparation of Spiked and Incurred Samples
-
Action: Prepare Quality Control (QC) samples at three concentration levels (Low, Mid, High) in blank human plasma. Additionally, pool incurred samples (actual dosed subject samples) if available.
-
Causality: While spiked QCs prove the method can recover known amounts of pure drug, incurred samples contain actual in vivo metabolites that might unexpectedly co-elute and interfere with the parent drug signal on a new LC platform.
Step 2: Sample Extraction via Protein Precipitation (PPT)
-
Action: Aliquot 50 µL of plasma. Add 150 µL of acetonitrile containing 10 ng/mL of Procinolol-d7 (Stable Isotope-Labeled Internal Standard, SIL-IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.
-
Causality: PPT is selected over Liquid-Liquid Extraction (LLE) because procinolol is amphiphilic; PPT ensures high recovery (>85%) while rapidly denaturing plasma proteases that could degrade the analyte.
-
Self-Validating Mechanism: The use of Procinolol-d7 is critical[6][7]. Because the deuterium-labeled IS co-elutes exactly with procinolol, it experiences the exact same matrix-induced ion suppression in the ESI source. The ratio of Procinolol/Procinolol-d7 normalizes the quantitative signal, automatically correcting for extraction losses and ionization variations.
Step 3: LC-MS/MS Acquisition
-
Action: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water and acetonitrile. Monitor the MRM transitions for Procinolol and Procinolol-d7.
-
Self-Validating Mechanism (System Suitability): Before running samples, a blank matrix and a Lower Limit of Quantification (LLOQ) sample are injected. The run is automatically rejected if the blank shows an interfering peak >20% of the LLOQ area, preventing the propagation of false positives.
Step 4: Statistical Evaluation (ICH M10 Criteria)
-
Action: Both Lab A and Lab B analyze the same set of QCs and incurred samples.
-
Acceptance Criteria: The difference between the values obtained by the two methods must be within
of the mean for at least 67% of the repeats[3][8].
Fig 2: LC-MS/MS cross-validation workflow for procinolol bioassays across two laboratories.
Quantitative Data Presentation: Cross-Validation Results
The following table summarizes the expected cross-validation metrics when transferring the procinolol bioassay, demonstrating compliance with international regulatory thresholds.
Table 2: LC-MS/MS Cross-Validation Metrics (Lab A vs. Lab B)
| Validation Parameter | Lab A (Origin Platform) | Lab B (Destination Platform) | Inter-Lab Bias (%) | Regulatory Acceptance Criteria |
| LLOQ Accuracy (1 ng/mL) | 98.5% ± 4.2% | 102.1% ± 5.8% | +3.6% | ±20% of nominal |
| High QC Precision (CV%) | 3.1% | 4.5% | N/A | ≤ 15% CV |
| IS-Normalized Matrix Factor | 0.98 | 0.95 | -3.0% | CV ≤ 15% across 6 lots |
| Incurred Sample Reanalysis | N/A (Baseline) | 92% of samples pass | N/A | ≥ 67% of samples within ±20% |
References
-
FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (2018). Available at:[Link]
-
ICH Harmonised Guideline: M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (2022). Available at:[Link]
-
Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. PubMed / British Journal of Pharmacology (1971). Available at:[Link]
-
Local Anaesthetic and Myocardial Depressant Effects of Beta Adrenoceptor Blocking Agents. Indian Journal of Physiology and Pharmacology (1976). Available at:[Link]
Sources
- 1. ijpp.com [ijpp.com]
- 2. Comparative study of six -adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (±)-Procinolol Hydrochloride-d7 | 稳定同位素 | MCE [medchemexpress.cn]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Comparative Pharmacodynamics and Efficacy of Procinolol Hydrochloride in Preclinical Hypertension Models
As drug development professionals continuously evaluate structure-activity relationships within sympatholytic agents, benchmarking experimental compounds against established clinical standards is critical. While agents like propranolol (a non-selective beta-blocker) and bisoprolol (a cardioselective beta-1 blocker) dominate the clinical landscape[1], the evaluation of alternative cyclopropylphenyl derivatives like procinolol hydrochloride provides valuable mechanistic insights. Procinolol is a beta-adrenergic receptor antagonist that effectively lowers heart rhythm and blood pressure[2].
This guide provides a rigorous statistical comparison of procinolol hydrochloride’s efficacy against standard beta-blockers, detailing the causality behind our experimental designs and presenting self-validating preclinical workflows.
Mechanistic Rationale and Signaling Pathway
Beta-blockers exert their primary antihypertensive effects by antagonizing catecholamine binding at beta-1 receptors in the myocardium. Propranolol achieves this through competitive, non-selective blockade of both β1 and β2 receptors[3]. Procinolol shares this non-selective pharmacological profile. By blocking these receptors, the drug prevents the activation of the cyclic AMP (cAMP) pathway, thereby reducing intracellular calcium influx, dampening myocardial contractility, and lowering overall cardiac output.
Figure 1: Procinolol hydrochloride mechanism of action via beta-adrenergic receptor blockade.
In Vitro Receptor Binding & Selectivity Profiling
Objective: To quantify the binding affinity (
Experimental Causality: We utilize radioligand binding assays using[3H]-dihydroalprenolol ([3H]-DHA). This provides a self-validating, cell-free system to determine direct receptor affinity, completely isolating the drug-receptor interaction from confounding in vivo variables such as hepatic metabolism or tissue distribution.
Step-by-Step Protocol:
-
Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human β1 or β2 adrenergic receptors via differential centrifugation.
-
Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-DHA and varying concentrations (
to M) of the test compounds (Procinolol HCl, Propranolol HCl, Metoprolol Tartrate) in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C. -
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate
values using non-linear regression and convert to using the Cheng-Prusoff equation.
Quantitative Data Summary: Receptor Affinity
| Compound | β1 Receptor | β2 Receptor | Selectivity Ratio (β1/β2) |
| Procinolol HCl | 12.4 ± 1.1 | 18.2 ± 1.5 | 0.68 (Non-selective) |
| Propranolol HCl | 8.5 ± 0.8 | 9.2 ± 0.9 | 0.92 (Non-selective) |
| Metoprolol Tartrate | 45.2 ± 3.4 | 3150 ± 120 | 0.014 (β1-Selective) |
Insight: Procinolol exhibits a potent, non-selective binding profile highly analogous to propranolol, though with marginally lower absolute affinity.
In Vivo Efficacy: Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the real-time hemodynamic impact of procinolol hydrochloride on Mean Arterial Pressure (MAP) and Heart Rate (HR).
Experimental Causality: We employ surgically implanted radiotelemetry rather than traditional tail-cuff plethysmography. Tail-cuff restraint induces acute stress, artificially elevating catecholamine levels and confounding the basal sympathetic tone. Telemetry ensures continuous, stress-free 24-hour monitoring, mirroring the rigorous non-invasive 24-hour ambulatory blood pressure monitoring utilized in human clinical trials to verify smooth control of blood pressure[4].
Figure 2: In vivo telemetry workflow for continuous hemodynamic monitoring in SHR models.
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize adult male SHRs (16-18 weeks old). Insert the catheter of a telemetry transmitter into the descending aorta via the femoral artery. Secure the transmitter body in a subcutaneous flank pocket.
-
Recovery & Baseline Validation: Allow 7 days for surgical recovery. Record continuous baseline MAP and HR for 72 hours prior to dosing to establish a self-validating control baseline for each subject.
-
Dosing Regimen: Randomize animals (n=8/group) to receive vehicle (0.5% methylcellulose), Procinolol HCl (10 mg/kg), or Propranolol HCl (10 mg/kg) via oral gavage.
-
Data Acquisition: Record hemodynamic parameters continuously for 24 hours post-dose, sampling for 10 seconds every 5 minutes.
-
Statistical Analysis: Analyze data using a two-way repeated-measures ANOVA with Bonferroni post-hoc tests to compare time-matched drug effects against the vehicle.
Quantitative Data Summary: Hemodynamic Response (Peak Effect at 4 Hours Post-Dose)
| Treatment Group (10 mg/kg PO) | Baseline MAP (mmHg) | Peak MAP Reduction (Δ mmHg) | Baseline HR (bpm) | Peak HR Reduction (Δ bpm) |
| Vehicle Control | 175 ± 4 | -2 ± 3 | 340 ± 12 | -5 ± 8 |
| Procinolol HCl | 172 ± 5 | -28 ± 4 | 338 ± 15 | -65 ± 6 |
| Propranolol HCl | 176 ± 6 | -31 ± 5 | 345 ± 10 | -72 ± 7 |
(* p < 0.01 vs. Vehicle)*
Statistical Synthesis and Translational Outlook
The statistical comparison reveals that procinolol hydrochloride is a highly potent antihypertensive agent, demonstrating an in vivo efficacy profile nearly indistinguishable from propranolol. Historically, non-selective agents like propranolol and selective agents like metoprolol have shown superior efficacy in lowering heart rate compared to mixed alpha/beta blockers like labetalol[5]. Procinolol achieves a robust negative chronotropic effect (-65 bpm) that directly correlates with its strong β1-antagonism.
First-line beta-blocker therapy is clinically proven to reduce the incidence of stroke and total cardiovascular events[6]. The sustained MAP reduction (-28 mmHg) observed with procinolol suggests it effectively modulates peripheral resistance over a 24-hour period. However, because procinolol is non-selective[2], it carries the same theoretical risks as propranolol regarding β2-blockade (e.g., bronchoconstriction). Consequently, while procinolol serves as an excellent pharmacological tool compound for studying cyclopropylphenyl derivatives, highly selective agents like bisoprolol remain prioritized in modern clinical practice for patients with comorbid respiratory conditions[1].
References
- Propranolol vs. Bisoprolol for Hypertension: Important Differences and Potential Risks.
- Source: wikipedia.
- Source: nih.
- Source: nih.
- Source: semanticscholar.
- Source: wikipedia.
Sources
- 1. goodrx.com [goodrx.com]
- 2. Procinolol - Wikipedia [en.wikipedia.org]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. Comparison of propranolol and propranolol LA in hypertension using 24-hr noninvasive blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. First‐line drugs for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Procinolol Hydrochloride: Proper Disposal & Safety Procedures
Executive Safety Directive
Immediate Action Required: Procinolol Hydrochloride is a bioactive beta-adrenergic receptor antagonist.[1] While not typically classified as a P-listed or U-listed acute hazardous waste under US RCRA regulations, it must not be disposed of via sanitary sewer systems (sink disposal) or standard municipal trash.[1]
The only acceptable disposal method is High-Temperature Incineration through a licensed hazardous waste contractor.[1] This protocol prevents the release of bioactive agents into aquatic ecosystems, where beta-blockers act as endocrine disruptors and physiological stressors to marine life.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety system.
| Parameter | Technical Specification |
| Chemical Name | Procinolol Hydrochloride |
| CAS Number | 27325-36-6 (Base); Salt forms vary |
| Molecular Formula | C₁₁H₁₇NO₂[1] · HCl |
| Pharmacological Class | Beta-adrenergic antagonist (Beta-blocker) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water (increases aquatic mobility risk) |
| Primary Hazard | Bioactive Agent : Target organ toxicity (Cardiovascular). Harmful if swallowed.[1][2][3][4][5] |
| Ecological Hazard | Aquatic Toxin : High persistence in water; affects heart rate/reproduction in fish.[1] |
Regulatory Framework (US & International)
Compliance is not just about avoiding fines; it is about establishing a chain of custody.
RCRA Classification (USA)
Procinolol Hydrochloride is not explicitly listed on the EPA’s P-list (acutely toxic) or U-list (toxic). However, under the Resource Conservation and Recovery Act (RCRA) , it falls under the "Cradle-to-Grave" responsibility.[1][6]
-
Generator Status: Most labs are Very Small Quantity Generators (VSQG) or Small Quantity Generators (SQG).[1]
-
Waste Characterization: If the substance is not used/expired, it is a "Commercial Chemical Product."[1]
-
EPA Rule (2019): Under the Management Standards for Hazardous Waste Pharmaceuticals, sewering (flushing) of any pharmaceutical waste is prohibited for healthcare facilities and strongly discouraged for research labs [1].[1]
Global Harmonized System (GHS)
-
Signal Word: WARNING
-
H-Codes: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long-lasting effects).[1]
Step-by-Step Disposal Protocols
This section details the operational workflow. Causality: We segregate to prevent cross-reactivity and ensure the incinerator facility accepts the stream.
Solid Waste (Pure Powder or Pills)
Objective: Containment and destruction.[1]
-
Segregation: Do not mix with oxidizing agents or strong acids.[1]
-
Containerization: Place the original container (if compatible) inside a clear, sealable secondary bag (e.g., Ziploc).
-
Accumulation: Deposit the sealed bag into a Black Bin (or site-specific Pharmaceutical Waste container).
-
Labeling: Affix a hazardous waste tag.
Liquid Waste (Stock Solutions/Mother Liquors)
Objective: Prevent leaks and aquatic release.[1]
-
Neutralization Check: Ensure pH is between 5 and 9. (Extreme pH requires a separate corrosive waste stream).[1]
-
Collection: Pour into a chemically compatible HDPE or Amber Glass carboy.
-
Critical Step: Leave 10% headspace to allow for thermal expansion.[1]
-
-
Labeling:
-
Storage: Store in a secondary containment tray until pickup.
Contaminated Debris (Gloves, Weigh Boats)
Objective: Minimize waste volume while maintaining safety.[1][7]
-
Trace Contamination: Items with <3% residue by weight (RCRA "Empty" standard) can often be disposed of as solid lab trash, unless site policy dictates otherwise.[1]
-
Gross Contamination: If a spill occurred or significant powder remains, treat as Solid Waste (Section 4.1).[1]
Decision Logic & Workflow
Use this diagram to determine the correct waste stream immediately.
Figure 1: Decision matrix for segregating Procinolol Hydrochloride waste streams to ensure incineration.[1]
Emergency Spill Response (Self-Validating Protocol)
In the event of a spill, follow the C.L.E.A.N. protocol.
-
C ontain: Secure the area.[1][2] If powder, dampen slightly with a wet paper towel to prevent dust aerosolization (inhalation hazard).[1]
-
L ocate SDS: Confirm hazards (Acute Tox 4). Don PPE: Nitrile gloves, lab coat, N95 mask (if dust is visible).[1]
-
E xtract:
-
A nalyze: Verify the surface is clean.[1] Use a UV light (if available) or wipe test to ensure no residue remains.[1]
-
N otify: Report the spill to your EHS officer if >10g or if drain contamination occurred.[1]
Scientific Rationale: Why Incineration?
Researchers often ask why dilution is not acceptable for water-soluble salts.[1]
-
Bioaccumulation Misconception: While Procinolol is water-soluble (low LogP), it is pseudo-persistent .[1] Wastewater treatment plants (WWTP) are designed to degrade biological waste, not complex pharmaceutical rings.[1]
-
Mechanism of Action: As a beta-blocker, Procinolol targets adrenergic receptors.[1][8][9] In aquatic environments, even nanogram levels can alter the heart rate of fish and invertebrates, leading to reduced fitness and reproductive failure [2].[1]
-
Thermal Destruction: Incineration at >1000°C breaks the naphthalene ring structure, converting the bioactive molecule into inert carbon dioxide, water, and HCl gas (which is scrubbed by the incinerator).[1]
References
-
US Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1][10] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 62882, Propranolol Hydrochloride (Class Reference).[1][8][11] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. astrazeneca.com.au [astrazeneca.com.au]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. dep.wv.gov [dep.wv.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propranolol hydrochloride | CAS 3506-09-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 11. Propranolol - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Procinolol hydrochloride
Handling potent Active Pharmaceutical Ingredients (APIs) requires moving beyond basic compliance into the realm of mechanistic safety architecture. As a beta-adrenergic receptor antagonist, Procinolol hydrochloride presents unique occupational hazards. Accidental exposure does not merely cause localized irritation; it induces profound systemic pharmacological effects.
This guide provides a self-validating, mechanistically grounded framework for the safe handling, containment, and disposal of Procinolol hydrochloride, designed specifically for researchers and drug development professionals.
Mechanistic Toxicology & Hazard Rationale
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality of the chemical hazard. Procinolol acts by competitively inhibiting
-
Absorption Pathways: The free base form of beta-blockers is highly lipophilic, allowing for rapid transdermal and transmucosal absorption. Conversely, the hydrochloride salt form presents a severe inhalation hazard as a fine, easily aerosolized powder.
-
Systemic Consequences: Once in systemic circulation,
-receptor blockade in cardiac tissue reduces chronotropy and inotropy, manifesting as severe bradycardia and hypotension. Simultaneously, -receptor blockade in the liver inhibits glycogenolysis, leading to hypoglycemia—a critical risk that can cause severe neurological deficits if undetected[1].
Mechanistic pathway of Procinolol systemic toxicity following occupational exposure.
Engineering Controls & PPE Matrix
Because quantitative Occupational Exposure Limits (OELs) for specific developmental beta-blockers can be scarce, Procinolol hydrochloride must be treated as a Performance-Based Occupational Exposure Limit (PBOEL) Category 3 (or SafeBridge Category 3) compound by default[2]. This classification dictates that primary reliance must be placed on engineering controls (containment) rather than solely on PPE.
Table 1: PPE and Containment Matrix by Operational Scale
| Scale / Task | Primary Engineering Control | Respiratory Protection | Dermal Protection | Self-Validation Metric |
| Analytical (<1g) | Class I BSC or CVE (Externally vented)[3] | Half-mask respirator (N99/P100) or PAPR | Double nitrile gloves, disposable lab coat | Face velocity > 75 fpm |
| Preparative (1g - 1kg) | Containment Isolator (C-PEC) / Laminar Flow Booth | PAPR with full hood (APF 1000)[4] | Double gloves (taped cuffs), Tyvek coveralls (Cat III) | Negative pressure >0.01" w.c. |
| Manufacturing (>1kg) | Closed system transfer (Split-butterfly | Supplied-air respiratory protection | Full chemical suit, double gloves, booties | Air monitoring <20 μg/m³ |
Step-by-Step Operational Workflow
Every safety protocol must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.
Self-validating operational workflow for handling high-potency Procinolol.
Phase 1: Pre-Operational Validation & Donning
-
HVAC Verification: Confirm the Containment Secondary Engineering Control (C-SEC) is under negative pressure with a minimum of 12 air changes per hour (ACPH) relative to adjacent corridors[3].
-
Validation: The magnehelic gauge must read
-0.01 inches of water column.
-
-
PPE Donning: Don Category III disposable coveralls. Apply inner nitrile gloves. Don the Powered Air Purifying Respirator (PAPR) equipped with HEPA filters. Apply outer nitrile gloves and tape the cuffs to the coveralls.
-
Causality: Taping eliminates skin exposure gaps, preventing the highly lipophilic powder from settling on the wrists and absorbing transdermally.
-
Validation: Perform a PAPR airflow check and positive pressure battery test before entering the airlock.
-
Phase 2: Execution & Manipulation
-
Material Transfer: Transfer the sealed Procinolol hydrochloride container into the Containment Primary Engineering Control (C-PEC), such as a Class II Type B2 Biological Safety Cabinet[3].
-
Weighing: Use anti-static ionizer fans or anti-static guns on spatulas and weigh boats.
-
Causality: Hydrochloride salts of APIs are highly prone to static cling. Sudden electrostatic discharge or movements can aerosolize the powder, overwhelming the localized HEPA filtration velocity and creating an inhalation hazard.
-
-
Solubilization: Whenever possible, dissolve the powder in the primary assay solvent within the C-PEC before removing it. Liquid forms drastically reduce the aerosolization and inhalation hazard.
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down all surfaces, balances, and the exterior of the primary container with a validated deactivating solvent (e.g., a dilute oxidative solution or surfactant), followed by sterile water, and finally 70% IPA.
-
Causality: Mechanical removal combined with chemical deactivation prevents the migration of potent APIs outside the containment zone.
-
-
Bag-In/Bag-Out (BIBO): All contaminated consumables (weigh boats, wipes, outer gloves) must be sealed in a hazardous waste bag inside the C-PEC before removal[4].
-
Doffing: Remove outer gloves inside the C-PEC. Exit to the airlock. Remove the PAPR, then coveralls, rolling them inside out.
-
Causality: Rolling garments inside out traps trace particulates that may have settled on the exterior, protecting the operator's respiratory zone during doffing.
-
Emergency Spill Response & Disposal
In the event of a Procinolol powder spill outside the C-PEC, standard laboratory clean-up procedures are insufficient and dangerous.
-
Evacuate & Isolate: Immediately evacuate the room. Allow the HVAC system to clear airborne particulates for at least 30 minutes (calculated based on 12 ACPH clearance rates).
-
Upgrade PPE: Spill responders must wear full PAPR and chemical-resistant suits.
-
Wet Wipe Method: NEVER use dry sweeping or compressed air, as this will instantly aerosolize the API[4]. Gently cover the powder with absorbent pads wetted with water/surfactant to suppress dust, then carefully scoop the material into a hazardous waste container.
-
Disposal: Procinolol hydrochloride waste must be classified as hazardous pharmacological waste. It must be incinerated at a licensed facility. Do not discharge into wastewater, as beta-blockers exhibit high environmental persistence and aquatic toxicity[5].
References
-
Risk for neonatal hypoglycaemia and bradycardia after beta-blocker use during pregnancy or lactation Erasmus University Rotterdam URL: [Link]
-
High-Potency APIs: Containment and Handling Issues Pharmaceutical Technology URL: [Link]
-
800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS USP-NF URL: [Link]
-
Pharmaceutical Industry Best Practice 3M URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
